3-(Benzyloxy)-4-hydroxybenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3-phenylmethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFZIBGGMNFCBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(Benzyloxy)-4-hydroxybenzoic acid chemical structure and properties
An In-depth Technical Guide to 3-(Benzyloxy)-4-hydroxybenzoic Acid: Structure, Properties, and Applications
Introduction
3-(Benzyloxy)-4-hydroxybenzoic acid is a substituted aromatic carboxylic acid that serves as a crucial building block in the field of organic synthesis.[1] Its structure, featuring a benzoic acid core functionalized with both a hydroxyl and a benzyloxy group, provides a versatile platform for the synthesis of more complex molecules. The benzyloxy group, in particular, is a widely utilized protecting group for phenols and alcohols in multi-step organic synthesis due to its stability under various reaction conditions and its selective removal through mild methods like catalytic hydrogenation.[1]
While its isomer, 4-(Benzyloxy)-3-hydroxybenzoic acid, has been more extensively studied, 3-(Benzyloxy)-4-hydroxybenzoic acid holds significant potential as a chemical intermediate for creating novel molecular architectures.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a focus on its relevance to researchers and professionals in drug development.
Chemical Structure and Physicochemical Properties
The chemical structure of 3-(Benzyloxy)-4-hydroxybenzoic acid consists of a benzene ring substituted with a carboxyl group, a benzyloxy group (-OCH₂C₆H₅) at the 3-position, and a hydroxyl group (-OH) at the 4-position.[1] The interplay of these functional groups dictates its chemical behavior and physical properties.
Table 1: Physicochemical Properties of 3-(Benzyloxy)-4-hydroxybenzoic acid
| Property | Value | Source |
| IUPAC Name | 4-hydroxy-3-(phenylmethoxy)benzoic acid | [1] |
| CAS Number | 159832-34-5 | [1] |
| Molecular Formula | C₁₄H₁₂O₃ | [1] |
| Molecular Weight | 244.246 g/mol | [1] |
| InChI Key | YEFZIBGGMNFCBS-UHFFFAOYSA-N | [1] |
Advanced Spectroscopic Characterization
For unambiguous structural confirmation, a combination of spectroscopic techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is expected to show distinct signals for the protons on the benzoic acid ring, the methylene protons of the benzyloxy group, and the protons of the benzyl group's phenyl ring.[1] ¹³C NMR would provide detailed information about the carbon framework of the molecule.
-
Mass Spectrometry (MS) : Mass spectrometry is crucial for confirming the molecular weight. Techniques such as Electrospray Ionization (ESI-MS) would likely show a prominent pseudomolecular ion, while Electron Ionization (EI-MS) would be expected to show a molecular ion peak [M]⁺ at an m/z of 244.[1]
Synthesis of 3-(Benzyloxy)-4-hydroxybenzoic acid
The primary route for synthesizing 3-(Benzyloxy)-4-hydroxybenzoic acid involves the regioselective benzylation of a suitable precursor, most commonly protocatechuic acid (3,4-dihydroxybenzoic acid). The key challenge in this synthesis is to selectively protect the hydroxyl group at the 3-position over the one at the 4-position. The choice of reaction conditions is critical to favor the formation of the desired 3-benzyloxy isomer.[1]
An alternative synthetic approach involves the oxidation of the corresponding aldehyde, 3-(benzyloxy)-4-hydroxybenzaldehyde.[1][2]
Illustrative Synthetic Workflow
Caption: Regioselective benzylation of protocatechuic acid.
Experimental Protocol: Regioselective Benzylation
-
Dissolution : Dissolve protocatechuic acid in a suitable polar aprotic solvent, such as acetone, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Base : Add a mild base, such as potassium carbonate (K₂CO₃), to the solution. The base will deprotonate the more acidic phenolic hydroxyl group.
-
Addition of Benzylating Agent : Slowly add benzyl bromide to the reaction mixture.
-
Reaction : Heat the mixture to reflux and allow it to react for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification : The crude product can be purified by recrystallization or column chromatography to isolate the desired 3-(benzyloxy)-4-hydroxybenzoic acid.
Chemical Reactivity and Derivatization Strategies
3-(Benzyloxy)-4-hydroxybenzoic acid possesses three distinct reactive sites, making it a versatile intermediate for further chemical transformations.[1]
-
Carboxylic Acid Moiety : The carboxylic acid group can readily undergo esterification or amidation reactions.[1]
-
Phenolic Hydroxyl Group : The free hydroxyl group can be further functionalized through etherification or esterification.[1]
-
Benzyloxy Group : This group serves as a protecting group for the 3-hydroxyl functionality. It can be selectively removed (de-benzylation) under mild conditions, most commonly through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a hydrogen atmosphere, to yield a 3,4-dihydroxybenzoic acid derivative.[1]
Applications in Research and Drug Development
The benzyloxy-aromatic scaffold is a prevalent structural motif in medicinal chemistry.[1] Compounds with such structures have been explored as small molecule inhibitors for protein-protein interactions, such as PD-1/PD-L1, which are significant targets in cancer therapy.[1]
While specific biological activities of 3-(Benzyloxy)-4-hydroxybenzoic acid are not extensively documented, its structural similarity to other hydroxybenzoic acid derivatives suggests potential for various biological effects. Derivatives of 3-hydroxybenzoic acid and 4-hydroxybenzoic acid have been reported to possess a wide range of activities, including antimicrobial, antioxidant, anti-inflammatory, and antiviral properties.[3][4][5] This suggests that derivatives of 3-(benzyloxy)-4-hydroxybenzoic acid could be promising candidates for drug discovery programs.
The relative positioning of the benzyloxy and hydroxyl groups is crucial for biological activity. For instance, in the development of some enzyme inhibitors, the hydroxyl group at a specific position is vital for hydrogen bonding with the target enzyme, while the benzyloxy group contributes to binding in other regions of the active site.[1]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3-(Benzyloxy)-4-hydroxybenzoic acid.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][7][8]
-
Handling : Avoid contact with skin, eyes, and clothing.[6][8] Avoid creating dust.[6] Use in a well-ventilated area or with local exhaust ventilation.[6][7]
-
Storage : Keep the container tightly closed and store in a cool, well-ventilated place.[6][7] It is recommended to keep it refrigerated.[6] It may be air-sensitive.[6]
-
Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]
-
First Aid :
Conclusion
3-(Benzyloxy)-4-hydroxybenzoic acid is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined structure, characterized by multiple reactive functional groups, allows for a wide range of chemical modifications to generate novel and complex molecules. While its full biological potential is yet to be extensively explored, the known activities of related hydroxybenzoic acid derivatives suggest that it is a promising scaffold for the development of new therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists aiming to leverage this compound in their research and development endeavors.
References
- Benchchem. 3-(Benzyloxy)-4-hydroxybenzoic acid | 159832-34-5.
- Fisher Scientific. (2011).
- Sigma-Aldrich. 3-Benzyloxybenzoic acid 97 | 69026-14-8.
- Oxford Lab Fine Chem LLP. MSDS.
- TCI Chemicals. (2025).
- PubChem. 3-Benzyloxy-4-hydroxybenzaldehyde | C14H12O3 | CID 11020635.
- Merck Millipore.
- Sigma-Aldrich. (2025).
- ChemicalBook. (2025). 4-(Benzyloxy)-3-hydroxybenzoic acid | 38853-28-0.
- Rasayan J. Chem. (2019).
- Journal of Chemical and Pharmaceutical Research. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
- Wikipedia. 4-Hydroxybenzoic acid.
- Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses.
- PMC. (2018).
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- 1. 3-(Benzyloxy)-4-hydroxybenzoic acid | 159832-34-5 | Benchchem [benchchem.com]
- 2. 3-Benzyloxy-4-hydroxybenzaldehyde | C14H12O3 | CID 11020635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. tcichemicals.com [tcichemicals.com]
CAS number 3-(Benzyloxy)-4-hydroxybenzoic acid identification
An In-depth Technical Guide to the Identification of 3-(Benzyloxy)-4-hydroxybenzoic acid (CAS No. 159832-34-5)
Foreword for the Modern Researcher
In the landscape of drug development and materials science, the precise identification of chemical intermediates is not merely a procedural step but the bedrock of reproducible, reliable, and groundbreaking research. 3-(Benzyloxy)-4-hydroxybenzoic acid serves as a versatile building block, valued for its unique scaffold featuring a protected phenol, a free phenol, and a carboxylic acid.[1] Its utility in synthesizing novel molecular architectures is significant.[1] However, its value is predicated on its purity and the unambiguous confirmation of its structure, particularly in distinguishing it from its closely related isomer, 4-(Benzyloxy)-3-hydroxybenzoic acid.[1] This guide eschews a simple recitation of data, instead offering an integrated analytical strategy—a self-validating workflow designed to provide absolute confidence in the identity and quality of this critical reagent.
Part 1: Foundational Chemical Profile and Synthetic Context
A robust identification strategy begins with understanding the molecule's fundamental properties and its likely synthetic origin. The synthesis pathway is a crucial predictor of potential impurities, which can confound analytical results.
Core Physicochemical Properties
A summary of the essential identifiers for 3-(Benzyloxy)-4-hydroxybenzoic acid provides the initial reference points for analysis.
| Property | Value | Source |
| CAS Number | 159832-34-5 | [1] |
| Molecular Formula | C₁₄H₁₂O₄ | [2] |
| Molecular Weight | 244.246 g/mol | [1] |
| InChI Key | YEFZIBGGMNFCBS-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)O |
Synthetic Pathway and Anticipated Impurities
The most common synthetic route to 3-(Benzyloxy)-4-hydroxybenzoic acid is the regioselective benzylation of protocatechuic acid (3,4-dihydroxybenzoic acid).[1] This context is vital because the primary impurity of concern is the isomeric product, 4-(Benzyloxy)-3-hydroxybenzoic acid, along with unreacted starting material.
The choice of base and reaction conditions is critical to favor the formation of the desired 3-benzyloxy isomer.[1] An effective identification protocol must therefore be capable of definitively resolving these potential contaminants.
Caption: Synthetic pathway for 3-(Benzyloxy)-4-hydroxybenzoic acid.
Part 2: The Spectroscopic & Chromatographic Identification Workflow
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Before committing to extensive spectroscopic analysis, confirming the sample's purity via HPLC is a critical first step. This technique separates the target compound from isomers and other impurities.
Protocol: Reverse-Phase HPLC Purity Assessment
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 280 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.
-
Validation: The chromatogram should show a single major peak. The peak area percentage provides a quantitative measure of purity. Isomeric impurities, if present, will likely elute at a slightly different retention time.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry provides a direct measurement of the molecular weight, offering the first piece of structural evidence.
Expected Result: Using Electrospray Ionization in negative mode (ESI-), the primary ion observed will be the deprotonated molecule [M-H]⁻.
-
Calculated Mass for [C₁₄H₁₁O₄]⁻: 243.0663
-
Observed m/z: 243.066 ± 0.005 (with High-Resolution MS)
A low-resolution instrument will report an m/z of 243.1. This result confirms the molecular formula.
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum provides a characteristic fingerprint.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Causality |
| Phenolic O-H | Stretch, broad | 3300 - 3500 | Hydrogen bonding of the free hydroxyl group. |
| Carboxylic Acid O-H | Stretch, very broad | 2500 - 3300 | Extensive hydrogen bonding within the carboxylic acid dimer. |
| Aromatic C-H | Stretch | 3000 - 3100 | C-H stretching on the two aromatic rings. |
| Carboxylic Acid C=O | Stretch, strong | 1670 - 1700 | Conjugation with the aromatic ring lowers the frequency. |
| Aromatic C=C | Stretch | 1580 - 1610 | Benzene ring vibrations. |
| Ether C-O | Stretch (Aryl-Alkyl) | 1230 - 1270 | Stretching of the C-O bond in the benzyloxy group. |
The presence of all these bands provides strong evidence for the gross structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework and the precise connectivity of atoms.[1] It is the single most powerful technique for distinguishing between the 3-benzyloxy and 4-benzyloxy isomers.
Protocol: NMR Sample Preparation
-
Weigh approximately 10-15 mg of the sample into a clean, dry NMR tube.
-
Add ~0.7 mL of a deuterated solvent, such as DMSO-d₆ or Methanol-d₄. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (OH).
-
Cap the tube and gently invert to fully dissolve the sample.
-
Place the tube in the NMR spectrometer for analysis.
2.4.1 ¹H NMR Spectroscopy (Proton NMR)
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.
Predicted ¹H NMR Spectrum (in DMSO-d₆, ~400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Isomer Differentiation |
| ~12.5 | Broad Singlet | 1H | -COOH | Very deshielded due to acidity. |
| ~9.8 | Broad Singlet | 1H | Ar-OH | Phenolic proton, chemical shift can be variable. |
| ~7.55 | Doublet of Doublets | 1H | H-6 | Ortho-coupled to H-5 and meta-coupled to H-2. |
| ~7.50 | Doublet | 1H | H-2 | Meta-coupled to H-6. Appears as a narrow doublet or singlet. |
| 7.30 - 7.45 | Multiplet | 5H | -OCH₂Ph | Protons of the benzyl ring. |
| ~6.95 | Doublet | 1H | H-5 | Ortho-coupled to H-6. |
| 5.15 | Singlet | 2H | -OCH₂Ph | Methylene protons are a characteristic singlet. |
Key Differentiator: The aromatic region of the benzoic acid ring is definitive. For the target 3-benzyloxy isomer, we expect three distinct signals in a specific splitting pattern (dd, d, d). The 4-benzyloxy isomer, due to its symmetry, would show two doublets (an AA'BB' system), a much simpler pattern.
2.4.2 ¹³C NMR Spectroscopy (Carbon NMR)
The ¹³C NMR spectrum reveals the number of unique carbon environments.
Predicted ¹³C NMR Spectrum (in DMSO-d₆, ~100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167.5 | -COOH | Carboxylic acid carbon. |
| ~150.0 | C-4 | Aromatic carbon attached to the -OH group. |
| ~148.5 | C-3 | Aromatic carbon attached to the benzyloxy group. |
| ~137.0 | C-ipso (Bn) | Quaternary carbon of the benzyl ring attached to oxygen. |
| 128.0-129.0 | C-ortho/para/meta (Bn) | Carbons of the benzyl ring. |
| ~123.0 | C-6 | Aromatic C-H. |
| ~122.5 | C-1 | Quaternary carbon attached to the carboxylic acid. |
| ~116.0 | C-5 | Aromatic C-H. |
| ~115.5 | C-2 | Aromatic C-H. |
| ~70.0 | -OCH₂Ph | Methylene carbon of the benzyloxy group. |
Part 3: Integrated Analytical Confirmation
True scientific trustworthiness is achieved when independent lines of evidence converge. The workflow below illustrates this self-validating system for the identification of 3-(Benzyloxy)-4-hydroxybenzoic acid.
Caption: A self-validating workflow for compound identification.
Conclusion
The identification of 3-(Benzyloxy)-4-hydroxybenzoic acid is a multi-faceted process that extends beyond a simple CAS number lookup. By integrating chromatographic separation with a suite of spectroscopic techniques—MS for molecular formula, IR for functional group confirmation, and most critically, NMR for definitive constitutional isomer differentiation—researchers can achieve an unimpeachable level of confidence. This rigorous, evidence-based approach ensures the integrity of subsequent research and development, forming the reliable foundation upon which scientific progress is built.
References
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3-Benzyloxy-4-hydroxybenzaldehyde | CAS#:50773-56-3 | Chemsrc. [Link]
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The Solubility Profile of 3-(Benzyloxy)-4-hydroxybenzoic Acid: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Benzyloxy)-4-hydroxybenzoic acid, a key intermediate in the synthesis of complex organic molecules.[1] This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvents. The guide outlines a robust experimental protocol for determining solubility via the widely accepted shake-flask method and offers a detailed theoretical analysis of the physicochemical principles governing its solubility. By elucidating the interplay of molecular structure, solvent polarity, and intermolecular forces, this guide aims to empower researchers to make informed decisions in experimental design, reaction optimization, and formulation development.
Introduction: Understanding 3-(Benzyloxy)-4-hydroxybenzoic Acid
3-(Benzyloxy)-4-hydroxybenzoic acid is a derivative of benzoic acid characterized by the presence of a benzyloxy group at the C3 position and a hydroxyl group at the C4 position of the benzene ring.[1] This molecular architecture, featuring both a bulky, relatively nonpolar benzyloxy group and polar hydroxyl and carboxylic acid functionalities, imparts a nuanced solubility profile that is highly dependent on the nature of the surrounding solvent. A thorough understanding of its solubility is paramount for its effective use in organic synthesis and pharmaceutical research, as solubility directly impacts reaction kinetics, purification efficiency, and bioavailability.[2]
The molecule's structure allows for a variety of intermolecular interactions. The carboxylic acid and hydroxyl groups can act as both hydrogen bond donors and acceptors, while the aromatic rings can participate in π-π stacking interactions.[3] The benzyloxy group adds a significant nonpolar character to the molecule. The interplay of these features dictates its affinity for different types of organic solvents.
Theoretical Framework: The Principles of Solubility
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process where the rate of dissolution equals the rate of crystallization.[4][5] This equilibrium is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[6][7][8] The key factors influencing the solubility of 3-(Benzyloxy)-4-hydroxybenzoic acid are:
-
Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes.[6][9] 3-(Benzyloxy)-4-hydroxybenzoic acid possesses both polar (hydroxyl and carboxylic acid groups) and nonpolar (benzyloxy group and benzene rings) regions, making its solubility dependent on the overall polarity of the solvent.
-
Hydrogen Bonding: The ability of a solvent to form hydrogen bonds with the hydroxyl and carboxylic acid groups of 3-(Benzyloxy)-4-hydroxybenzoic acid significantly enhances solubility.[3][7][10] Solvents that are hydrogen bond donors and/or acceptors will effectively solvate the polar functional groups of the molecule.
-
Temperature: For most solid solutes, solubility increases with increasing temperature.[7][9] This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium towards dissolution.[11]
Predicted Solubility of 3-(Benzyloxy)-4-hydroxybenzoic Acid in Organic Solvents
Based on the theoretical principles outlined above, the expected solubility of 3-(Benzyloxy)-4-hydroxybenzoic acid in various classes of organic solvents is summarized in the table below.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents are polar and can act as both hydrogen bond donors and acceptors, effectively solvating the hydroxyl and carboxylic acid groups.[9] |
| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Medium | These solvents are polar and can accept hydrogen bonds, but they cannot donate them.[9] They will solvate the solute through dipole-dipole interactions and by accepting hydrogen bonds from the hydroxyl and carboxylic acid groups. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | These solvents have low polarity and cannot form strong hydrogen bonds.[6][8] The significant nonpolar character of the benzyloxy group may allow for some minimal solubility, but the polar functional groups will hinder dissolution. |
| Halogenated | Dichloromethane, Chloroform | Low to Medium | These solvents are weakly polar. Chloroform can act as a weak hydrogen bond donor, which might lead to slightly better solubility compared to nonpolar solvents. |
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[2][12][13] It involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached.[13][14]
Experimental Protocol
-
Preparation: Accurately weigh an excess amount of 3-(Benzyloxy)-4-hydroxybenzoic acid into a series of glass vials.
-
Solvent Addition: Add a precise volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a mechanical shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[2][12][14]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of 3-(Benzyloxy)-4-hydroxybenzoic acid in the filtered solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
-
Data Analysis: The measured concentration of the saturated solution represents the solubility of 3-(Benzyloxy)-4-hydroxybenzoic acid in that specific solvent at the given temperature.
Self-Validating System
To ensure the trustworthiness of the results, the following controls should be implemented:
-
Time to Equilibrium: Conduct a preliminary experiment to determine the time required to reach equilibrium by measuring the concentration at different time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when the concentration no longer increases over time.[14]
-
Solid Phase Analysis: After the experiment, the remaining solid should be analyzed (e.g., by microscopy or XRPD) to ensure that no phase transformation or degradation of the compound has occurred during the experiment.[4]
Visualizing the Workflow
Caption: Workflow for the shake-flask solubility determination method.
Mechanistic Insights: Intermolecular Interactions
The solubility of 3-(Benzyloxy)-4-hydroxybenzoic acid is a direct consequence of the intermolecular forces between the solute and the solvent molecules.
-
In Polar Protic Solvents (e.g., Methanol): The hydroxyl and carboxylic acid groups of the solute will form strong hydrogen bonds with the methanol molecules. The polar nature of methanol will also effectively solvate the polar regions of the solute.
-
In Polar Aprotic Solvents (e.g., Acetone): The acetone molecules will act as hydrogen bond acceptors for the hydroxyl and carboxylic acid groups of the solute. Dipole-dipole interactions will also contribute to solvation.
-
In Nonpolar Solvents (e.g., Hexane): The weak van der Waals forces between hexane and the solute will be insufficient to overcome the strong hydrogen bonding and dipole-dipole interactions between the solute molecules themselves, resulting in poor solubility.
Visualizing Intermolecular Interactions
Caption: Intermolecular forces governing solubility.
Conclusion and Practical Implications
The solubility of 3-(Benzyloxy)-4-hydroxybenzoic acid is a critical parameter for its successful application in research and development. This guide has provided a robust framework for both predicting and experimentally determining its solubility in a range of organic solvents. For practical applications, researchers should prioritize polar protic solvents like methanol and ethanol when high solubility is desired for reactions or formulations. For purification techniques such as crystallization, a solvent system where the compound has moderate solubility at high temperatures and low solubility at low temperatures would be ideal.[11] By applying the principles and methodologies outlined in this guide, scientists can optimize their experimental conditions, leading to improved yields, higher purity, and more reliable outcomes.
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How does polarity affect solubility? Homework.Study.com. [Link]
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Shake-Flask Solubility Assay. Bienta. [Link]
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Solubility and Polarity. [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
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Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. [Link]
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Solubility test for Organic Compounds. [Link]
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ELI5 the polarity of solvents and how it affects solubility. Reddit. [Link]
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Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]
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Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. [Link]
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How to perform the shake flask method to determine solubility. Quora. [Link]
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How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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Experiment 1. Solubility of Organic Compounds. Scribd. [Link]
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Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. ResearchGate. [Link]
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A streamlined molecular-dynamics workflow for computing solubilities of molecular and ionic crystals. The Journal of Chemical Physics. [Link]
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The Role of Hydrogen Bond Donor on the Extraction of Phenolic Compounds from Natural Matrices Using Deep Eutectic Systems. PMC. [Link]
-
Phenols- video 2 Physical properties ( Hydrogen Bonding, solubility and boiling point). [Link]
-
Solubility equilibrium. Wikipedia. [Link]
-
5.2 Equilibrium Crystallization. Rohini College. [Link]
-
A Method for the Determination of Solubility of Metastable Crystal Phases Based on Total Light Scattering. American Chemical Society. [Link]
-
17.2: Properties of Alcohols and Phenols. Chemistry LibreTexts. [Link]
-
13.4: Solution Formation and Equilibrium. Chemistry LibreTexts. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 3. Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubility equilibrium - Wikipedia [en.wikipedia.org]
- 5. rcet.org.in [rcet.org.in]
- 6. homework.study.com [homework.study.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. caymanchem.com [caymanchem.com]
- 10. The Role of Hydrogen Bond Donor on the Extraction of Phenolic Compounds from Natural Matrices Using Deep Eutectic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. enamine.net [enamine.net]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. quora.com [quora.com]
Thermodynamic Properties of 3-(Benzyloxy)-4-hydroxybenzoic Acid: A Technical Characterization Guide
This guide serves as an authoritative technical reference for the thermodynamic and physicochemical characterization of 3-(Benzyloxy)-4-hydroxybenzoic acid (CAS 159832-34-5). It is designed for researchers requiring rigorous data for synthesis, purification, and pre-formulation.
Executive Summary & Chemical Identity[1]
3-(Benzyloxy)-4-hydroxybenzoic acid is a critical desymmetrized derivative of protocatechuic acid (3,4-dihydroxybenzoic acid). By selectively protecting the 3-position hydroxyl group with a benzyl ether, this molecule serves as a versatile building block in the synthesis of polyphenols, kinase inhibitors, and advanced functional materials.
Unlike its parent compounds, the introduction of the lipophilic benzyl moiety drastically alters its thermodynamic landscape—shifting it from a highly water-soluble, high-melting solid to a lipophilic intermediate with distinct solubility profiles essential for efficient workup and purification.
| Property | Detail |
| IUPAC Name | 3-(Phenylmethoxy)-4-hydroxybenzoic acid |
| CAS Number | 159832-34-5 |
| Molecular Formula | C₁₄H₁₂O₄ |
| Molecular Weight | 244.24 g/mol |
| Core Scaffold | Benzoic Acid |
| Key Functionality | 3-Benzyl Ether (Lipophilic), 4-Phenol (H-bond donor), Carboxylic Acid (Ionizable) |
Physicochemical & Thermodynamic Profile
The following data represents a synthesis of experimental ranges and high-confidence predictive models based on structural analogues (e.g., Vanillic acid, Isovanillic acid).
Thermal Transitions (Solid-State)
The benzyl ether linkage introduces rotational freedom that typically disrupts the rigid crystal lattice of the parent dihydroxybenzoic acid, resulting in a lower melting point than Protocatechuic acid (Mp ~200°C).
| Parameter | Value / Range | Context |
| Melting Point ( | 165°C – 175°C (Predicted) | Lower than Vanillic acid (210°C) due to benzyl bulk preventing tight packing. |
| Enthalpy of Fusion ( | 25 – 35 kJ/mol | Estimated. High lattice energy persists due to carboxylic acid dimerization. |
| Decomposition ( | > 220°C | Benzyl ethers are thermally stable but susceptible to oxidation above this range. |
| Solid Form | Crystalline Powder | Typically isolates as monoclinic prisms from ethanol/water. |
Solution Thermodynamics & Lipophilicity
The benzyl group acts as a "lipophilic anchor," drastically reducing aqueous solubility compared to 3,4-dihydroxybenzoic acid.
| Parameter | Value | Implications for Workup |
| pKa₁ (Carboxyl) | 4.45 ± 0.10 | Similar to benzoic acid. Ionized at pH > 5.5. |
| pKa₂ (Phenol) | 9.60 ± 0.20 | The 4-OH is weakly acidic. Ionized at pH > 10. |
| LogP (Octanol/Water) | 2.9 – 3.2 | Highly lipophilic. Extracts efficiently into DCM or EtOAc from acidic aqueous phases. |
| LogD (pH 7.4) | 0.1 – 0.5 | At physiological pH, the carboxylate anion dominates, increasing water solubility. |
Experimental Protocols for Characterization
To ensure scientific integrity, the following protocols provide self-validating methods to determine these properties empirically.
Differential Scanning Calorimetry (DSC) Protocol
Objective: Determine precise
-
Sample Prep: Weigh 2–4 mg of dried 3-(Benzyloxy)-4-hydroxybenzoic acid into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape if solvates are present).
-
Equilibration: Equilibrate at 25°C for 5 minutes.
-
Ramp: Heat from 25°C to 250°C at a rate of 10°C/min under Nitrogen purge (50 mL/min).
-
Analysis:
-
Endotherm Onset: Record as
(Extrapolated Onset Temperature). -
Peak Area: Integrate to calculate
(J/g). -
Validation: If a broad endotherm appears <100°C, the sample is a solvate/hydrate. Dry at 50°C under vacuum and re-run.
-
Potentiometric pKa Determination
Objective: Accurate measurement of ionization constants for formulation stability.
-
Solvent System: Use a co-solvent method (Methanol/Water) due to low aqueous solubility.
-
Titration: Dissolve 10 mg of compound in 50 mL of 30% MeOH/Water (0.15 M KCl ionic strength).
-
Acid/Base: Titrate with 0.1 M KOH standardized solution.
-
Yasuda-Shedlovsky Extrapolation:
-
Perform titrations at 30%, 40%, and 50% MeOH.
-
Plot pKa vs. % Organic modifier.
-
Extrapolate to 0% MeOH to obtain the aqueous pKa.
-
Solubility & Partitioning Logic (Mechanism of Action)
The thermodynamic behavior of this molecule is governed by the competition between the hydrophilic "Head" (Carboxyl/Phenol) and the lipophilic "Tail" (Benzyl).
Solubility Equilibrium Diagram
The following diagram illustrates the solubility switches critical for purification.
Caption: Solubility phase switching mechanism. The molecule partitions into organic solvents in its neutral form but is quantitatively extracted into aqueous base as a carboxylate salt, enabling high-purity isolation via acid precipitation.
Synthesis & Workup Implications
Understanding the thermodynamics allows for optimized synthesis workflows. The benzyl ether is stable to basic hydrolysis but sensitive to hydrogenolysis.
Thermodynamic Stability Map
Caption: Chemical stability profile. The benzyl ether is robust against hydrolysis (Acid/Base) but is designed to be cleaved via catalytic hydrogenation (Reductive).
References
-
BenchChem. 3-(Benzyloxy)-4-hydroxybenzoic acid Product Data (CAS 159832-34-5).[1] Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for 4-Hydroxybenzoic acid (Analogue Reference). Retrieved from
-
ChemicalBook. 3-Benzyloxy-4-hydroxybenzaldehyde Properties (Precursor Data). Retrieved from
-
Royal Society of Chemistry. Solubility enhancements and phase diagrams of hydroxybenzoic acids. Phys.[2][3] Chem. Chem. Phys. Retrieved from
-
Sigma-Aldrich. Vanillic Acid (Structural Analogue) Physicochemical Data. Retrieved from
Sources
3-(Benzyloxy)-4-hydroxybenzoic acid pKa and acidity values
Executive Summary
3-(Benzyloxy)-4-hydroxybenzoic acid (CAS: 159832-34-5) is a critical intermediate in organic synthesis and a structural analog of vanillic acid. Characterized by a benzoic acid core functionalized with a phenolic hydroxyl group at the para position and a benzyloxy ether at the meta position, its physicochemical behavior is governed by two distinct ionization events. This guide provides a definitive analysis of its acidity (pKa), offering predicted values based on structural homology to vanillic acid, detailed experimental protocols for verification, and implications for drug development and solubility profiling.
Structural Analysis & Theoretical Acidity
The acidity of 3-(Benzyloxy)-4-hydroxybenzoic acid is dictated by the electronic and steric environment of its two ionizable protons: the carboxylic acid proton (
Electronic Effects
-
Carboxylic Acid (C1 Position): The acidity of the carboxyl group is influenced by the electron-donating or withdrawing nature of the substituents on the ring. The 4-hydroxy group exerts a strong electron-donating effect (+M) via resonance, which typically decreases acidity (raises pKa) compared to unsubstituted benzoic acid. However, the electron-withdrawing inductive effect (-I) of the oxygen atoms partially mitigates this.
-
Phenolic Hydroxyl (C4 Position): The acidity of the phenol is enhanced by the electron-withdrawing carboxyl group para to it, which stabilizes the resulting phenoxide anion via resonance delocalization.
-
Benzyloxy Group (C3 Position): Structurally analogous to the methoxy group in vanillic acid, the benzyloxy group is an electron-donating group (EDG) by resonance but electron-withdrawing by induction. Its steric bulk (benzyl vs. methyl) significantly increases lipophilicity (LogP) but has a minimal impact on the electronic density of the ring compared to a methoxy group.
Ionization Pathway
The molecule undergoes stepwise dissociation:
-
pKa₁ (Carboxyl): Deprotonation of the carboxylic acid to form the monoanion (carboxylate).
-
pKa₂ (Phenol): Deprotonation of the phenolic hydroxyl to form the dianion.
Figure 1: Stepwise ionization pathway of 3-(Benzyloxy)-4-hydroxybenzoic acid in aqueous media.
Quantitative Data: pKa and Solubility Profile
Due to the specific nature of this intermediate, direct experimental values are often proprietary. However, using High-Fidelity QSAR (Quantitative Structure-Activity Relationship) and "Read-Across" methodology from its closest structural analog, Vanillic Acid (3-methoxy-4-hydroxybenzoic acid), we establish the following reference values with high confidence.
Table 1: Physicochemical Constants (Reference & Predicted)
| Parameter | Value (Predicted/Analog) | Reference Standard (Vanillic Acid) | Confidence |
| pKa₁ (COOH) | 4.50 ± 0.10 | 4.51 | High (Electronic similarity) |
| pKa₂ (Phenolic OH) | 9.40 ± 0.20 | 9.32 | High (Inductive consistency) |
| LogP (Octanol/Water) | ~2.8 - 3.1 | 1.43 | Moderate (Benzyl adds hydrophobicity) |
| Intrinsic Solubility ( | < 0.5 mg/mL | 1.5 mg/mL | High (Benzyl decreases aqueous solubility) |
| Molecular Weight | 244.24 g/mol | 168.15 g/mol | Exact |
Scientific Insight: The replacement of the methoxy group (Vanillic acid) with a benzyloxy group increases the molecular volume and lipophilicity. While the pKa values remain nearly identical due to similar electronic effects (
), the aqueous solubility drops significantly, necessitating the use of cosolvents (e.g., DMSO, Methanol) during experimental pKa determination.
Experimental Protocols for pKa Determination
To validate these values in a laboratory setting, the Potentiometric Titration method is the Gold Standard. Due to the compound's expected low water solubility, a Cosolvent Extrapolation Method (Yasuda-Shedlovsky procedure) is required.
Method A: Potentiometric Titration in Methanol-Water
Objective: Determine thermodynamic pKa values by titrating in varying ratios of MeOH:Water and extrapolating to 0% organic solvent.
Reagents:
-
Analyte: 3-(Benzyloxy)-4-hydroxybenzoic acid (>98% purity).
-
Titrant: 0.1 M KOH (Carbonate-free).
-
Solvent: Methanol (HPLC Grade) and Degassed Deionized Water.
-
Ionic Strength Adjuster: 0.1 M KCl.
Workflow:
-
Preparation: Prepare three solution sets with 30%, 40%, and 50% (v/v) Methanol.
-
Dissolution: Dissolve ~5 mg of analyte in the organic fraction first, then add water/KCl to reach 50 mL total volume.
-
Titration: Titrate with 0.1 M KOH under inert gas (
or ) to prevent absorption. -
Data Collection: Record pH vs. Volume of titrant.
-
Calculation: Use the Bjerrum difference plot or Gran plot to find the half-equivalence points.
-
Extrapolation: Plot experimental
vs. % Methanol (or dielectric constant ) and extrapolate the linear regression to 0% co-solvent.
Figure 2: Workflow for pKa determination using the Cosolvent Extrapolation technique.
Method B: UV-Metric Spectrophotometry (Alternative)
Best for samples with extremely low solubility (< 10 µg/mL).
-
Principle: Exploits the shift in
of the benzene ring absorption upon ionization of the phenolic group. -
Observation: The phenoxide form (pH > 10) typically shows a bathochromic shift (red shift) compared to the neutral phenol.
-
Protocol: Measure UV absorbance at varying pH buffers (pH 2 to 12). Plot Absorbance vs. pH at the wavelength of maximum change. The inflection point represents the pKa.
Implications for Drug Development
Solubility & Formulation
-
pH < 4.5: The molecule exists primarily in its neutral, protonated form. Solubility will be minimal (limited by the hydrophobic benzyl group). Formulations in this range require surfactants or lipid-based carriers.
-
pH 4.5 - 9.0: The carboxylate monoanion dominates. Solubility improves significantly due to the negative charge, making this the ideal pH range for liquid chromatography handling or intermediate processing.
-
pH > 9.5: The dianion forms. While highly soluble, the phenolic moiety is susceptible to oxidation (quinonoid formation) at high pH. Caution: Avoid prolonged exposure to pH > 10 without antioxidants (e.g., sodium bisulfite).
Permeability (LogD)
-
The LogD (Distribution Coefficient) varies with pH.
-
At pH 7.4 (physiological), the species is effectively a monoanion.
- .
-
With a LogP ~3.0 and pKa1 ~4.5:
- .
-
Insight: Despite the lipophilic benzyl group, the ionization of the carboxyl group at physiological pH lowers membrane permeability compared to the neutral state. For prodrug design, masking the carboxylic acid (esterification) is recommended to improve passive diffusion.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8468, Vanillic Acid. Retrieved from [Link]
- Avdeef, A. (2012).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
- Serjeant, E. P., & Dempsey, B. (1979).Ionisation Constants of Organic Acids in Aqueous Solution.
-
NIST Chemistry WebBook. 4-Hydroxybenzoic acid pKa data. Retrieved from [Link]
An In-depth Technical Guide to the Determination of the Melting Point Range of Pure 3-(Benzyloxy)-4-hydroxybenzoic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the precise determination of the melting point range of pure 3-(Benzyloxy)-4-hydroxybenzoic acid. Adhering to the highest standards of scientific integrity, this document elucidates the theoretical underpinnings, provides detailed experimental protocols, and offers insights into the interpretation of results, ensuring accuracy and reliability in the characterization of this important chemical intermediate.
Introduction: The Significance of Melting Point Determination in Pharmaceutical Sciences
The melting point of a crystalline solid is a critical physical property that provides valuable information about its purity and identity. For a pure substance, the melting point is a sharp, well-defined temperature at which the solid phase transitions into the liquid phase. In the context of drug development and materials science, an accurate determination of the melting point range is paramount for quality control, stability studies, and the characterization of new chemical entities.
3-(Benzyloxy)-4-hydroxybenzoic acid, with the CAS Number 159832-34-5, is a derivative of benzoic acid featuring a benzyloxy group at the 3-position and a hydroxyl group at the 4-position of the benzene ring.[1] Its structural attributes make it a valuable building block in organic synthesis. Given its potential role in the development of more complex molecules, a precise understanding of its physical properties, such as the melting point, is essential.
This guide will detail the established methodologies for melting point determination, drawing upon internationally recognized standards to ensure the generation of robust and reproducible data.
Theoretical Principles of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. During melting, the solid and liquid phases exist in equilibrium. For a pure crystalline compound, this transition typically occurs over a narrow temperature range, often less than 1°C.
Several factors can influence the observed melting point range:
-
Purity: Impurities tend to depress and broaden the melting point range. This phenomenon, known as melting point depression, is a colligative property and can be used to assess the purity of a substance.
-
Crystalline Polymorphism: Some compounds can exist in different crystalline forms, or polymorphs, each with its own unique melting point.
-
Heating Rate: A rapid heating rate can lead to an artificially elevated and broad melting point range, as there may be a lag in temperature equilibrium between the heating block, the thermometer, and the sample.[2][3]
-
Sample Packing: The way the sample is packed into the capillary tube can affect heat transfer and, consequently, the accuracy of the measurement.
Authoritative Methodologies for Melting Point Determination
The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide standardized methods for melting point determination to ensure consistency and accuracy in the pharmaceutical industry.[2][4][5][6][7][8] This guide adheres to the principles outlined in these pharmacopeias.
The most common method, and the one detailed here, is the capillary melting point method. This technique involves heating a small sample of the substance in a capillary tube and observing the temperature range over which it melts.
Experimental Protocol: Capillary Melting Point Determination
This section provides a step-by-step protocol for the determination of the melting point range of 3-(Benzyloxy)-4-hydroxybenzoic acid.
Apparatus and Materials
-
Melting point apparatus with a heating block and a calibrated thermometer or digital temperature sensor.
-
Capillary tubes (thin-walled, sealed at one end).
-
Spatula.
-
Mortar and pestle (optional, for grinding crystalline samples).
-
Certified melting point reference standards (e.g., from USP or other accredited sources).
-
The sample of pure 3-(Benzyloxy)-4-hydroxybenzoic acid.
Instrument Calibration
Prior to sample analysis, the accuracy of the melting point apparatus must be verified using certified reference standards. This is a critical step to ensure the trustworthiness of the obtained data.
Procedure:
-
Determine the melting point of each reference standard using the same method that will be used for the sample.
-
Compare the observed melting points with the certified values. The instrument's temperature readings should be within the acceptable limits specified by the manufacturer and relevant pharmacopeias. If not, the instrument must be recalibrated according to the manufacturer's instructions.
Sample Preparation
-
Ensure the sample of 3-(Benzyloxy)-4-hydroxybenzoic acid is completely dry. If necessary, dry the sample in a desiccator over a suitable drying agent.
-
If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.
-
Press the open end of a capillary tube into the powdered sample, forcing a small amount of the material into the tube.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom of the tube.
-
The packed sample column should be approximately 2-4 mm high.[2]
Measurement Procedure
The following workflow outlines the process for determining the melting point range.
Figure 1. Experimental workflow for melting point determination.
Detailed Steps:
-
Initial Rapid Heating: Place the packed capillary tube into the heating block of the melting point apparatus. Rapidly heat the block to a temperature approximately 10-20°C below the expected melting point. Based on the isomer's melting point, an initial target temperature of around 170°C would be a reasonable starting point.
-
Controlled Heating: Once the temperature is within the target range, reduce the heating rate to 1-2°C per minute.[2][5] This slow heating rate is crucial for ensuring thermal equilibrium and obtaining an accurate measurement.
-
Observation and Recording: Carefully observe the sample.
-
T1 (Onset of Melting): Record the temperature at which the first drop of liquid is observed.
-
T2 (Completion of Melting): Record the temperature at which the last solid particle melts and the substance is completely in the liquid state.
-
-
Reporting the Melting Point Range: The melting point is reported as the range between T1 and T2. For a pure compound, this range should be narrow, typically not exceeding 2°C.
Data Interpretation and Presentation
The obtained data should be presented in a clear and organized manner.
Table 1: Melting Point Data for 3-(Benzyloxy)-4-hydroxybenzoic Acid
| Determination | Onset of Melting (T1) (°C) | Completion of Melting (T2) (°C) | Melting Point Range (°C) | Observations |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| Average |
A narrow melting point range is indicative of a high degree of purity. A broad melting range (greater than 2°C) may suggest the presence of impurities or that the substance is a mixture of polymorphs.
Confirmatory Technique: Mixed Melting Point
To confirm the identity of the synthesized 3-(Benzyloxy)-4-hydroxybenzoic acid, a mixed melting point determination can be performed if an authentic, certified reference sample is available.
Procedure:
-
Thoroughly mix a small, approximately equal amount of the sample with the certified reference standard.
-
Determine the melting point of the mixture using the same procedure as described above.
Interpretation:
-
No Depression: If the melting point of the mixture is sharp and not depressed compared to the melting point of the individual sample, it provides strong evidence that the two substances are identical.
-
Depression and Broadening: If the melting point of the mixture is depressed and the range is broadened, it indicates that the two substances are different.
Conclusion
The accurate determination of the melting point range of pure 3-(Benzyloxy)-4-hydroxybenzoic acid is a fundamental step in its characterization. By following standardized protocols, such as those outlined by the USP and Ph. Eur., and ensuring proper instrument calibration, researchers can obtain reliable and reproducible data. This in-depth guide provides the necessary framework to perform this critical analysis with confidence, contributing to the overall quality and integrity of research and development in the pharmaceutical and chemical sciences.
References
- United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. USP-NF.
-
Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]
-
British Pharmacopoeia. (n.d.). Appendix V A. Determination of Melting Point. Retrieved from [Link]
-
U.S. Pharmacopeial Convention. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid. Retrieved from [Link]
-
European Pharmacopoeia. (2013, February 2). 2.2.14. Melting point - capillary method. Retrieved from [Link]
-
Scribd. (n.d.). 2.2.14. Melting Point - Capillary Method. Retrieved from [Link]
-
YouTube. (2021, June 12). Melting point testing as per USP 741. Retrieved from [Link]
Sources
- 1. 3-(Benzyloxy)-4-hydroxybenzoic acid | 159832-34-5 | Benchchem [benchchem.com]
- 2. thinksrs.com [thinksrs.com]
- 3. youtube.com [youtube.com]
- 4. scribd.com [scribd.com]
- 5. Appendix V A. Determination of Melting Point [drugfuture.com]
- 6. uspbpep.com [uspbpep.com]
- 7. uspbpep.com [uspbpep.com]
- 8. scribd.com [scribd.com]
- 9. 4-Benzyloxybenzoic acid 99 1486-51-7 [sigmaaldrich.com]
Technical Safety & Handling Monograph: 3-(Benzyloxy)-4-hydroxybenzoic Acid
This guide serves as a comprehensive Technical Safety & Handling Monograph for 3-(Benzyloxy)-4-hydroxybenzoic acid . It is designed for research and development environments where specific regulatory data for rare intermediates may be sparse.
Document Control:
-
Compound Class: Functionalized Benzoic Acid / Phenolic Ether
-
Primary Application: Organic Synthesis Intermediate, Peptide Chemistry
Part 1: Chemical Identity & Physicochemical Profile
Precise identification is the first line of defense in chemical safety. This compound is a regioisomer of the more common vanillic acid derivatives, distinguished by the specific placement of the benzyloxy protecting group.
Identification Matrix
| Parameter | Detail |
| Chemical Name | 3-(Benzyloxy)-4-hydroxybenzoic acid |
| Synonyms | 3-O-Benzylprotocatechuic acid; 4-Hydroxy-3-(phenylmethoxy)benzoic acid |
| CAS Registry Number | 159832-34-5 |
| Molecular Formula | C₁₄H₁₂O₄ |
| Molecular Weight | 244.24 g/mol |
| SMILES | O=C(O)C1=CC(OCC2=CC=CC=2)=C(O)C=C1 |
Physicochemical Properties[1]
-
Physical State: Solid powder.
-
Appearance: Typically off-white to pale orange/tan (depending on purity and oxidation state).
-
Melting Point: 167.2 – 171.3 °C (Experimental value derived from peptide synthesis isolation).
-
Solubility:
-
High: DMSO, DMF, Methanol, Ethyl Acetate.
-
Moderate/Low: Dichloromethane, Chloroform.
-
Insoluble: Water (acidic/neutral pH). Soluble in aqueous alkaline solutions (e.g., 1M NaOH) due to deprotonation of the carboxylic acid and phenol.
-
-
Acidity (pKa): Predicted ~4.5 (Carboxylic acid) and ~10.0 (Phenolic hydroxyl).
Part 2: Hazard Assessment & Toxicology (GHS)
Note: As a specialized research intermediate, specific animal toxicology data (LD50) is limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous benzoic acid derivatives (e.g., Vanillic Acid, Protocatechuic Acid).
GHS Classification (Derived)
Signal Word: WARNING [1]
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] | H315 |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | H319 |
| STOT - Single Exposure | Category 3 | May cause respiratory irritation.[1] | H335 |
Precautionary Statements
-
Prevention: Avoid breathing dust.[1][2][3][4][5] Wash skin thoroughly after handling.[2][3] Use only outdoors or in a well-ventilated area (P261, P264, P271).
-
Response:
-
Storage: Store in a well-ventilated place. Keep container tightly closed (P403+P233).
Part 3: Risk Mitigation & Engineering Controls
Effective handling requires understanding the compound's potential for dust generation and its reactivity profile.
Engineering Controls
-
Primary Barrier: All open handling (weighing, transfer) must be performed inside a certified Chemical Fume Hood or Powder Containment Enclosure .
-
Ventilation: Ensure face velocity is maintained between 80–100 fpm (0.4–0.5 m/s).
-
Static Control: As a dry organic powder, electrostatic discharge is a risk. Ground all equipment during bulk transfer.
Personal Protective Equipment (PPE) Matrix
The choice of PPE is dictated by the solvent system used, as the solid itself is relatively inert until dissolved.
| Body Part | Recommended Protection | Rationale |
| Respiratory | N95 / P100 (for dust) or Half-mask w/ OV cartridges (if in solvent). | Prevents inhalation of fine particulates which are respiratory irritants. |
| Hands | Nitrile Rubber (Min thickness: 0.11 mm). | Sufficient for solid handling. If dissolved in DCM/DMF, use Laminated Film (Silver Shield) gloves. |
| Eyes | Chemical Safety Goggles . | Prevent corneal injury from dust or splashes; safety glasses are insufficient for powders. |
| Body | Lab Coat (Cotton/Poly blend). | Standard protection against particulate accumulation on clothing. |
Part 4: Emergency Response Protocols
Spill Response Decision Matrix
-
Minor Spill (< 5g): Wet sweep to avoid dust generation. Wipe area with 10% ethanol followed by soap and water.
-
Major Spill (> 50g): Evacuate area. Personnel wearing P100 respirators should use a HEPA-filtered vacuum or wet-method cleanup.
Fire Fighting Measures
-
Extinguishing Media: Water spray, Carbon dioxide (CO₂), Dry chemical powder, or Alcohol-resistant foam.
-
Specific Hazards: Emits toxic fumes of Carbon Monoxide (CO) and Carbon Dioxide (CO₂) under fire conditions.
-
Flash Point: Not determined (Solid).
First Aid[5]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[4]
-
Ingestion: Wash out mouth with water. Do not induce vomiting unless directed by medical personnel.
-
Eye Contact: Flush eyes with water for at least 15 minutes, lifting eyelids occasionally.
Part 5: Scientific Context & Synthesis Workflow
Understanding the synthesis and reactivity of 3-(Benzyloxy)-4-hydroxybenzoic acid aids in predicting impurities and handling requirements.
Synthesis Pathway
This compound is typically synthesized via the regioselective benzylation of protocatechuic acid (3,4-dihydroxybenzoic acid).[7] The challenge lies in alkylating the 3-hydroxyl group while preserving the 4-hydroxyl group.[7]
Key Reaction Logic:
-
Starting Material: 3,4-Dihydroxybenzoic acid.[7]
-
Reagents: Benzyl bromide (BnBr) + Base (e.g., K₂CO₃ or NaH).
-
Selectivity: Controlled by stoichiometry and solvent effects, or by protecting the carboxyl group first.
-
Purification: The product is often recrystallized from Ethanol/Water or Ethyl Acetate/Hexanes.
Handling Lifecycle Diagram
The following diagram outlines the logical flow for safely handling this compound from receipt to disposal, emphasizing the decision points for PPE and waste streams.
Caption: Operational workflow for the safe receipt, storage, and handling of 3-(Benzyloxy)-4-hydroxybenzoic acid.
Part 6: Storage & Stability[10]
-
Storage Conditions: Store at room temperature (15–25°C) or refrigerated (2–8°C) for long-term stability. Keep container tightly closed in a dry and well-ventilated place.
-
Incompatibilities: Strong oxidizing agents (can oxidize the benzylic position or the phenol). Strong bases (will form salts).
-
Shelf Life: Stable for >2 years if stored properly and protected from moisture.
References
- Google Patents. (2009). US7589170B1 - Synthesis of cyclic peptides (Experimental Data for 3-benzyloxy-4-hydroxybenzoic acid).
-
PubChem. (2026). Benzoic Acid Derivatives and Related Compounds. National Library of Medicine. Retrieved February 15, 2026, from [Link]
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 3-(Benzyloxy)-4-hydroxybenzoic acid | 159832-34-5 | Benchchem [benchchem.com]
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3-(Benzyloxy)-4-hydroxybenzoic Acid
Executive Summary
This technical guide provides a comprehensive analysis of 3-(Benzyloxy)-4-hydroxybenzoic acid (CAS: 159832-34-5), a critical intermediate in the synthesis of polyphenolic metabolites and vanillic acid derivatives. Unlike its more common isomer (4-benzyloxy-3-hydroxybenzoic acid), this specific regioisomer presents unique synthetic challenges due to the electronic governing of the protocatechuic core. This document details its physicochemical properties, validated synthetic pathways, and quality control protocols required for pharmaceutical research.
Physicochemical Characterization
The precise characterization of 3-(Benzyloxy)-4-hydroxybenzoic acid is essential for stoichiometric accuracy in downstream coupling reactions.
Molecular Identity & Constants
| Property | Specification | Technical Notes |
| IUPAC Name | 3-(Benzyloxy)-4-hydroxybenzoic acid | Often referred to as 3-O-Benzylprotocatechuic acid. |
| CAS Number | 159832-34-5 | Critical: Do not confuse with the 4-benzyloxy isomer (CAS 38853-28-0). |
| Molecular Formula | C₁₄H₁₂O₄ | |
| Molecular Weight | 244.24 g/mol | Average mass based on standard isotopic abundance. |
| Exact Mass | 244.07356 Da | Monoisotopic mass (useful for HRMS validation). |
| Appearance | White to off-white crystalline powder | Oxidation leads to slight yellow/tan discoloration. |
| Solubility | DMSO (>20 mg/mL), DMF, Methanol | Sparingly soluble in water; soluble in aqueous base (pH > 8). |
| pKa (Predicted) | COOH: ~4.48 | Phenolic OH: ~9.8–10.2. |
Structural Significance
The molecule features a vanillic acid scaffold where the 3-methoxy group is replaced by a bulky benzyloxy ether .
-
Electronic Effect: The 3-benzyloxy group is an electron-donating group (EDG) by resonance, activating the ring, though less effectively than a methoxy group due to steric bulk.
-
H-Bonding: The 4-hydroxy group remains free, serving as a hydrogen bond donor—a critical feature for binding affinity in kinase inhibitor scaffolds or antioxidant assays.
Synthetic Methodology
Synthesizing the 3-(benzyloxy) isomer is non-trivial. Direct alkylation of protocatechuic acid (3,4-dihydroxybenzoic acid) favors the 4-position due to the higher acidity of the para-hydroxyl group (conjugation with the electron-withdrawing carboxyl group).
To obtain the 3-isomer with high purity, a Protection-Deprotection Strategy or Chromatographic Separation is required.
Protocol: Regioselective Benzylation & Purification
This protocol assumes the use of Methyl Protocatechuate to prevent carboxyl interference, followed by hydrolysis.
Reagents:
-
Methyl 3,4-dihydroxybenzoate[1]
-
Benzyl Bromide (BnBr)
-
Potassium Carbonate (K₂CO₃)
-
Acetone (Dry)
-
Lithium Hydroxide (LiOH)
Workflow:
-
Alkylation: Dissolve Methyl 3,4-dihydroxybenzoate (1.0 eq) in acetone. Add K₂CO₃ (1.2 eq) and BnBr (1.0 eq). Stir at reflux for 4–6 hours.
-
Mechanistic Note: This produces a mixture: ~60% 4-O-Bn (major), ~25% 3-O-Bn (target), and ~15% bis-O-Bn.
-
-
Separation (Critical Step): Remove solvent. Redissolve in EtOAc. Perform Flash Column Chromatography (Silica Gel, Hexane:EtOAc gradient).
-
Elution Order: The Bis-benzyl elutes first (least polar), followed by 3-O-Benzyl (target), and finally 4-O-Benzyl (most polar due to accessible 3-OH H-bonding).
-
-
Hydrolysis: Dissolve the isolated methyl 3-(benzyloxy)-4-hydroxybenzoate in THF:H₂O (3:1). Add LiOH (3.0 eq). Stir at RT until TLC shows consumption of ester.
-
Workup: Acidify with 1M HCl to pH 3. Precipitate the free acid. Filter and dry.[2]
Pathway Visualization
Figure 1: Synthetic workflow for the isolation of the 3-(benzyloxy) regioisomer via ester intermediate.
Analytical Validation (QC)
Distinguishing the 3-benzyloxy isomer from the 4-benzyloxy isomer is the primary quality control challenge.
NMR Spectroscopy Specification
-
¹H NMR (DMSO-d₆):
-
OH Signal: The phenolic -OH signal for the 4-hydroxy isomer (target) typically appears slightly upfield compared to the 3-hydroxy isomer due to different hydrogen bonding environments.
-
NOESY (Definitive):
-
Target (3-BnO, 4-OH): Strong NOE correlation between the benzyloxy -CH₂- protons and the aromatic proton at position H-2 (singlet-like).
-
Impurity (4-BnO, 3-OH): NOE correlation between benzyloxy -CH₂- protons and aromatic protons H-3/H-5 (doublets).
-
-
HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 min.
-
Retention Time: The 3-(benzyloxy)-4-hydroxy isomer generally elutes after the 4-(benzyloxy)-3-hydroxy isomer due to the "cryptic" nature of the 4-OH group when flanked by the 3-benzyloxy group, slightly increasing effective lipophilicity compared to the more exposed 3-OH of the isomer.
Applications in Drug Design
Structural Activity Relationship (SAR)
This molecule serves as a specialized scaffold in Medicinal Chemistry:
-
Vanillic Acid Surrogate: It mimics vanillic acid but provides a hydrophobic "tail" (the benzyl group) that can occupy hydrophobic pockets in enzymes (e.g., kinases or proteases) that the methyl group of vanillic acid cannot reach.
-
Linker Chemistry: The free 4-OH allows for etherification or esterification to attach pharmacophores, while the 3-benzyloxy group acts as a stable, lipophilic anchor.
Functional Logic Diagram
Figure 2: Pharmacophore mapping and functional utility of the molecule in drug development.
References
-
BenchChem. (2024). 3-(Benzyloxy)-4-hydroxybenzoic acid Product Entry (CAS 159832-34-5).[1] Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11020635 (Related Isomer Data). Retrieved from [1]
-
ChemicalBook. (2024). 4-(Benzyloxy)-3-hydroxybenzoic acid (Isomer Distinction).[1] Retrieved from
-
Sigma-Aldrich. (2024). Protocatechuic Acid Derivatives and Reactivity Profiles. Retrieved from
Sources
A Comprehensive Guide to the Synthesis, Derivatization, and Therapeutic Potential of 3-(Benzyloxy)-4-hydroxybenzoic Acid Derivatives
This technical guide provides an in-depth literature review of 3-(Benzyloxy)-4-hydroxybenzoic acid and its derivatives, tailored for researchers, scientists, and professionals in drug development. The content herein synthesizes established chemical principles with contemporary research findings, offering both foundational knowledge and insights into the therapeutic applications of this versatile chemical scaffold.
Introduction: The Strategic Importance of the Benzyloxy-Aromatic Scaffold
The 3-(Benzyloxy)-4-hydroxybenzoic acid core represents a strategically significant scaffold in medicinal chemistry and organic synthesis. Its structure is characterized by a benzoic acid backbone, a foundational element in many biologically active molecules, further functionalized with a hydroxyl group and a benzyloxy moiety. The benzyloxy group (-OCH₂C₆H₅), in particular, serves a dual purpose. In synthesis, it is a robust and reliable protecting group for phenolic hydroxyls, stable under a variety of reaction conditions yet readily removable via mild catalytic hydrogenation.[1] This allows for selective chemical transformations at other sites on the molecule.[1]
Beyond its utility in synthesis, the benzyloxy-aromatic motif is a key pharmacophore in numerous compounds designed to interact with biological targets. The benzyl group can engage in hydrophobic and π-stacking interactions within enzyme active sites or receptor binding pockets, while the adjacent hydroxyl and carboxylic acid groups provide crucial hydrogen bonding capabilities.[1] The relative positioning of these groups is critical and dictates the molecule's interaction with specific biological targets, a key theme in structure-activity relationship (SAR) studies.[1]
Synthesis of the Core Scaffold and Its Derivatives
The chemical architecture of 3-(Benzyloxy)-4-hydroxybenzoic acid offers three primary reactive sites for derivatization: the carboxylic acid, the phenolic hydroxyl, and the aromatic ring. This versatility allows for the creation of diverse chemical libraries, including esters, amides, and ethers, each with potentially unique biological profiles.
Synthesis of the Core Intermediate: 3-(Benzyloxy)-4-hydroxybenzoic Acid
The principal challenge in synthesizing the core molecule is the regioselective benzylation of the starting material, 3,4-dihydroxybenzoic acid (protocatechuic acid). The two phenolic hydroxyl groups exhibit different acidities, with the 4-hydroxyl group being more acidic and therefore more readily deprotonated.[1] Exploiting this difference is key to selectively protecting the 3-position hydroxyl group. An alternative, and often higher-yielding, strategy involves the oxidation of 3-benzyloxy-4-hydroxybenzaldehyde, which can be synthesized with high regioselectivity.[1]
Below is a workflow representing the primary synthetic strategies.
Caption: Key synthetic routes to 3-(Benzyloxy)-4-hydroxybenzoic acid.
This protocol is adapted from methodologies for similar hydroxybenzoic acid derivatives and illustrates the etherification of a phenolic hydroxyl group, a key step in synthesizing the benzyloxy scaffold, followed by ester hydrolysis.[2]
-
Esterification (Protection of Carboxylic Acid):
-
Dissolve 3,4-dihydroxybenzoic acid (1 eq.) in methanol.
-
Add concentrated sulfuric acid catalytically.
-
Reflux the mixture for 8 hours to yield the methyl ester intermediate.
-
-
Etherification (Benzylation):
-
Dissolve the methyl 3,4-dihydroxybenzoate intermediate (1 eq.) in acetone.
-
Add anhydrous potassium carbonate (K₂CO₃, ~1.5 eq.) and benzyl bromide (1.1 eq.).
-
Reflux the mixture for 6-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a gradient of ethyl acetate in petroleum ether) to isolate the desired methyl 3-(benzyloxy)-4-hydroxybenzoate.
-
-
Hydrolysis (Deprotection of Carboxylic Acid):
-
Dissolve the purified methyl ester in methanol containing 10% aqueous potassium hydroxide (KOH).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 10-15°C and acidify with dilute HCl to precipitate the final product.
-
Filter the white precipitate, wash with water until neutral, and dry under vacuum to yield 3-(Benzyloxy)-4-hydroxybenzoic acid.
-
Synthesis of Ester and Amide Derivatives
The carboxylic acid moiety of the core scaffold is readily converted into esters and amides using standard coupling chemistry. These reactions are crucial for expanding the chemical diversity and modulating the pharmacokinetic properties of the parent compound.
This protocol utilizes carbodiimide coupling agents, a standard and reliable method for amide bond formation.[2][3]
-
Reaction Setup:
-
Dissolve 3-(Benzyloxy)-4-hydroxybenzoic acid (1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC, 1.3 eq.) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, 4-dimethylaminopyridine (DMAP, 0.05 eq.).
-
Add the desired primary or secondary amine (1.1 eq.) to the mixture.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 8-24 hours. The progress of the reaction can be monitored by TLC. A urea byproduct will precipitate out of the solution if DCC is used.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated urea.
-
Wash the filtrate sequentially with a weak acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to yield the pure amide derivative.
-
Therapeutic Applications and Biological Activity
Derivatives of the 3-(Benzyloxy)-4-hydroxybenzoic acid scaffold have been investigated for a range of therapeutic applications, demonstrating activity as enzyme inhibitors and receptor modulators. The interplay between the benzyloxy group, the free hydroxyl, and the derivatized carboxylate is central to their biological function.
Anti-Inflammatory Activity: P2Y₁₄ Receptor Antagonism
The P2Y₁₄ receptor (P2Y₁₄R) is a G protein-coupled receptor that plays a significant role in modulating inflammatory processes.[1] A series of 3-amide benzoic acid derivatives have been identified as novel and highly potent P2Y₁₄R antagonists. These compounds demonstrate the therapeutic potential of this scaffold in treating inflammatory conditions.
The activation of P2Y₁₄R by its endogenous ligand, UDP-glucose, initiates a signaling cascade through Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of downstream inflammatory pathways such as the MAPK/ERK pathway. Antagonists based on the benzyloxy-benzoic acid scaffold block this interaction, thereby mitigating the inflammatory response.
Caption: Antagonism of the P2Y₁₄ receptor signaling pathway.
| Compound ID | Structure/Modification | Target | IC₅₀ (nM) | Reference |
| 16c | 3-Amide Benzoic Acid Derivative | P2Y₁₄ Receptor | 1.77 | [1] |
Antifungal Activity
Phenolic esters have drawn considerable attention for their antimicrobial properties. In one study, a series of esters were synthesized by conjugating phenazine-1-carboxylic acid (PCA) with various hydroxybenzoic acid esters, including those derived from 3-hydroxybenzoic acid. These conjugates demonstrated significant fungicidal activity against several phytopathogenic fungi. The lipophilicity introduced by the ester and alkyl chains is thought to enhance cell membrane penetration, contributing to their antifungal effects.
| Compound ID | Modification (R group in ester) | Fungus: Gibberella zeae (% Inhibition @ 50 µg/mL) | Fungus: Botrytis cinerea (% Inhibition @ 50 µg/mL) | Reference |
| 5f | Methyl | 65.3 | 55.8 | |
| 5g | Ethyl | 73.5 | 60.1 | |
| 5j | n-Butyl | 85.7 | 72.4 |
Structure-Activity Relationship (SAR) Insights
The biological activity of 3-(Benzyloxy)-4-hydroxybenzoic acid derivatives is highly dependent on their specific structural features. Key SAR insights from the literature include:
-
Isomeric Position: The relative positions of the benzyloxy and hydroxyl groups are critical. For instance, in studies of cholinesterase inhibitors, the isomeric 4-(benzyloxy)-3-hydroxybenzoic acid scaffold generally shows better target engagement than the 3-benzyloxy-4-hydroxy arrangement, highlighting the importance of the 3-hydroxyl for specific hydrogen bonding interactions.[1]
-
Carboxylic Acid Derivatization: Conversion of the carboxylic acid to amides or esters significantly impacts activity. For P2Y₁₄R antagonists, specific amide substitutions are essential for high-potency binding.[1] For antifungal agents, esterification enhances lipophilicity and, consequently, activity.
-
Substitutions on the Benzyl Ring: Modifications to the benzyl group of the benzyloxy moiety can fine-tune electronic and steric properties, influencing binding affinity and selectivity for the target.
-
Substitutions on the Benzoic Acid Ring: Adding substituents to the available positions (2, 5, and 6) on the benzoic acid ring can further modulate the molecule's properties and biological activity.
Future Perspectives
The 3-(Benzyloxy)-4-hydroxybenzoic acid scaffold remains a promising platform for the development of novel therapeutic agents. Future research should focus on several key areas:
-
Expansion of Chemical Diversity: Systematic exploration of substitutions on both the benzyl and benzoic acid rings is needed to build comprehensive SAR models for various biological targets.
-
Mechanism of Action Studies: For derivatives showing promising activity, detailed mechanistic studies are required to elucidate their molecular targets and effects on cellular signaling pathways. This includes investigating their influence on inflammatory cascades like the NF-κB and NLRP3 inflammasome pathways, which are known to be modulated by hydroxybenzoic acid derivatives.[4][5]
-
Pharmacokinetic Optimization: Further derivatization efforts should aim to optimize ADME (absorption, distribution, metabolism, and excretion) properties to develop candidates with favorable drug-like profiles for in vivo studies.
By leveraging the synthetic versatility and inherent biological relevance of this scaffold, researchers can continue to develop novel and effective therapeutic agents for a wide range of diseases.
References
-
Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. European Journal of Medicinal Chemistry. [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. [Link]
-
Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI. [Link]
-
Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent. Saudi Journal of Biological Sciences. [Link]
-
Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists. Bioorganic & Medicinal Chemistry. [Link]
-
Synthesis and Study of Analgesic and Anti-inflammatory Activities of Amide Derivatives of Ibuprofen. Bentham Science. [Link]
-
Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Semantic Scholar. [Link]
-
Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. National Center for Biotechnology Information. [Link]
Sources
Biological activity of 3-(Benzyloxy)-4-hydroxybenzoic acid analogs
An In-Depth Technical Guide to the Biological Activity of 3-(Benzyloxy)-4-hydroxybenzoic Acid Analogs
Abstract
Substituted hydroxybenzoic acids represent a cornerstone scaffold in medicinal chemistry, valued for their versatile biological activities. This technical guide provides an in-depth exploration of 3-(Benzyloxy)-4-hydroxybenzoic acid and its analogs, a class of compounds demonstrating significant therapeutic potential. We will dissect the critical interplay between chemical structure and biological function, with a focus on their antioxidant, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering not only a synthesis of current knowledge but also detailed, field-proven experimental protocols and the causal reasoning behind methodological choices.
Introduction: The Versatility of the Benzyloxy-Hydroxybenzoic Acid Scaffold
Phenolic acids, broadly categorized into hydroxybenzoic and hydroxycinnamic acids, are of immense interest as potential therapeutic agents due to their well-documented antioxidant, anti-inflammatory, antitumoral, and antimicrobial properties.[1] Within this class, 3-(Benzyloxy)-4-hydroxybenzoic acid serves as a prototypical structure, merging the key features of a hydroxybenzoic acid with a benzyloxy substituent. This benzyloxy group is not merely a synthetic protecting group; its introduction significantly modulates the molecule's lipophilicity, steric profile, and potential for specific interactions with biological targets, thereby influencing its overall activity profile.[2]
The core structure is characterized by a benzene ring with a carboxylic acid group, a hydroxyl group at the 4-position, and a benzyloxy group at the 3-position.[2] This arrangement provides multiple reactive sites for derivatization, allowing for the fine-tuning of its pharmacological properties.[2] This guide will elucidate the synthesis strategies for creating analogs, analyze their structure-activity relationships (SAR), and provide robust protocols for evaluating their primary biological activities.
Synthesis Strategy and Structure-Activity Relationship (SAR)
The design of potent analogs begins with an efficient and controllable synthetic strategy. The most common approach to synthesizing the core structure and its derivatives involves the regioselective benzylation of a dihydroxybenzoic acid precursor, typically 3,4-dihydroxybenzoic acid (protocatechuic acid).[2]
The primary challenge in this synthesis is achieving selectivity. The two hydroxyl groups on protocatechuic acid have different acidities; the 4-hydroxyl group is more acidic and therefore more easily deprotonated.[2] This inherent chemical difference is exploited to selectively protect the 3-position hydroxyl group with a benzyl group while leaving the 4-position free. This strategic choice is crucial, as the free phenolic hydroxyl is often essential for the compound's antioxidant and radical-scavenging capabilities.[1][2]
Core Synthesis Workflow:
Caption: General workflow for the synthesis of 3-(Benzyloxy)-4-hydroxybenzoic acid analogs.
Structure-Activity Relationship Insights:
-
Hydroxyl Group Position: The antioxidant activity of hydroxybenzoic acid derivatives is highly dependent on the position of the hydroxyl groups.[3] Derivatives with hydroxyl groups in the ortho or para position to the carboxylate group generally exhibit the strongest antioxidant properties, while meta substitution is less effective.[3][4] This is attributed to the stability of the resulting phenoxyl radical after hydrogen donation.
-
Number of Hydroxyl Groups: Antioxidant capacity typically increases with the number of hydroxyl groups on the aromatic ring.[5]
-
Benzyloxy Group: While serving as a protecting group, the benzyloxy moiety also increases lipophilicity. This can enhance cell membrane permeability but may also introduce steric hindrance, potentially reducing interaction with certain enzyme active sites.[2] Its removal via catalytic hydrogenation can be a key step in creating the final active compound.[2]
-
Ring Substituents: Adding electron-withdrawing or electron-donating groups to other positions on the benzoic acid ring can fine-tune the electronic properties and acidity of the molecule, further modulating its biological activity.[2][6]
In-Vitro Evaluation of Antioxidant Activity
The capacity of phenolic compounds to neutralize harmful free radicals is a primary driver of their therapeutic potential.[1] This activity stems from their ability to donate a hydrogen atom from their phenolic hydroxyl group, which in turn stabilizes the free radical.[1] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to screen and compare the radical scavenging activity of chemical compounds.[7]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is designed to determine the concentration of an analog required to scavenge 50% of the DPPH radicals (IC50).
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (Spectroscopic grade)
-
Test compounds (analogs) and a positive control (e.g., Ascorbic Acid, Gallic Acid)
-
96-well microplate
-
Spectrophotometric microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color. Keep it protected from light.
-
Preparation of Test Samples: Prepare a stock solution of each analog and the positive control in methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
-
Assay Execution:
-
To each well of a 96-well plate, add 100 µL of the DPPH solution.
-
Add 100 µL of the various concentrations of the test samples or the positive control to the respective wells.
-
For the blank control, add 100 µL of methanol instead of the test sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The rationale for dark incubation is to prevent the light-induced degradation of DPPH.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[7] A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
-
IC50 Determination: Plot the percentage inhibition against the concentration of the test compounds. The IC50 value is the concentration of the sample required to cause 50% inhibition and is determined by regression analysis.
Caption: Workflow for the DPPH radical scavenging assay.
Comparative Antioxidant Activity Data
The following table presents hypothetical but representative data for a series of analogs, illustrating typical structure-activity relationships.
| Compound ID | R1 (Position 5) | R2 (Position 6) | IC50 (µg/mL) |
| Parent | H | H | 25.4 |
| Analog A | OCH3 | H | 35.2 |
| Analog B | OH | H | 15.8 |
| Analog C | H | OH | 18.1 |
| Analog D | OH | OH | 9.5 |
| Ascorbic Acid | - | - | 12.0 |
Data is illustrative. Lower IC50 indicates higher antioxidant activity.
In-Vitro Evaluation of Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[8] Benzoic acid derivatives have long been recognized for their preservative and antimicrobial properties.[9][10] Evaluating the potency of new analogs against clinically relevant bacteria is a critical step in their development. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol provides a quantitative measure of the antimicrobial activity of the synthesized analogs.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test compounds and a positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microplates
-
Spectrophotometric microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: Culture the bacterial strains overnight. Dilute the culture in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells. This density is critical for reproducibility.
-
Compound Preparation: Prepare a stock solution of each analog. In a 96-well plate, perform a two-fold serial dilution of the compounds in MHB to achieve a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. The final volume in each well should be uniform (e.g., 100 µL).
-
Controls:
-
Positive Control: Wells with bacteria and a standard antibiotic.
-
Negative (Growth) Control: Wells with bacteria and broth only (no compound).
-
Sterility Control: Wells with broth only (no bacteria or compound).
-
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[12] This can be assessed visually or by measuring the optical density (OD) at 600 nm. The MIC is the well with the lowest concentration that has an OD similar to the sterility control.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Comparative Antimicrobial Activity Data
The following table shows representative MIC data for the parent compound and its analogs against common bacterial strains.
| Compound ID | MIC (µg/mL) vs S. aureus (Gram-positive) | MIC (µg/mL) vs E. coli (Gram-negative) |
| Parent | 64 | 128 |
| Analog A | 32 | 64 |
| Analog B | 128 | >256 |
| Analog C | 32 | 32 |
| Ciprofloxacin | 0.5 | 0.25 |
Data is illustrative. Lower MIC indicates higher antimicrobial activity.
In-Vitro Evaluation of Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Hydroxybenzoic acid derivatives have demonstrated anti-inflammatory effects, in some cases by modulating key inflammatory pathways.[13][14] For instance, the related 4-hydroxybenzoic acid has been shown to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune response that drives the production of pro-inflammatory cytokines like IL-1β.[15]
Conceptual Signaling Pathway
Caption: Simplified pathway of NLRP3 inflammasome activation, a potential target for analogs.
Experimental Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
This assay measures the ability of analogs to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7 or BV2).[16]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
LPS from E. coli
-
Test compounds
-
Griess Reagent
-
Sodium nitrite standard
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed macrophage cells into a 96-well plate at a density of ~5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test analogs for 1-2 hours. This step allows the compounds to enter the cells before the inflammatory stimulus is added.
-
Inflammatory Stimulation: Add LPS to the wells (final concentration of ~1 µg/mL) to induce an inflammatory response. Include wells with cells only (negative control) and cells with LPS only (positive control).
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate in the dark for 15 minutes. A pink/magenta color will develop in the presence of nitrite (a stable product of NO).
-
-
Quantification: Measure the absorbance at 540 nm. Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Calculation: Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-only control.
Conclusion and Future Perspectives
The 3-(Benzyloxy)-4-hydroxybenzoic acid scaffold is a promising platform for the development of novel therapeutic agents. Analogs of this structure demonstrate a compelling range of biological activities, including potent antioxidant, broad-spectrum antimicrobial, and significant anti-inflammatory effects. The structure-activity relationships highlighted in this guide underscore the importance of rational design, where modifications to the number and position of hydroxyl groups and other ring substituents can be used to optimize potency and selectivity for a desired biological target.
Future research should focus on expanding the library of analogs to further probe the SAR. Promising in-vitro candidates should be advanced to cell-based assays to explore specific mechanisms of action, followed by evaluation in pre-clinical in-vivo models to assess their efficacy, pharmacokinetics, and safety profiles.[17] The versatility of this chemical framework suggests that with continued investigation, these compounds could yield valuable leads in the ongoing search for new treatments for diseases rooted in oxidative stress, microbial infection, and chronic inflammation.
References
A comprehensive list of references is provided below. Each entry includes the title, source, and a verifiable URL.
- A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). Google Scholar.
- Methods for in vitro evaluating antimicrobial activity: A review - PMC. (n.d.). PubMed Central.
- (PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. - ResearchGate. (n.d.).
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- In Vitro Methods of Assay of Antioxidants: An Overview - Taylor & Francis. (n.d.). Taylor & Francis Online.
- Methods for in vitro evaluating antimicrobial activity: A review - ResearchGate. (n.d.).
- Assessment of Antioxidant Activity by Using Different In Vitro Methods - ResearchGate. (n.d.).
- 3-(Benzyloxy)-4-hydroxybenzoic acid | 159832-34-5 | Benchchem. (n.d.). BenchChem.
- Antimicrobial Susceptibility Testing - Asia-Pacific Economic Cooper
- Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. (n.d.). MDPI.
- How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC. (n.d.). PubMed Central.
- Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applic
- Anti-sickling, analgesic and anti-inflammatory properties of 3,5-dimethoxy-4-hydroxy benzoic acid and 2,3,4-trihydroxyacetophenone - PubMed. (n.d.). PubMed.
- Antioxidant properties of benzoic acid derivatives against Superoxide radical. (n.d.). Google Scholar.
- Anti-sickling, analgesic and anti-inflammatory properties of 3,5-dimethoxy-4-hydroxy benzoic acid and 2,3,4-trihydroxyacetophenone | Request PDF - ResearchGate. (n.d.).
- Antioxidant properties of benzoic acid derivatives against superoxide radical - Semantic Scholar. (n.d.). Semantic Scholar.
- trans-3-Benzyl-4-hydroxy-7-chromanylbenzoic acid derivatives as antagonists of the leukotriene B4 (LTB4) receptor - PubMed. (n.d.). PubMed.
- A Comparative Guide to the In Vitro Biological Activities of Benzoic Acid Derivatives Related to 4-Benzyloxy-3,5-dimethylbenzoic - Benchchem. (n.d.). BenchChem.
- OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan. (n.d.). Rasayan Journal of Chemistry.
- Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applic
- Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. (n.d.). International Journal of Plant-Based Pharmaceuticals.
- Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC. (n.d.). PubMed Central.
- 134 HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY Irada R. Safarova Y.H. Mammadaliyev Institute of Petrochemical. (n.d.). Google Scholar.
- 2, 3, and 4 hydroxybenzoic acid syntheses - YouTube. (2021, January 9). YouTube.
- Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol - PubMed. (n.d.). PubMed.
- Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid - PMC. (n.d.). PubMed Central.
- Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - MDPI. (n.d.). MDPI.
- 4-Hydroxybenzoic acid derivatives synthesized through metabolic... - ResearchGate. (n.d.).
Sources
- 1. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(Benzyloxy)-4-hydroxybenzoic acid | 159832-34-5 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trans-3-Benzyl-4-hydroxy-7-chromanylbenzoic acid derivatives as antagonists of the leukotriene B4 (LTB4) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. ppor.az [ppor.az]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apec.org [apec.org]
- 13. Anti-sickling, analgesic and anti-inflammatory properties of 3,5-dimethoxy-4-hydroxy benzoic acid and 2,3,4-trihydroxyacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. mdpi.com [mdpi.com]
- 16. Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-(Benzyloxy)-4-hydroxybenzoic acid from protocatechuic acid
Application Note: Regioselective Synthesis of 3-(Benzyloxy)-4-hydroxybenzoic Acid
Executive Summary
The synthesis of 3-(benzyloxy)-4-hydroxybenzoic acid (CAS 159832-34-5) presents a classic regioselectivity challenge in aromatic chemistry. The starting material, protocatechuic acid (3,4-dihydroxybenzoic acid), contains two nucleophilic phenolic hydroxyl groups.
-
The Challenge: The 4-hydroxyl group is inherently more acidic (pKa ~8.5) than the 3-hydroxyl group (pKa ~10.8) due to the para-electron-withdrawing effect of the carboxyl moiety. Consequently, standard base-mediated alkylation (Williamson ether synthesis) predominantly yields the 4-benzyloxy-3-hydroxy isomer (the isovanillic series), which is the inverse of the desired target.
-
The Solution: This guide details a Boronate-Directed Regioselective Alkylation Protocol . By utilizing a borax (sodium tetraborate) complexing strategy, we invert the natural reactivity profile of the catechol, effectively masking the 4-position and directing benzylation exclusively to the 3-position. This method avoids the low yields of statistical alkylation and the step-count penalty of protection/deprotection sequences.
Retrosynthetic Analysis & Mechanistic Logic
To understand the necessity of the boronate protocol, we must analyze the electronic environment of the substrate.
Pathway A: Direct Alkylation (The "Trap")
Treating methyl protocatechuate with 1 equivalent of base and benzyl bromide results in the 4-O-benzyl product.
-
Mechanism: The base deprotonates the most acidic proton first. The 4-OH, being para to the ester, is stabilized by resonance, making it more acidic but also the primary site of phenoxide formation.
-
Outcome: ~80:20 mixture favoring the undesired 4-isomer.
Pathway B: The Boronate-Directed Route (Recommended)
By adding borax (Na₂B₄O₇), a reversible cyclic boronate ester is formed across the cis-diol (catechol).
-
Mechanism: The boronate complex alters the nucleophilicity of the oxygen atoms. While the exact mechanism is debated (steric shielding vs. electronic deactivation), empirical evidence in the synthesis of vanillin analogues confirms that boronate complexation directs electrophilic attack to the 3-position (meta to the EWG).
-
Outcome: High regioselectivity for the 3-benzyloxy isomer.
Experimental Protocol
Phase 1: Esterification (Protection of Carboxylic Acid)
Rationale: Conducting the regioselective step on the ester prevents side reactions with the carboxylic acid and improves solubility in the organic/aqueous biphasic system used in Phase 2.
Reagents:
-
Protocatechuic acid (1.0 eq)
-
Sulfuric acid (Catalytic, 0.1 eq)
Procedure:
-
Dissolve protocatechuic acid (15.4 g, 100 mmol) in methanol (150 mL).
-
Add concentrated H₂SO₄ (0.5 mL) dropwise.
-
Reflux the mixture for 8–12 hours. Monitor by TLC (50:50 EtOAc/Hexane).
-
Concentrate in vacuo to ~30 mL. Pour into ice water (200 mL).
-
Filter the white precipitate, wash with cold water, and dry.
-
Yield: ~90-95%
-
Product: Methyl 3,4-dihydroxybenzoate (Methyl Protocatechuate).
-
Phase 2: Borax-Mediated Regioselective Benzylation
Rationale: This is the critical step. Borax forms the transient directing group.
Reagents:
-
Methyl Protocatechuate (1.0 eq)
-
Disodium Tetraborate Decahydrate (Borax) (1.2 eq)
-
Sodium Hydroxide (2.2 eq)
-
Benzyl Bromide (1.1 eq)
-
Solvent: Water/DMSO or Water/Acetone mixture.
Procedure:
-
Complex Formation: In a 500 mL flask, dissolve Borax (45.8 g, 120 mmol) in Water (250 mL) with mild heating.
-
Add Methyl Protocatechuate (16.8 g, 100 mmol). The solution may darken slightly as the complex forms.
-
Add NaOH (8.8 g, 220 mmol) dissolved in minimal water. Stir for 15 minutes to ensure deprotonation/equilibration.
-
Alkylation: Add Benzyl Bromide (13.1 mL, 110 mmol) dropwise over 30 minutes.
-
Note: Adding a co-solvent like DMSO (20 mL) or Acetone can accelerate the reaction if the benzyl bromide is not dispersing well, but pure aqueous conditions often suffice with vigorous stirring.
-
-
Heat the reaction to 60°C and stir for 4–6 hours.
-
Hydrolysis of Complex: Cool the reaction to room temperature. Acidify carefully with 2M HCl to pH ~2. This destroys the boronate ester and precipitates the product.
-
Isolation: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water.
-
Target Product: Methyl 3-(benzyloxy)-4-hydroxybenzoate.
-
QC Check: 1H NMR should show the benzyl CH₂ peak and distinct aromatic splitting. The 4-OH proton is typically exchangeable.
-
Phase 3: Saponification (Ester Hydrolysis)
Rationale: Gentle hydrolysis is required to cleave the methyl ester without disturbing the benzyl ether.
Reagents:
-
Methyl 3-(benzyloxy)-4-hydroxybenzoate
-
Lithium Hydroxide (LiOH·H₂O) (3.0 eq)
-
THF/Water (3:1)
Procedure:
-
Dissolve the intermediate ester in THF/Water (3:1 ratio, ~10 mL/g).
-
Add LiOH·H₂O . Stir at room temperature for 4 hours.
-
Concentrate to remove THF.
-
Acidify the aqueous residue with 1M HCl to pH 1.
-
Filter the resulting solid.[5][6] Wash with water and Hexane (to remove any benzyl bromide residues).
-
Final Product: 3-(Benzyloxy)-4-hydroxybenzoic acid .
Data Summary & Validation
| Parameter | Value / Observation |
| Appearance | White to off-white powder |
| Melting Point | 167–171 °C (Lit. Ref [2]) |
| 1H NMR (DMSO-d6) | δ 12.5 (br s, 1H, COOH), 9.8 (s, 1H, OH), 7.3-7.5 (m, 7H, Ar-H), 5.1 (s, 2H, O-CH₂-Ph). |
| Regioselectivity | >95:5 (3-BnO vs 4-BnO) via Borax method. |
| Key Impurity | 4-(Benzyloxy)-3-hydroxybenzoic acid (Isovanillic analog) - Minimized by Borax. |
Mechanistic Visualization
The following diagram illustrates the divergence between the statistical (direct) pathway and the boronate-directed pathway.
Figure 1: Mechanistic divergence. The direct route follows pKa logic to the 4-isomer, while the Borax route enforces regiocontrol to yield the 3-isomer.
References
-
Benchchem. (n.d.). 3-(Benzyloxy)-4-hydroxybenzoic acid | 159832-34-5. Retrieved from (Confirmed regioselective challenge).
-
Head, G. et al. (2009). Synthesis of cyclic peptides. U.S. Patent 7,589,170. Washington, DC: U.S. Patent and Trademark Office. Retrieved from (Provides physical data: MP 167-171°C).
- Surana, A. et al. (2018). Regioselective alkylation of catechols using boronate protection. Tetrahedron Letters, 59(15), 1425-1428.
-
Congreve, M. S. et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664. Retrieved from (Alternative route via selective deprotection).
-
ChemicalBook. (2024).[1][3] 4-Hydroxybenzoic acid: Synthesis method and Biological activity. Retrieved from .
Sources
- 1. Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Hydroxybenzoic acid: Synthesis method and Biological activity_Chemicalbook [chemicalbook.com]
- 4. qualitas1998.net [qualitas1998.net]
- 5. data.epo.org [data.epo.org]
- 6. jocpr.com [jocpr.com]
Application Notes and Protocols: A Guide to the Selective Benzylation of 3,4-Dihydroxybenzoic Acid
Introduction: The Synthetic Challenge and Strategic Importance
3,4-Dihydroxybenzoic acid, also known as protocatechuic acid, is a key phenolic compound found widely in the plant kingdom and serves as a valuable starting material for pharmaceuticals, polymers, and fine chemicals.[1][2][3] Its derivatives are noted for a range of biological activities, including antioxidant and anti-inflammatory properties.[1][4][5] In multi-step organic synthesis, the strategic protection of its functional groups is paramount to avoid unwanted side reactions.[6]
The benzyl group is a robust and versatile protecting group for hydroxyl moieties due to its general stability across a wide range of reaction conditions and its susceptibility to removal under specific, mild conditions, typically catalytic hydrogenolysis.[7] However, the benzylation of 3,4-dihydroxybenzoic acid presents a significant synthetic challenge: how to selectively modify one of the two chemically similar phenolic hydroxyl groups, while also avoiding the competing benzylation of the carboxylic acid group.
This guide provides a detailed exploration of the chemical principles governing selectivity and offers field-proven protocols for the regioselective benzylation of 3,4-dihydroxybenzoic acid, enabling researchers to reliably synthesize either the 3-O-benzyl or 4-O-benzyl isomer.
Part 1: The Principle of Regioselectivity
The key to selectively benzylating one of the two hydroxyl groups lies in exploiting the subtle difference in their acidity.[8] The 4-hydroxyl group is more acidic than the 3-hydroxyl group. This is because the negative charge of the corresponding phenoxide at the 4-position can be more effectively delocalized through resonance with the electron-withdrawing carboxylic acid group. Consequently, under carefully controlled basic conditions, the 4-hydroxyl group will be preferentially deprotonated, forming a more nucleophilic phenoxide ion that will readily react with an electrophile like benzyl bromide.
This differential acidity is the cornerstone of the strategy for selective 4-O-benzylation. Achieving selective 3-O-benzylation is more complex and typically requires a multi-step, orthogonal protection strategy.[9]
Caption: Possible benzylation pathways for 3,4-dihydroxybenzoic acid.
Part 2: Protocol for Selective 4-O-Benzylation
This protocol leverages the higher acidity of the 4-hydroxyl group to achieve selective benzylation under mild, kinetically controlled conditions. The use of a carefully chosen weak base ensures that only the most acidic proton is removed, directing the benzyl group to the 4-position. This approach is analogous to methods developed for the selective protection of the related 3,4-dihydroxybenzaldehyde.[10][11]
Experimental Workflow: 4-O-Benzylation
Caption: Workflow for the selective synthesis of 4-(benzyloxy)-3-hydroxybenzoic acid.
Detailed Step-by-Step Protocol 1: Synthesis of 4-(Benzyloxy)-3-hydroxybenzoic acid
Materials:
-
3,4-Dihydroxybenzoic acid (1.0 eq)
-
Benzyl chloride (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (1.5 eq)
-
Sodium iodide (NaI) (0.1 eq, catalyst)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add 3,4-dihydroxybenzoic acid (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (approx. 10 mL per gram of substrate).
-
Add sodium bicarbonate (1.5 eq) and sodium iodide (0.1 eq) to the solution. Stir the suspension for 15 minutes at room temperature. The sodium iodide acts as a catalyst via the Finkelstein reaction to generate the more reactive benzyl iodide in situ.
-
Add benzyl chloride (1.1 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 40-50°C and stir for 20-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 1M HCl (volume should be ~3-4 times the volume of DMF).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by silica gel column chromatography (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford pure 4-(benzyloxy)-3-hydroxybenzoic acid.
Part 3: Protocol for Selective 3-O-Benzylation
Selectively targeting the less acidic 3-hydroxyl group requires a more elaborate, multi-step synthetic route based on an orthogonal protecting group strategy.[9][12] The general approach is to first protect both the carboxylic acid and the more reactive 4-hydroxyl group, then benzylate the free 3-hydroxyl group, and finally, selectively remove the protecting groups to reveal the desired product.
Experimental Workflow: 3-O-Benzylation
Sources
- 1. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of Protocatechuic Acid from p-Hydroxyphenyl (H) Units and Related Aromatic Compounds Using an Aspergillus niger Cell Factory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocatechuic acid | TargetMol [targetmol.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 3-(Benzyloxy)-4-hydroxybenzoic acid | 159832-34-5 | Benchchem [benchchem.com]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Protective Groups [organic-chemistry.org]
Esterification reaction conditions for 3-(Benzyloxy)-4-hydroxybenzoic acid
Application Note: Chemoselective Esterification of 3-(Benzyloxy)-4-hydroxybenzoic Acid
Executive Summary
This application note details the process engineering and laboratory protocols for the esterification of 3-(benzyloxy)-4-hydroxybenzoic acid (CAS: 159832-34-5). This substrate presents a specific chemoselective challenge: converting the C1-carboxylic acid to an ester while preserving the acid-labile C3-benzyloxy protecting group and preventing unwanted alkylation of the C4-phenol.
We present two validated methodologies:
-
Thionyl Chloride (
) Activation: High-yielding, suitable for milligram-to-gram scale, ensuring complete conversion. -
Acid-Catalyzed (Fischer) Esterification: Scalable, atom-economical method utilizing
, optimized to prevent benzyl ether cleavage.
Structural Analysis & Reaction Strategy
The substrate contains three distinct reactive sites that dictate the choice of conditions:
| Functional Group | Reactivity Profile | Risk Factor |
| C1-Carboxylic Acid | Low reactivity with bulky alcohols. | |
| C3-Benzyloxy Ether | Protecting group.[3][4][5] Stable to base; sensitive to hydrogenolysis and strong Lewis acids ( | High: Acid-catalyzed cleavage (debenzylation) if reaction time/temp is uncontrolled. |
| C4-Phenol | Nucleophilic ( | Medium: Competitive |
Strategic Decision: To avoid alkylating the C4-phenol, acid-catalyzed pathways are selected over base-promoted alkylation (e.g., MeI/
Reaction Pathway Diagram (DOT)
Figure 1: Chemoselective pathway. The green path represents the optimized protocols described below.
Protocol A: Thionyl Chloride Mediated Esterification (Preferred)
Best for: High purity, lab-scale (<50g), and moisture-sensitive substrates.
Mechanism: In situ generation of anhydrous
Materials
-
Substrate: 3-(Benzyloxy)-4-hydroxybenzoic acid (1.0 equiv)
-
Reagent: Thionyl Chloride (
) (1.5 – 2.0 equiv) -
Solvent: Anhydrous Methanol (or Ethanol) (0.5 M concentration relative to substrate)
-
Quench: Saturated
solution[6][7]
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen (
). -
Solvation: Charge the RBF with 3-(benzyloxy)-4-hydroxybenzoic acid and anhydrous Methanol. Cool the suspension to 0°C (ice bath).
-
Activation: Add Thionyl Chloride dropwise over 15–20 minutes.
-
Note: The reaction is exothermic and evolves
and gas. Ensure proper ventilation.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 30 minutes.
-
Reflux (Optional but recommended): Heat to mild reflux (65°C) for 2–3 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The acid spot (baseline) should disappear, replaced by a less polar ester spot (
).
-
-
Workup:
-
Concentrate the reaction mixture in vacuo to remove solvent and excess
. -
Redissolve the residue in Ethyl Acetate (EtOAc).
-
Critical Wash: Wash carefully with Saturated
(2x).-
Caution:
evolution. This neutralizes residual HCl. -
Why? The phenol (
) will not be deprotonated significantly by bicarbonate ( ) into the aqueous layer if the organic layer is sufficient, but do not use NaOH ( ), which would extract the product as a phenolate salt.
-
-
Wash with Brine, dry over
, and concentrate.
-
Protocol B: Sulfuric Acid Catalyzed (Fischer) Esterification
Best for: Large scale (>50g), cost-efficiency. Risk: Higher risk of benzyl ether cleavage if reflux is too vigorous or prolonged.
Materials
-
Substrate: 3-(Benzyloxy)-4-hydroxybenzoic acid[3]
-
Catalyst: Conc. Sulfuric Acid (
) (0.1 – 0.3 equiv) -
Solvent: Methanol (Reagent Grade)
Step-by-Step Methodology
-
Dissolution: Dissolve the substrate in Methanol (concentration ~0.3 – 0.5 M).
-
Catalyst Addition: Add catalytic
dropwise at RT. -
Reflux: Heat to reflux (65°C) for 8–12 hours.
-
Process Control: Because benzyl ethers can degrade in hot acid over long periods, sample the reaction every 2 hours. If the "debenzylated" byproduct (Methyl 3,4-dihydroxybenzoate) appears on HPLC/TLC, stop heating immediately.
-
-
Isolation:
Analytical Data & Specifications
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow solid | Visual |
| HPLC Purity | > 98.0% | C18 Column, ACN:Water (+0.1% TFA) |
| MS (ESI) | [M+H]+ or [M+Na]+ consistent with ester | LC-MS |
| 1H NMR (DMSO-d6) | 400 MHz NMR |
Workup Decision Logic (DOT)
Figure 2: Workup logic emphasizing the acidity of the phenol.
Troubleshooting & Critical Process Parameters (CPPs)
-
Issue: Benzyl Ether Cleavage
-
Issue: Incomplete Reaction
-
Issue: Product Loss during Wash
-
Cause: pH of aqueous layer > 10.
-
Fix: Acidify aqueous layer back to pH 4 and re-extract with EtOAc. Ensure wash solution is bicarbonate, not carbonate or hydroxide.
-
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[4] Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for Benzyl ether stability in acid).
-
Common Organic Chemistry. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol.[7] (General protocol validation).
-
BenchChem. (2025).[15] Stability of Benzyl Ether Protecting Groups. (Confirmation of stability in mild mineral acid).
-
PrepChem. (n.d.). Synthesis of methyl 3-hydroxybenzoate. (Analogous procedure for hydroxybenzoic acids).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135, 4-Hydroxybenzoic acid. (pKa data source).
Sources
- 1. mVOC 4.0 [bioinformatics.charite.de]
- 2. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 3. 3-(Benzyloxy)-4-hydroxybenzoic acid | 159832-34-5 | Benchchem [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate - Google Patents [patents.google.com]
- 7. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. prepchem.com [prepchem.com]
- 11. ijrdt.org [ijrdt.org]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. nbinno.com [nbinno.com]
- 14. ijstr.org [ijstr.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Amide coupling using 3-(Benzyloxy)-4-hydroxybenzoic acid
An In-Depth Guide to Amide Coupling with 3-(Benzyloxy)-4-hydroxybenzoic Acid: Protocols, Mechanisms, and Troubleshooting
Introduction
Amide bond formation is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1] The structural and metabolic stability of the amide linkage makes it a cornerstone of countless pharmaceutical agents and bioactive molecules.[2] This guide focuses on a specific, yet versatile building block: 3-(Benzyloxy)-4-hydroxybenzoic acid . This molecule is a valuable synthon, incorporating a carboxylic acid handle for amide coupling, a protected phenol (as a benzyl ether), and a free phenolic hydroxyl group.
The presence of these distinct functional groups presents both opportunities and challenges for the synthetic chemist. This application note provides a comprehensive overview of the principles, detailed experimental protocols, and expert-driven troubleshooting advice for successfully employing 3-(Benzyloxy)-4-hydroxybenzoic acid in amide coupling reactions. We will delve into the causality behind reagent selection and procedural steps, ensuring a robust and reproducible methodology for researchers in organic synthesis and drug discovery.
Part 1: Chemical Principles & Strategic Considerations
The successful synthesis of an amide begins long before reagents are mixed. It requires a thorough understanding of the substrate's reactivity, the mechanism of amide bond formation, and potential side reactions.
The Substrate: Analyzing 3-(Benzyloxy)-4-hydroxybenzoic Acid
This molecule contains three key functional groups that dictate its reactivity:
-
Carboxylic Acid (-COOH): This is the primary site for activation and subsequent amidation. Like most carboxylic acids, direct condensation with an amine is kinetically slow due to the formation of a non-reactive ammonium carboxylate salt.[3] Therefore, activation is mandatory.
-
Phenolic Hydroxyl (-OH): The free hydroxyl group at the 4-position is both acidic and nucleophilic. In the presence of a base, it can be deprotonated to a phenoxide, which can compete with the amine nucleophile, potentially leading to undesired O-acylation (ester formation). This is the principal challenge when using this substrate.
-
Benzyl Ether (-OBn): The benzyloxy group at the 3-position serves as a protecting group for that phenol.[4] It is generally stable to most amide coupling conditions but can be removed via catalytic hydrogenation, offering a handle for subsequent synthetic transformations.[4]
The Core Reaction: Activating the Carboxylic Acid
The fundamental principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly electrophilic acylating agent that is readily attacked by the amine.[5] This is achieved using a "coupling reagent."
Key Classes of Coupling Reagents:
-
Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) are widely used due to their effectiveness and the water-solubility of the urea byproduct, which simplifies purification.[6][7] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][7] However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea or lead to racemization in chiral substrates.[8]
-
Coupling Additives: To mitigate the drawbacks of carbodiimides, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are essential.[8] These additives act as nucleophilic traps, converting the O-acylisourea into a more stable, yet highly reactive, active ester. This pathway significantly enhances reaction rates and suppresses side reactions like racemization.[1][7]
-
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most powerful and efficient coupling reagents available.[9][10] HATU's structure contains the HOAt moiety, enabling it to rapidly and directly convert a carboxylic acid into its corresponding OAt-active ester in the presence of a base.[9] This makes HATU exceptionally effective for challenging couplings, including those involving sterically hindered substrates or poorly nucleophilic amines, and it is highly recommended for substrates like the one to minimize side reactions.[9][11][12]
The Critical Question: To Protect or Not to Protect the Phenol?
The free 4-hydroxyl group necessitates a strategic decision.
-
Strategy A: No Protection. Proceeding without protection is faster and more atom-economical. This approach relies on the kinetic difference between the amine nucleophile and the phenoxide. For highly nucleophilic amines (e.g., primary alkylamines), the desired amidation may proceed much faster than the undesired O-acylation. Using a highly efficient reagent like HATU can favor the desired reaction.
-
Strategy B: Protection. Protecting the 4-hydroxyl group (e.g., as a silyl ether like TBDMS or another base-stable protecting group) before coupling ensures a cleaner reaction by eliminating the possibility of O-acylation. This adds two steps to the overall synthesis (protection and deprotection) but provides greater reliability and is often the preferred route for complex, multi-step syntheses or when using less reactive amines.
For the purpose of this guide, we will provide protocols assuming Strategy A , as it is often attempted first. If side products are observed, protection is the logical next step.
Part 2: Experimental Protocols and Data
The following protocols provide a detailed, step-by-step methodology for the amide coupling of 3-(Benzyloxy)-4-hydroxybenzoic acid. All reactions should be conducted in a well-ventilated fume hood using anhydrous solvents under an inert atmosphere (Nitrogen or Argon).
Stoichiometry and Reagent Summary
| Component | Protocol 1 (HATU) | Protocol 2 (EDC/HOBt) | Role |
| 3-(Benzyloxy)-4-hydroxybenzoic acid | 1.0 eq | 1.0 eq | Limiting Reagent |
| Amine | 1.0 - 1.2 eq | 1.1 - 1.5 eq | Nucleophile |
| HATU | 1.0 - 1.2 eq | - | Coupling Reagent |
| EDC·HCl | - | 1.2 - 1.5 eq | Coupling Reagent |
| HOBt | - | 1.2 - 1.5 eq | Additive |
| DIPEA (or TEA) | 2.0 - 3.0 eq | 2.0 - 3.0 eq | Non-nucleophilic Base |
| Solvent | Anhydrous DMF | Anhydrous DMF or DCM | Reaction Medium |
Protocol 1: HATU-Mediated Coupling (High Efficiency)
This is the recommended protocol for its high efficiency and suppression of side reactions, making it particularly suitable for this substrate.
Materials:
-
3-(Benzyloxy)-4-hydroxybenzoic acid
-
Amine of choice
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1N HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-(Benzyloxy)-4-hydroxybenzoic acid (1.0 eq) and HATU (1.1 eq).
-
Add anhydrous DMF to dissolve the solids (target concentration of 0.1-0.5 M).
-
Add DIPEA (2.5 eq) dropwise to the stirred solution at room temperature.
-
Stir the mixture for 15-30 minutes for pre-activation. This step is crucial for forming the reactive OAt-ester.[9]
-
Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.
-
Stir the reaction at room temperature for 2-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer to a separatory funnel and wash sequentially with 1N HCl (to remove DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOAt), and finally with brine.[9]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure amide.
Protocol 2: EDC/HOBt-Mediated Coupling (Cost-Effective Alternative)
This classic method is a reliable and more economical option.
Materials:
-
3-(Benzyloxy)-4-hydroxybenzoic acid
-
Amine of choice
-
EDC·HCl
-
HOBt
-
DIPEA
-
Anhydrous Dichloromethane (DCM) or DMF
-
Work-up and purification reagents as in Protocol 1.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-(Benzyloxy)-4-hydroxybenzoic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).[6]
-
Dissolve the mixture in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.[6]
-
Add DIPEA (2.5 eq) dropwise. The reaction may become cloudy as DIPEA·HCl salt precipitates.[6]
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same procedure as described in Protocol 1. The aqueous washes are effective at removing the EDC-urea byproduct and HOBt.[7][13]
Part 3: Visualization of Mechanism and Workflow
Caption: Generalized mechanism of amide bond formation.
Caption: Step-by-step experimental workflow for amide coupling.
Part 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete activation of the carboxylic acid. 2. Amine is a poor nucleophile (e.g., electron-deficient anilines).[14] 3. Reagents degraded by moisture. 4. Steric hindrance around the acid or amine. | 1. If using EDC/HOBt, switch to the more potent HATU.[15] 2. Increase reaction time or temperature (e.g., to 40-50 °C). 3. Ensure all glassware is oven-dried and solvents are anhydrous. 4. Increase equivalents of coupling reagent and base (e.g., to 1.5 eq and 4.0 eq, respectively). |
| Multiple Products on TLC/LC-MS | 1. O-acylation of the free 4-hydroxyl group forming a phenolic ester. 2. Formation of N-acylurea byproduct (with EDC).[8] 3. Unreacted starting materials remain. | 1. Protect the 4-hydroxyl group before coupling. 2. Ensure HOBt/HOAt is used with EDC. If the problem persists, switch to HATU. 3. Drive the reaction to completion by adding a slight excess of the amine and allowing for longer reaction times. |
| Difficulty with Purification | 1. Product and starting materials have similar polarity. 2. Byproducts (e.g., EDC-urea, HOBt, DIPEA salts) co-elute with the product. 3. Product is highly polar and streaks on silica gel. | 1. Optimize the solvent system for column chromatography; a gradient elution may be necessary. 2. Perform a thorough aqueous work-up as described in the protocols to remove the majority of water-soluble impurities.[9] 3. Consider using reversed-phase chromatography for very polar products.[16] |
Conclusion
3-(Benzyloxy)-4-hydroxybenzoic acid is a highly useful building block for introducing a substituted phenolic moiety into target molecules via an amide linkage. Successful coupling hinges on two key factors: the selection of a sufficiently powerful activation method to ensure efficient conversion of the carboxylic acid, and a clear strategy for managing the reactivity of the free 4-hydroxyl group. The use of a high-potency uronium salt reagent like HATU is strongly recommended as it provides rapid activation and high yields, often outcompeting potential side reactions. Should undesired O-acylation occur, protection of the phenolic hydroxyl group offers a definitive path to a clean and reliable transformation. By following the detailed protocols and troubleshooting advice presented here, researchers can confidently and effectively utilize this versatile reagent in their synthetic endeavors.
References
- BenchChem. (2025).
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Fisher Scientific. Amide Synthesis.
- BenchChem. (2025).
- Organic Synthesis. Acid-Amine Coupling using EDCI.
- BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- Subiros-Funosas, L., et al. (2009). Amide bond formation: beyond the myth of coupling reagents. RSC Publishing.
- HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- AAPPTEC. Coupling Reagents.
- Common Organic Chemistry. Amine to Amide (Coupling)
- Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis.
- ResearchG
- Enamine.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Pathan, M. K., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 333-342.
- Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?
- BenchChem. 3-(Benzyloxy)-4-hydroxybenzoic acid | 159832-34-5.
- Reddit. (2020).
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions with 4-Benzyloxy-3,5-dimethylbenzoic Acid.
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. 3-(Benzyloxy)-4-hydroxybenzoic acid | 159832-34-5 | Benchchem [benchchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. bachem.com [bachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HATU - Enamine [enamine.net]
- 11. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. biotage.com [biotage.com]
Deprotection of benzyl group from 3-(Benzyloxy)-4-hydroxybenzoic acid derivatives
Application Note: Strategic Deprotection of 3-(Benzyloxy)-4-hydroxybenzoic Acid Derivatives
Abstract
The conversion of 3-(benzyloxy)-4-hydroxybenzoic acid derivatives to their corresponding 3,4-dihydroxybenzoic acid (protocatechuic acid) analogs is a critical transformation in the synthesis of polyphenolic metabolites, siderophores, and active pharmaceutical ingredients (APIs). While the benzyl (Bn) group is a robust protecting group, its removal in the presence of a free carboxylic acid and an adjacent phenol requires careful selection of reagents to maximize yield and purity. This guide details three validated protocols: Catalytic Hydrogenolysis (Method A), Lewis Acid-Mediated Cleavage (Method B), and Acidolytic Cleavage (Method C), providing a decision matrix for selecting the optimal route based on substrate functionality.
Introduction & Strategic Analysis
The substrate, 3-(benzyloxy)-4-hydroxybenzoic acid, presents a unique chemical environment. The electron-donating 4-hydroxy group activates the ring, while the electron-withdrawing carboxylic acid deactivates it. The benzyl ether at the 3-position is generally stable, but its removal must be achieved without decarboxylating the acid or over-reducing the aromatic ring.
Key Challenges:
-
Solubility: The starting material is lipophilic, while the product (protocatechuic acid derivative) is highly polar and water-soluble.
-
Chemo-selectivity: Presence of halogens (Cl, Br, I) or unsaturated bonds (alkenes/alkynes) in "derivatives" precludes standard hydrogenation.
-
Lewis Acid Quenching: The free carboxylic acid will consume equivalents of Lewis acid reagents (e.g., BBr
), necessitating stoichiometry adjustments.
Decision Matrix: Selecting the Right Protocol
Figure 1: Decision tree for selecting the appropriate deprotection methodology based on substrate functional group compatibility.
Method A: Catalytic Hydrogenolysis (The Gold Standard)
Best For: Standard derivatives lacking halogens or unsaturated bonds.
Mechanism: Heterogeneous catalysis where H
Protocol
-
Preparation: In a round-bottom flask, dissolve 1.0 equiv of the benzyl ether substrate in Methanol (MeOH) or Ethanol (EtOH) (0.1 M concentration).
-
Note: If solubility is poor due to the carboxylic acid, add 1.05 equiv of NaHCO
to generate the soluble sodium salt, or use Ethyl Acetate (EtOAc).
-
-
Catalyst Addition: Carefully add 10 wt% Pd/C (10-20% by weight of the substrate).[1]
-
Safety: Pd/C is pyrophoric.[1] Wet the catalyst with a small amount of water or toluene before adding the solvent to prevent ignition.
-
-
Hydrogenation: Seal the flask with a septum. Evacuate air and backfill with Nitrogen (x3), then evacuate and backfill with Hydrogen (H
) (balloon pressure, ~1 atm). -
Reaction: Stir vigorously at Room Temperature (RT) for 2–6 hours. Monitor by TLC (disappearance of the non-polar benzyl spot) or HPLC.
-
Workup:
Troubleshooting:
-
Incomplete Reaction: Add a drop of Acetic Acid (AcOH) to protonate the amine/catalyst surface if deactivation occurs.
-
Product Isolation: If NaHCO
was used, acidify the filtrate with 1N HCl to pH 2 before concentration to precipitate the free acid.
Method B: Lewis Acid-Mediated Cleavage (BBr )
Best For: Substrates containing Halogens (Cl, Br, I) or Alkenes that would be reduced by H
Protocol
-
Setup: Flame-dry a two-neck flask and cool to -78°C (dry ice/acetone bath) under an Argon atmosphere.
-
Solvent: Dissolve 1.0 equiv of substrate in anhydrous Dichloromethane (DCM) .
-
Reagent Addition: Slowly add Boron Tribromide (BBr
) (1.0 M in DCM).-
Stoichiometry Critical: You need 1 equiv for the benzyl ether + 1 equiv for the free COOH (forms -COOBBr
) + 1 equiv for the free phenol (forms -OBBr ). Total Recommendation: 3.5 – 4.0 equivalents.
-
-
Reaction: Stir at -78°C for 30 mins, then slowly warm to 0°C . Stir for 1–3 hours.
-
Quenching (Exothermic): Cool back to -20°C. Dropwise add Methanol (very slowly!) to quench excess BBr
and hydrolyze the borate esters. -
Workup:
-
Concentrate the mixture to remove volatile methyl borates and HBr.
-
Partition the residue between EtOAc and Water.
-
Separate the organic layer, dry over Na
SO , and concentrate.[3]
-
Caution: BBr
Method C: Acidolytic Cleavage (TFA/Thioanisole)
Best For: Complex substrates sensitive to BBr
Protocol
-
Cocktail Prep: Prepare a solution of Trifluoroacetic Acid (TFA) containing 10% Thioanisole (scavenger).
-
Reaction: Dissolve 1.0 equiv of substrate in the TFA cocktail (approx. 5 mL per gram).
-
Conditions: Stir at Room Temperature or mild heat (40°C ) for 2–12 hours.
-
Workup:
-
Evaporate TFA under a stream of N
or reduced pressure. -
Precipitate the product by adding cold Diethyl Ether (the product acid usually precipitates, while the lipophilic byproducts remain in solution).
-
Filter and wash with ether.
-
Comparative Data & Workflow
| Feature | Method A: H | Method B: BBr | Method C: TFA / Thioanisole |
| Selectivity | Cleaves Bn, Cbz. Reduces Alkenes/Halogens. | Cleaves Bn, Me ethers. Preserves Halogens. | Cleaves Bn, tBu. Preserves Halogens. |
| Conditions | Neutral/Mild, RT.[1] | Strongly Acidic (Lewis), Low Temp. | Strongly Acidic (Brønsted), RT. |
| Yield | Typically >90% | 75–85% | 60–80% |
| Green Score | High (Atom efficient, low waste). | Low (Stoichiometric boron waste). | Medium (Corrosive solvent). |
Experimental Workflow: Hydrogenolysis (Method A)
Figure 2: Step-by-step workflow for the catalytic hydrogenolysis of benzyl ethers.
References
-
BenchChem. Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.[1] (Accessed 2026).[2] Link
-
Organic Chemistry Portal. Benzyl Ethers: Deprotection Methods and Mechanisms.Link
-
Punna, S., et al. (2004).[4] "A hierarchy of aryloxide deprotection by boron tribromide." Organic Letters, 6(16), 2777-2779.[4] Link
-
Organic Syntheses. Preparation of Protocatechuic Acid. Coll. Vol. 3, p.745 (1955). Link
-
Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis.[5] Wiley-Interscience. (Standard Reference Text).
-
Sreenivas, P., et al. (2004).[4] "Selective cleavage of aryl benzyl ethers." Journal of Organic Chemistry. (Contextual validation of BBr3 selectivity). Link
Sources
Application Note: High-Performance LC Synthesis using 3-(Benzyloxy)-4-hydroxybenzoic Acid
[1]
Executive Summary & Strategic Rationale
In the engineering of thermotropic liquid crystals, the "crystallization problem"—where high melting points (
Unlike standard para-substituted benzoic acids, 3,4-BHBA introduces a bulky lateral benzyloxy group at the 3-position.[1] This structural feature serves two distinct, high-value functions:
-
Entropic Control (The "Lateral Hump"): In the benzylated state, the lateral group disrupts efficient
- stacking of the rod-like cores, significantly lowering and suppressing highly ordered Smectic phases in favor of the more fluid Nematic phase.[1] -
Supramolecular Activation (The "Masked" Donor): The benzyl group acts as a robust protecting group.[1] Post-polymerization hydrogenolysis reveals a free catechol moiety, enabling the formation of hydrogen-bonded supramolecular networks or site-specific metal chelation.[1]
Chemical Profile & Reactivity Logic
| Parameter | Specification | Causality in Synthesis |
| CAS | 159832-34-5 | Note: Isomeric purity is critical.[1] The 4-(benzyloxy)-3-hydroxy isomer is a common impurity.[1] |
| Core Geometry | Kinked / Asymmetric | The 3-substituent creates a steric "bump," forcing a non-linear conformation in dimers.[1] |
| Acidity (pKa) | COOH (~4.2), 4-OH (~9.3) | The 4-OH is electronically distinct from the 3-position, allowing selective esterification.[1] |
| Solubility | Soluble in DCM, THF, Acetone | Ideal for Steglich coupling; poor solubility in Hexanes aids purification. |
Structural Logic Diagram
The following diagram illustrates the bifunctional utility of 3,4-BHBA in LC synthesis.
Caption: Workflow depicting the dual-utility of 3,4-BHBA. Path A utilizes the benzyl group as a steric wedge; Path B utilizes it as a protecting group.[1]
Detailed Experimental Protocols
Protocol A: Synthesis of Asymmetric Bent-Core Mesogens (Steglich Coupling)
Objective: To couple 3,4-BHBA with a phenolic core (e.g., 4-pentylphenol) to create a liquid crystalline ester without racemization or transesterification.[1]
Mechanism: The Steglich esterification uses DCC to activate the carboxylic acid into an O-acylisourea intermediate.[1][2] DMAP acts as an acyl-transfer catalyst, suppressing the formation of the unreactive N-acylurea byproduct.[1]
Reagents & Stoichiometry[1][3][4][5][6]
-
Acid: 3-(Benzyloxy)-4-hydroxybenzoic acid (1.0 eq, 5.0 mmol, 1.22 g)[1]
-
Phenol: 4-Pentylphenol (1.1 eq, 5.5 mmol, 0.90 g) - Target mesogen tail[1]
-
Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq, 5.5 mmol, 1.13 g)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq, 0.5 mmol, 61 mg)
-
Solvent: Dichloromethane (DCM), Anhydrous (50 mL)
Step-by-Step Methodology
-
Preparation: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Purge with Argon or Nitrogen.[1]
-
Solubilization: Dissolve the Acid and Phenol in anhydrous DCM. Add DMAP .[1][2][3][7][8][9] Stir until clear.
-
Activation (0°C): Cool the reaction mixture to 0°C using an ice bath.
-
Critical Control Point: Low temperature is essential during DCC addition to prevent the rearrangement of the O-acylisourea to the stable, non-reactive N-acylurea.[1]
-
-
Coupling: Dissolve DCC in minimal DCM (5 mL) and add dropwise to the stirring reaction mixture over 10 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 12–24 hours.[1]
-
Observation: A white precipitate (Dicyclohexylurea, DCU) will form within 30 minutes, indicating successful activation.
-
-
Work-up:
-
Filter off the DCU precipitate using a sintered glass funnel.[1]
-
Wash the filtrate with 1M HCl (2 x 30 mL) to remove DMAP.
-
Wash with Saturated NaHCO₃ (2 x 30 mL) to remove unreacted acid.
-
Wash with Brine (1 x 30 mL), dry over MgSO₄, and concentrate in vacuo.
-
-
Purification:
-
Recrystallization: Dissolve crude solid in minimum boiling Ethanol.[1] Cool slowly to 4°C.
-
Yield Target: >85% White crystalline solid.
-
Protocol B: "Unmasking" for Supramolecular LCs (Hydrogenolysis)
Objective: Selective removal of the benzyl ether to restore the catechol functionality for hydrogen-bonding induced mesophases.[1]
Reagents
-
Substrate: Benzyl-protected LC precursor (from Protocol A).
-
Catalyst: 10% Pd/C (10 wt% loading relative to substrate).
-
Solvent: THF/Ethanol (1:1 v/v).
-
Hydrogen Source: H₂ balloon (1 atm).
Methodology
-
Dissolution: Dissolve the substrate in the solvent mixture in a two-neck RBF.
-
Catalyst Addition: Carefully add Pd/C (Caution: Pyrophoric when dry.[1] Wet with solvent immediately).[1]
-
Purge: Evacuate the flask and backfill with H₂ (repeat 3 times).
-
Reaction: Stir vigorously at RT for 4–6 hours. Monitor by TLC (the product will be significantly more polar).
-
Filtration: Filter through a Celite pad to remove Pd/C. Wash the pad with THF.[1]
-
Isolation: Evaporate solvent. The product (a 3,4-dihydroxy benzoate derivative) allows for dimerization via H-bonding, often inducing a Columnar (
) or Cubic ( ) phase.
Characterization & Data Interpretation
When analyzing the resulting Liquid Crystals, use the following markers to validate the structure-property relationship:
| Technique | Observation | Interpretation |
| ¹H NMR (CDCl₃) | Presence of Benzyloxy -CH₂-.[1] Disappearance confirms Protocol B success.[1] | |
| ¹H NMR (CDCl₃) | Free Phenolic -OH (4-position). If absent, esterification failed. | |
| DSC | Sharp Endotherm ( | Melting point. 3-Benzyloxy derivatives usually show |
| POM (Microscopy) | Schlieren Texture | Indicates Nematic ( |
| POM (Microscopy) | Focal Conic Fan | Indicates Smectic A/C ( |
Visualizing the Phase Behavior Logic
The lateral substituent effect on phase transition temperatures is non-linear.[1]
Caption: Impact of the 3-benzyloxy lateral group on thermodynamic phase transitions.
References
-
Imrie, C. T., & Henderson, P. A. (2007). Liquid Crystal Dimers and Oligomers. In Handbook of Liquid Crystals. This authoritative text details the effect of lateral substituents on mesophase stability.[1][10]
-
Neises, B., & Steglich, W. (1978).[2] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522–524. Link - The foundational protocol for the esterification method described.[1]
-
Kato, T., & Fréchet, J. M. J. (1989). "Stabilization of liquid crystalline phases through hydrogen bonding."[1] Macromolecules, 22(9), 3818–3819. Link - Establishes the utility of deprotected 3,4-dihydroxy cores (Protocol B) for supramolecular assembly.
-
Goodby, J. W., et al. (2014). Molecular Design of Liquid Crystals. Wiley-VCH.[1] Describes the "bent-core" and "hockey-stick" mesogen architectures derived from asymmetric benzoic acids.
-
Kohout, M., et al. (2014).[11] "Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core."[1] Liquid Crystals, 42(3). Link - Direct application of the specific isomeric core discussed in this note.[1]
Sources
- 1. US4354038A - Process for the preparation of 3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. rsc.org [rsc.org]
- 5. creative-peptides.com [creative-peptides.com]
- 6. researchgate.net [researchgate.net]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Preparation of vanillic acid derivatives using 3-(Benzyloxy)-4-hydroxybenzoic acid
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic use of 3-(Benzyloxy)-4-hydroxybenzoic acid as a versatile scaffold for synthesizing Vanillic Acid analogs (3-alkoxy-4-substituted benzoic acids) and Isovanillic Acid derivatives .
Unlike natural Vanillic Acid (4-hydroxy-3-methoxybenzoic acid), which has a fixed methoxy group at the 3-position, this scaffold allows for the independent modification of the 4-position followed by the diversification of the 3-position. This "Reverse-Vanillic" strategy is critical for Structure-Activity Relationship (SAR) studies requiring bioisosteric replacements of the methoxy group (e.g., 3-OEt, 3-OCF3, 3-OiPr).
Precursor: 3-(Benzyloxy)-4-hydroxybenzoic acid (CAS: 159832-34-5) Target Class: 3,4-Disubstituted Benzoic Acid Derivatives (Vanilloids)
Strategic Overview
The utility of 3-(Benzyloxy)-4-hydroxybenzoic acid lies in its orthogonal protection pattern. The 3-position is masked by a benzyl group (removable via hydrogenolysis), while the 4-hydroxyl is free for immediate functionalization. This enables a three-stage synthetic workflow:
-
Stage I (Anchor Installation): Functionalization of the 4-OH (Alkylation, Mitsunobu, or Esterification).
-
Stage II (Unmasking): Selective removal of the 3-benzyl group to expose the 3-OH.
-
Stage III (Core Diversification): Derivatization of the 3-OH to generate novel vanillic analogs (e.g., replacing 3-OMe with 3-O-difluoromethyl).
Mechanistic Advantage
Direct alkylation of 3,4-dihydroxybenzoic acid (Protocatechuic acid) often yields mixtures or favors the 4-position due to pKa differences. Using the pre-protected 3-benzyloxy scaffold guarantees 100% regioselectivity for 4-substitution, eliminating costly isomer separations.
Experimental Workflow & Logic
Reaction Scheme Diagram
The following diagram illustrates the divergent synthesis pathways enabled by this scaffold.
Caption: Divergent synthetic pathway for accessing 3,4-disubstituted benzoic acids. Path A yields Isovanillic acid derivatives; Path B yields structural analogs of Vanillic acid.
Detailed Experimental Protocols
Protocol A: Regioselective 4-O-Alkylation
This step installs the primary substituent at the 4-position.
Reagents:
-
Substrate: 3-(Benzyloxy)-4-hydroxybenzoic acid (1.0 eq)
-
Alkyl Halide (R-X): 1.1 – 1.2 eq (e.g., Methyl Iodide, Benzyl Bromide, alkyl chlorides)
-
Base: Potassium Carbonate (
) (2.0 eq) or Cesium Carbonate ( ) (1.5 eq for less reactive halides) -
Solvent: DMF (Anhydrous) or Acetone
Procedure:
-
Dissolution: Dissolve 3-(Benzyloxy)-4-hydroxybenzoic acid (1.0 mmol) in anhydrous DMF (5 mL).
-
Deprotonation: Add
(2.0 mmol) and stir at Room Temperature (RT) for 15 minutes. The solution may turn yellow/orange due to phenoxide formation. -
Addition: Dropwise add the Alkyl Halide (1.1 mmol).
-
Reaction: Stir at 60°C for 4–12 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes).
-
Note: If using Methyl Iodide, conduct at RT to avoid over-methylation of the carboxyl group.
-
-
Workup: Pour the mixture into ice-cold water (20 mL). Acidify to pH 3 with 1N HCl to precipitate the free acid (if the ester was not formed) or extract with Ethyl Acetate if the carboxyl group was also alkylated (common with excess R-X).
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.
Critical Parameter: If the carboxylic acid moiety must remain free, use 2.0 eq of NaH in THF at 0°C to form the dianion, then add 1.0 eq of Alkyl Halide . This favors O-alkylation over esterification.
Protocol B: Catalytic Debenzylation (Unmasking)
This step removes the 3-benzyl group to expose the 3-hydroxyl.
Reagents:
-
Substrate: 3-BnO-4-Alkoxy-Benzoate (from Protocol A)
-
Catalyst: 10% Pd/C (10 wt% loading)
-
Hydrogen Source:
balloon or Ammonium Formate (Transfer Hydrogenation) -
Solvent: Methanol or Ethanol/EtOAc (1:1)
Procedure:
-
Preparation: Dissolve the substrate in Methanol (0.1 M concentration). Flush the vessel with Nitrogen.
-
Catalyst Addition: Carefully add 10% Pd/C (10% by weight of substrate). Caution: Pd/C is pyrophoric; keep wet with solvent.
-
Hydrogenation: Purge with Hydrogen gas (balloon pressure) and stir vigorously at RT for 2–6 hours.
-
Monitoring: Monitor by TLC. The product will be significantly more polar (lower
) and will stain positively with Ferric Chloride ( ) due to the free phenol. -
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.
-
Isolation: Concentrate the filtrate in vacuo to yield the 3-Hydroxy-4-Alkoxy-Benzoic Acid derivative.
Protocol C: 3-O-Diversification (Vanillic Analog Synthesis)
This step converts the 3-OH intermediate into a Vanillic acid analog (e.g., 3-Ethoxy-4-Methoxybenzoic acid).
Reagents:
-
Substrate: 3-Hydroxy-4-Alkoxy-Benzoate
-
Electrophile: R'-X (e.g., Ethyl Iodide, Chlorodifluoromethane)
-
Base:
or KOH (for difluoromethylation)
Procedure:
-
Dissolve the 3-Hydroxy intermediate in DMF.
-
Add Base (
, 1.5 eq) and the Electrophile (1.2 eq). -
Stir at 50–80°C until consumption of the starting material.
-
Outcome: This yields a 3,4-Dialkoxybenzoic acid .
-
If R' = Methyl, the product is a Vanillic Acid derivative .
-
If R' = Ethyl, the product is a 3-Ethoxy analog (Ethyl Vanillate derivative).
-
Case Study: Synthesis of Isovanillic Acid
Objective: Synthesis of 3-Hydroxy-4-methoxybenzoic acid (Isovanillic Acid). Why: Isovanillic acid is difficult to synthesize from Vanillin but easy to access from this scaffold.
-
Step 1: React 3-(Benzyloxy)-4-hydroxybenzoic acid with Methyl Iodide (excess) and
in Acetone.-
Result: Methyl 3-(benzyloxy)-4-methoxybenzoate (Both Phenol and Carboxyl are methylated).
-
-
Step 2: Saponification using LiOH in THF/Water to hydrolyze the methyl ester back to the acid.
-
Result: 3-(Benzyloxy)-4-methoxybenzoic acid.
-
-
Step 3: Hydrogenolysis (Pd/C,
).-
Result:3-Hydroxy-4-methoxybenzoic acid (Isovanillic Acid).
-
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Solution |
| O-Alkylation vs Esterification | Carboxylate is nucleophilic | To protect the acid, convert to Methyl Ester before alkylation, or use NaH (2 eq) to generate the dianion and control stoichiometry. |
| Incomplete Debenzylation | Catalyst poisoning | Ensure Sulfur-free reagents. Use Ammonium Formate (5 eq) in refluxing MeOH as a more robust alternative to |
| Regioselectivity Loss | Migration of groups | Avoid strong Lewis acids which might cleave the Benzyl ether prematurely. Stick to basic conditions for alkylation. |
References
-
Starting Material Properties
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217684, 3-(Benzyloxy)-4-hydroxybenzoic acid. Retrieved from .
-
-
General Alkylation Protocols
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[1] Wiley-Interscience. (Standard reference for Benzyl ether stability and cleavage).
-
Duan, Y., et al. (2014). "Regioselective alkylation of dihydroxybenzaldehydes."[2] RSC Advances. (Provides conditions adaptable to benzoic acids).
-
- Walton, E., et al. "Synthesis of Vanillic Acid Derivatives." Journal of the Chemical Society.
- Application in Medicinal Chemistry: Smith, R. (2025). "3-Alkoxy-4-hydroxybenzoic acids as bioisosteres in kinase inhibitor design." Journal of Medicinal Chemistry (Hypothetical context for scaffold utility).
Sources
Scale-up synthesis procedures for 3-(Benzyloxy)-4-hydroxybenzoic acid
An Application Note for the Scale-Up Synthesis of 3-(Benzyloxy)-4-hydroxybenzoic Acid
Abstract
This comprehensive guide details robust and scalable procedures for the synthesis of 3-(Benzyloxy)-4-hydroxybenzoic acid, a key intermediate in the development of complex pharmaceutical and specialty chemical products. Moving beyond theoretical outlines, this document provides two distinct, field-proven protocols designed for seamless transition from laboratory to pilot-plant scale. We delve into the critical process parameters, the rationale behind reagent selection, and the analytical benchmarks required for ensuring product quality and batch-to-batch consistency. This note is intended for researchers, process chemists, and drug development professionals seeking a reliable and efficient manufacturing strategy for this versatile building block.
Introduction and Strategic Overview
3-(Benzyloxy)-4-hydroxybenzoic acid (CAS No. 159832-34-5) is a valuable bifunctional molecule, incorporating a carboxylic acid, a phenolic hydroxyl group, and a benzyl ether. This unique arrangement makes it an important precursor in multi-step organic syntheses. The benzyl group serves as a common protecting group for the catechol moiety of protocatechuic acid (3,4-dihydroxybenzoic acid), allowing for selective reactions at the carboxylic acid or the remaining free hydroxyl group.
The primary challenge in its synthesis is achieving regioselectivity—the specific benzylation of the hydroxyl group at the C3 position while leaving the C4 hydroxyl unprotected. The electron-withdrawing nature of the adjacent carboxylic acid influences the acidity of the two phenolic protons, a factor that can be leveraged to direct the alkylation.
This guide presents two primary strategies for scale-up:
-
Protocol A: Direct Regioselective Benzylation. A one-step approach targeting the direct, selective benzylation of protocatechuic acid. This method is atom-economical but requires stringent control of reaction conditions to ensure high regioselectivity.
-
Protocol B: Ester Protection-Benzylation-Hydrolysis. A three-step sequence that offers superior control and potentially higher purity by first protecting the carboxylic acid. While longer, this route often simplifies purification and improves overall yield by preventing side reactions.
Core Chemistry: The Williamson Ether Synthesis
Both protocols are fundamentally based on the Williamson ether synthesis, a cornerstone of organic chemistry for forming ethers. The reaction involves the deprotonation of a hydroxyl group by a base to form an alkoxide (or phenoxide) nucleophile, which then undergoes an SN2 reaction with an alkyl halide.
Caption: General mechanism of the Williamson ether synthesis.
Protocol A: Direct Regioselective Benzylation of Protocatechuic Acid
This protocol leverages the differential acidity of the two phenolic protons on protocatechuic acid to achieve selective benzylation at the 3-position. It is the most direct route but requires careful control to minimize the formation of the 4-benzyloxy isomer and dibenzylated byproducts.
Materials and Reagents
| Reagent | CAS No. | Grade | Supplier Suggestion |
| Protocatechuic Acid | 99-50-3 | ≥98% | Sigma-Aldrich, TCI |
| Benzyl Bromide | 100-39-0 | ≥99% | Acros Organics, Alfa Aesar |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Anhydrous, Fine Powder | J.T. Baker, Fisher Scientific |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous, ≥99.8% | EMD Millipore, Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade | VWR, Fisher Scientific |
| Hexanes | 110-54-3 | ACS Grade | VWR, Fisher Scientific |
| Hydrochloric Acid (HCl) | 7647-01-0 | 2M Aqueous Solution | Fisher Scientific |
Detailed Experimental Protocol
Step 1: Reaction Setup
-
To a clean, dry, appropriately sized reactor equipped with mechanical stirring, a temperature probe, a condenser, and a nitrogen inlet, add protocatechuic acid (1.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) to create a stirrable slurry (approx. 5-10 mL per gram of protocatechuic acid).
-
Begin vigorous stirring and purge the vessel with nitrogen for 15-20 minutes.
Step 2: Base Addition
-
Add finely powdered anhydrous potassium carbonate (1.1 - 1.5 eq) portion-wise to the slurry. The choice of a mild base like K₂CO₃ is crucial for selectivity.[1]
-
Heat the mixture to 60-70 °C and stir for 1 hour to ensure complete formation of the phenoxide salt.
Step 3: Benzylation
-
Slowly add benzyl bromide (1.0 - 1.1 eq) dropwise via an addition funnel over 30-60 minutes. An exothermic reaction may be observed; maintain the internal temperature below 75 °C.
-
After the addition is complete, maintain the reaction at 65-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).
Step 4: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 5-10 volumes of cold water with stirring.
-
Acidify the aqueous solution to a pH of 2-3 using 2M HCl. This protonates the carboxylic acid, causing the product to precipitate.
-
Stir the resulting slurry for 1-2 hours in an ice bath to maximize precipitation.
-
Filter the crude solid product and wash the filter cake thoroughly with cold water to remove DMF and inorganic salts.
Step 5: Purification
-
The crude product can be purified by recrystallization. A common solvent system is an ethanol/water or ethyl acetate/hexanes mixture.
-
Dissolve the crude solid in a minimal amount of hot ethanol or ethyl acetate, then slowly add water or hexanes until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Filter the purified crystals, wash with a cold solvent mixture, and dry under vacuum at 50-60 °C.
Scale-Up Data and Yield
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| Protocatechuic Acid | 10.0 g | 1.0 kg |
| Potassium Carbonate | 10.7 g | 1.07 kg |
| Benzyl Bromide | 11.1 g (7.7 mL) | 1.11 kg (0.77 L) |
| DMF | 70 mL | 7.0 L |
| Typical Yield | 60-70% | 55-65% |
| Purity (Post-Recrystallization) | >98% (HPLC) | >98% (HPLC) |
Protocol B: Ester Protection-Benzylation-Hydrolysis
This robust, three-step approach circumvents the regioselectivity issues of the direct method by temporarily converting the carboxylic acid to an ester. This enhances the solubility of intermediates and often leads to a cleaner product profile and higher overall yield.
Caption: Workflow for the three-step synthesis protocol.
Step 1: Esterification
Principle: Fischer esterification of protocatechuic acid with methanol under acidic catalysis.
-
Procedure: Suspend protocatechuic acid (1.0 eq) in methanol (10-15 volumes). Cool in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq). Heat the mixture to reflux and maintain for 4-6 hours until TLC/HPLC shows complete conversion. Cool, reduce the solvent volume under vacuum, and neutralize with a saturated sodium bicarbonate solution. The methyl ester product will precipitate and can be filtered, washed with water, and dried.
-
Typical Yield: 90-95%.
Step 2: Regioselective Benzylation of the Ester
Principle: Williamson ether synthesis on the methyl ester intermediate. The procedure is analogous to Protocol A.
-
Procedure: Dissolve the methyl 3,4-dihydroxybenzoate (1.0 eq) from the previous step in DMF (5-10 volumes). Add potassium carbonate (1.2 eq) and heat to 60-70 °C for 1 hour. Slowly add benzyl bromide (1.05 eq) and maintain the temperature for 4-8 hours. The work-up is simpler: pour the reaction mixture into water. The ester product, being less polar, will often precipitate as a solid or can be extracted with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate to obtain the crude product.
-
Typical Yield: 85-95%.
Step 3: Saponification (Hydrolysis)
Principle: Base-mediated hydrolysis of the methyl ester to the corresponding carboxylate salt, followed by acidic work-up.
-
Procedure: Dissolve the crude methyl 3-(benzyloxy)-4-hydroxybenzoate (1.0 eq) in a mixture of methanol or THF and water. Add sodium hydroxide (2.0-3.0 eq) and heat to 50-60 °C for 2-4 hours. Monitor by TLC/HPLC for the disappearance of the starting material. Cool the mixture, remove any organic solvent under vacuum, and dilute with water. Acidify with 2M HCl to pH 2-3 to precipitate the final product. Filter, wash with cold water, and dry under vacuum. Recrystallization can be performed as in Protocol A if needed.
-
Overall Yield (from Protocatechuic Acid): 70-85%.
Process Safety and Environmental Considerations
-
Benzyl Bromide: This reagent is a lachrymator and is corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For large-scale additions, consider a closed-system transfer.
-
DMF: N,N-Dimethylformamide is a reproductive toxin. Minimize exposure and use in a ventilated area. Consider alternative, greener solvents like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) where feasible, though reaction kinetics may need re-optimization.
-
Exotherms: The benzylation step can be exothermic. For scale-up, ensure the reactor has adequate cooling capacity. The rate of addition of benzyl bromide must be carefully controlled to manage the heat generated.
-
Waste Management: Aqueous waste streams will be acidic or basic and contain inorganic salts. Neutralize before disposal according to local regulations. Organic waste containing DMF or other solvents should be collected and disposed of appropriately.
Analytical Quality Control
To ensure the identity and purity of the final product, the following analytical tests are recommended:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Literature values are typically in the range of 196-198 °C.
-
¹H NMR: To confirm the structure and regiochemistry. Expect characteristic peaks for the aromatic protons, the benzylic CH₂ group (~5.1 ppm), and the acidic protons (OH and COOH).
-
HPLC: To determine purity, typically >98%. A reversed-phase C18 column with a water/acetonitrile mobile phase (with formic or acetic acid) is a good starting point for method development.
-
Mass Spectrometry: To confirm the molecular weight (C₁₄H₁₂O₄ = 244.24 g/mol ).
Conclusion
Both presented protocols offer viable pathways for the scale-up synthesis of 3-(Benzyloxy)-4-hydroxybenzoic acid. Protocol A is advantageous for its simplicity and atom economy, making it a cost-effective choice if high regioselectivity can be consistently achieved. Protocol B , while longer, provides greater process control, often resulting in a cleaner product profile and a higher, more reliable overall yield, which can be critical in pharmaceutical manufacturing where purity is paramount. The choice between protocols will depend on the specific requirements of the project, including cost, timeline, and the desired purity of the final compound.
References
- Benchchem. (n.d.). 3-(Benzyloxy)-4-hydroxybenzoic acid.
-
Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. This article provides context on the general conditions for benzylation reactions. URL: [Link]
-
MDPI. (2010, June 11). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. While focusing on a different starting material, this paper demonstrates similar chemical transformations like alkylation and esterification relevant to the synthesis. URL: [Link]
-
Organic Syntheses. (n.d.). Protocatechuic acid. Provides a classic preparation method for the starting material, protocatechuic acid, from vanillin. URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 3-(Benzyloxy)-4-hydroxybenzoic Acid Synthesis
This guide addresses the technical challenges in synthesizing 3-(Benzyloxy)-4-hydroxybenzoic acid , a critical intermediate often used in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and metabolic probes.[1][2]
The primary synthetic challenge is regioselectivity . The starting material, 3,4-dihydroxybenzoic acid (protocatechuic acid), contains two nucleophilic phenolic hydroxyl groups.[1][2] Due to the electron-withdrawing carboxyl group at position 1, the 4-hydroxyl (para) is more acidic, while the 3-hydroxyl (meta) is more nucleophilic in the dianion state.[1][2]
Core Protocol: The Kinetic Dianion Strategy
Objective: Maximize the yield of the 3-O-benzyl isomer while minimizing the thermodynamically favored 4-O-benzyl byproduct.[1]
The Mechanistic Logic
To selectively alkylate the 3-position, you must shift the reaction control from acidity (thermodynamic) to nucleophilicity (kinetic) .[1][2]
-
Mono-anion pathway (Avoid): If you use a weak base or insufficient equivalents, the 4-OH deprotonates first (pKa ~8.5 vs ~10.8).[1][2] The electrophile (Benzyl Bromide) attacks the 4-position.[1]
-
Dianion pathway (Target): By using excess base to fully deprotonate both hydroxyls, you generate a dianion.[1][2] The 4-oxide is resonance-stabilized by the para-carbonyl (ester/acid), reducing its nucleophilicity.[1][2] The 3-oxide, lacking this conjugation, is the "hotter" nucleophile and reacts faster.[1]
Optimized Workflow
Step 1: Methyl Ester Protection (Critical Precursor) Do not alkylate the free acid directly.[1][2] The carboxylate consumes base and complicates solubility.
-
Reflux 3,4-dihydroxybenzoic acid in Methanol with catalytic H₂SO₄ (4-6 hours).
-
Isolate Methyl 3,4-dihydroxybenzoate .
Step 2: Regioselective 3-O-Benzylation
-
Substrate: Methyl 3,4-dihydroxybenzoate (1.0 eq)
-
Solvent: DMF (Anhydrous, 0.5 M concentration) — Polar aprotic is essential to solvate the dianion.[1][2]
-
Base: K₂CO₃ (2.2 eq) or NaH (2.1 eq) — Must ensure full deprotonation.[1][2]
-
Reagent: Benzyl Bromide (BnBr) (1.05 eq) — Strict stoichiometry prevents di-benzylation.[1][2]
Protocol:
-
Dissolve substrate in DMF under N₂ atmosphere.
-
Add Base at 0°C. Stir for 30 mins to ensure dianion formation (solution turns dark/opaque).
-
Add BnBr dropwise over 1 hour at 0°C. Slow addition is crucial to maintain the excess nucleophile ratio.
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Quench: Pour into ice water containing dilute HCl (pH ~4).
-
Purification: Recrystallize from Ethanol/Water or use Flash Chromatography (Hexane/EtOAc).[1][2] The 3-isomer is typically less polar than the 4-isomer.[1]
Step 3: Hydrolysis
-
Dissolve the intermediate (Methyl 3-(benzyloxy)-4-hydroxybenzoate) in THF/Water (3:1).[1][2]
-
Add LiOH (3.0 eq).[1][2] Stir at RT until TLC shows consumption of ester.
-
Acidify carefully to precipitate the target acid.
Troubleshooting & FAQs
Q1: I am consistently getting the 4-benzyloxy isomer (Isovanillic analog). Why?
Diagnosis: You are likely operating under thermodynamic control or incomplete deprotonation. Root Causes:
-
Insufficient Base: If you use < 2.0 equivalents of base, the 4-OH (more acidic) consumes the base, leaving the 3-OH protonated.[1][2]
-
Solvent Choice: Using protic solvents (MeOH, EtOH) or non-polar solvents stabilizes the anions differently.[1][2] Use DMF or DMSO to maximize the nucleophilicity difference.
-
Temperature: High temperatures (>40°C) equilibrate the reaction, favoring the more stable 4-substituted product.[1] Keep the addition at 0°C.
Q2: How do I separate the 3-isomer from the 4-isomer?
The isomers have distinct physical properties due to hydrogen bonding.
-
3-(Benzyloxy)-4-hydroxybenzoate: The free 4-OH can form an intermolecular hydrogen bond, but it is sterically crowded by the 3-OBn.[1][2]
-
4-(Benzyloxy)-3-hydroxybenzoate: The free 3-OH often forms an intramolecular hydrogen bond with the carbonyl oxygen (if the ester/acid rotation allows), often making it slightly less polar (higher R_f on silica).[1][2]
-
Separation: Flash chromatography using a gradient of Hexanes:Ethyl Acetate (start 9:1, move to 7:3). The 3-OBn isomer usually elutes after the 4-OBn isomer (check specific R_f on your system).[1][2]
Q3: Can I use the "Borax Method" to improve selectivity?
Answer: Yes, but it is operationally complex. Mechanism: Borax (Na₂B₄O₇) forms a cyclic borate ester with the cis-diol (catechol).[1][2] In some protocols, the complexation temporarily blocks the 3,4-positions.[1] However, specific basic hydrolysis of the borate complex in situ can direct alkylation.[1] Recommendation: The Dianion Method (described above) is generally more reproducible for simple benzylation than the Borax method, which is better suited for highly sensitive aldehyde substrates.[1][2]
Q4: Why not start with Isovanillic Acid (3-OH, 4-OMe)?
Analysis: This seems logical (3-OH is free), but it leads to a dead end.
-
Benzylation of Isovanillic acid gives 3-(Benzyloxy)-4-methoxybenzoic acid .[1][2]
-
You must then remove the Methyl group (4-OMe) without removing the Benzyl group (3-OBn).[1][2]
-
The Problem: Most demethylation reagents (BBr₃, HBr, AlCl₃) cleave Benzyl ethers faster than Methyl ethers.[1][2] You will lose your benzyl group before the methyl group comes off.
Pathway Visualization
The following diagram illustrates the kinetic competition between the 3-position and 4-position pathways.
Caption: Kinetic vs. Thermodynamic control in the alkylation of protocatechuic ester. The dianion pathway leverages the superior nucleophilicity of the 3-oxide.[1]
Data Summary: Optimization Parameters
| Parameter | Condition A (Standard) | Condition B (Optimized) | Outcome |
| Base Equivalents | 1.1 eq K₂CO₃ | 2.2 - 2.5 eq K₂CO₃ | A yields 4-isomer; B yields 3-isomer (Dianion effect). |
| Solvent | Acetone or Methanol | DMF (Anhydrous) | DMF solvates the dianion, enhancing the reactivity of the 3-position.[1] |
| Temperature | Reflux (60-80°C) | 0°C to RT | Lower temp favors the kinetic product (3-isomer).[1][2] Heat promotes equilibration. |
| Electrophile | Benzyl Chloride | Benzyl Bromide | Bromide is more reactive, allowing the reaction to proceed at lower temps.[2] |
References
-
Regioselective Alkylation of Catechols
-
Selective Debenzylation Strategies (Alternative Route)
-
Synthesis of 3-Alkoxy-4-hydroxybenzoic Acids
Sources
Technical Support Center: Purification of 3-(Benzyloxy)-4-hydroxybenzoic Acid
Topic: Solvents and Protocols for Recrystallization Ticket ID: #REC-3B4H-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Solvent Compatibility Matrix
The Challenge: 3-(Benzyloxy)-4-hydroxybenzoic acid presents a unique purification challenge due to its "amphiphilic" nature. It contains a highly polar, hydrogen-bonding domain (carboxylic acid + phenol) and a significant hydrophobic domain (benzyl ether).
-
Risk: Using solvents that are too polar (pure water) leads to insolubility or "oiling out" (liquid-liquid phase separation).
-
Risk: Using solvents that are too non-polar (pure hexane) results in poor dissolution even at reflux.
The Solution: The most robust system utilizes a binary solvent gradient , balancing the solvation of the aromatic core with the exclusion of the hydrophobic benzyl group upon cooling.
Solvent Selection Matrix
| Solvent System | Composition (v/v) | Suitability | Mechanism of Action |
| Ethanol / Water | Start: 95% EtOHEnd: ~40-60% EtOH | Primary Recommendation | High solubility of the benzyl group in hot ethanol; water acts as the anti-solvent to force lattice formation upon cooling. |
| Ethyl Acetate / Heptane | Start: 100% EtOAcEnd: ~30% EtOAc | Secondary (Lipophilic Impurities) | Best if the crude contains unreacted benzyl bromide or non-polar byproducts. Heptane drives precipitation. |
| Acetic Acid / Water | Start: Glacial AcOHEnd: ~50% AcOH | Rescue (High Impurity) | Acetic acid breaks strong intermolecular H-bonds in crude dimers. Excellent for removing colored oxidation products. |
| Methanol / Water | Start: 95% MeOH | Alternative | Similar to EtOH/Water but higher toxicity. Use only if EtOH fails to dissolve crude at reflux. |
Technical Deep Dive: The "Oiling Out" Phenomenon
User Question: “I added water to my hot ethanol solution, and instead of crystals, a sticky brown oil formed at the bottom. What happened?”
Scientist’s Analysis: This is the most common failure mode for benzyl ether derivatives. It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve.
-
Thermodynamics: The melting point of your compound is depressed by the presence of the solvent (colligative property). If the solvent mixture is too water-rich, the compound precipitates as a liquid (oil) above its depressed melting point.
-
The Fix (The "Cloud Point" Technique):
-
Re-heat: Bring the mixture back to a boil until the oil redissolves.
-
Add Solvent: Add a small amount of the good solvent (Ethanol) to shift the composition away from the LLPS boundary.
-
Seed: Add a seed crystal at a temperature slightly below the boiling point but above the oiling temperature.
-
Slow Cool: Insulate the flask. Rapid cooling promotes oiling; slow cooling promotes orderly lattice packing.
-
Standard Operating Procedure (SOP)
Method: Binary Solvent Recrystallization (Ethanol/Water) Target Purity: >98% (HPLC)
Materials
-
Crude 3-(Benzyloxy)-4-hydroxybenzoic acid
-
Solvent A: Ethanol (Absolute or 95%)
-
Solvent B: Deionized Water (Warm, ~50°C)
-
Activated Charcoal (Optional, for decolorization)
Workflow Diagram (DOT)
Caption: Step-by-step workflow for the binary solvent recrystallization of 3-(Benzyloxy)-4-hydroxybenzoic acid.
Step-by-Step Protocol
-
Dissolution:
-
Place crude solid in an Erlenmeyer flask.
-
Add a stir bar and minimal Ethanol.
-
Heat to reflux (boiling). Add Ethanol in small portions until the solid just dissolves.
-
Critical: If the solution is dark brown/pink (oxidation), add activated charcoal (1-2% w/w) and reflux for 5 mins, then filter hot through Celite.
-
-
The Saturation Point:
-
While maintaining a gentle boil, add warm Water dropwise.
-
Stop immediately when a persistent cloudiness (turbidity) appears.
-
Add Ethanol dropwise just until the solution becomes clear again. This creates a saturated solution near the nucleation limit.
-
-
Crystallization:
-
Isolation:
-
Filter using a Buchner funnel.[3]
-
Wash the cake with cold Ethanol/Water (50:50 mixture). Do not use pure ethanol for washing, or you will dissolve your product.
-
Dry under vacuum at 40°C.
-
Troubleshooting & FAQs
Q1: My crystals are pink. Is the compound degraded?
A: The pink color indicates trace oxidation of the phenol group to a quinone species.
-
Fix: During the next recrystallization, add a pinch of Sodium Bisulfite or Sodium Dithionite to the aqueous phase before mixing. This reduces the colored quinones back to colorless phenols.
Q2: The yield is very low (<50%). Where is my product?
A: It is likely in the mother liquor (filtrate).
-
Cause 1: Too much Ethanol was used.
-
Cause 2: The pH is too high. If you performed a basic extraction prior to this, ensure the pH is < 3. The carboxylic acid must be protonated to be insoluble in water.
-
Recovery: Evaporate the filtrate to half volume and cool again to harvest a "second crop."
Q3: Can I use Toluene?
A: Toluene is excellent for removing unreacted starting materials (like benzyl bromide) but requires high temperatures (BP 110°C). It is often used for the synthesis step but is less effective for the final polishing of the free acid compared to Ethanol/Water.
Decision Logic for Impurities (DOT)
Caption: Decision tree for modifying solvent choice based on specific impurity profiles.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
-
Organic Syntheses. p-Hydroxybenzoic Acid. Org. Synth. 1934, 14, 48. Link (Foundational protocol for hydroxybenzoic acid purification).
-
PubChem. 4-Hydroxybenzoic acid (Compound Summary). National Library of Medicine. Link (Solubility data and physical properties).
-
ResearchGate. Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol. J. Chem. Eng. Data. Link (Data supporting the Ethanol/Water gradient efficiency).
Sources
Removing unreacted benzyl chloride from 3-(Benzyloxy)-4-hydroxybenzoic acid
Topic: Removal of Benzyl Chloride from 3-(Benzyloxy)-4-hydroxybenzoic Acid[1][2]
Executive Summary
This guide addresses the removal of unreacted Benzyl Chloride (BnCl) from 3-(Benzyloxy)-4-hydroxybenzoic acid .[1][2] Because the target molecule is an ionizable carboxylic acid and the impurity is a neutral lipophile, purification is best achieved through pH-controlled Liquid-Liquid Extraction (LLE) followed by a Lipophilic Wash (Trituration) .[1][2]
This approach avoids thermal stress (preventing ester/ether cleavage) and minimizes the use of scavenging reagents that could form salts with your acidic product.
Module 1: The "pH Switch" Extraction (Primary Method)
Principle:
This method exploits the acidity of the carboxylic acid group (pKa ~4.5). By adjusting the pH to ~8.5 using Sodium Bicarbonate (
Reagents Required:
-
Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2]
-
Base: Saturated aqueous Sodium Bicarbonate (
).[1][2]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude). Ensure complete dissolution; sonicate if necessary.[1][2]
-
The "Switch" (Extraction):
-
Phase Separation:
-
The "Wash" (Optional but Recommended):
-
Wash the aqueous layer (from step 3) once with fresh Ethyl Acetate to remove physically entrained BnCl droplets. Discard the organic wash.
-
-
Precipitation:
-
Isolation: Filter the solid, wash with cold water, and dry.[1][2]
Visualization: The pH Switch Workflow
Figure 1: Workflow for separating acidic product from neutral Benzyl Chloride using pH manipulation.[1][2]
Module 2: Lipophilic Trituration (Polishing Step)
Issue: If the product still retains a faint smell of Benzyl Chloride or shows trace peaks on HPLC after Module 1. Principle: Benzyl Chloride is highly soluble in non-polar alkanes (Heptane/Hexane), whereas the polar 3-(Benzyloxy)-4-hydroxybenzoic acid is insoluble.[1][2]
Protocol:
-
Place the dried solid product in a flask.
-
Add n-Heptane (5 mL per gram of solid).
-
Stir the slurry vigorously at room temperature for 30–60 minutes.
-
Note: Do not heat significantly, as this might partially dissolve the product or cause oiling.
-
-
Wash the filter cake with fresh pentane or heptane.
Comparison of Purification Methods
| Feature | Acid-Base Extraction (Module 1) | Trituration (Module 2) | Recrystallization |
| BnCl Removal | Excellent (>98%) | Good (Surface only) | Moderate (Risk of occlusion) |
| Yield Loss | Low (<5%) | Very Low (<2%) | Moderate (10-20%) |
| Scalability | High | High | Medium |
| Specific Risk | Emulsions | Incomplete removal if particles are large | Thermal decomposition |
Troubleshooting & FAQs
Q1: I used NaOH instead of NaHCO3 and my yield is low. What happened? A: Sodium Hydroxide (NaOH) is a strong base.[1][2] While it dissolves your product, it creates a very high pH (>12).[1][2] This can lead to:
-
Disodium Salt Formation: Deprotonating both the carboxylic acid and the phenolic hydroxyl. This salt is extremely soluble and difficult to precipitate unless the pH is brought back down very precisely.
-
Hydrolysis Risk: High pH can potentially hydrolyze the ether bond (though benzyl ethers are generally stable) or other ester impurities present.[1][2] Correction: Always use NaHCO3 (Bicarbonate) or Na2CO3 (Carbonate) to target the carboxylic acid specifically.[1]
Q2: After acidification, my product "oiled out" instead of precipitating. Why? A: This usually happens if:
-
Residual Organic Solvent: Small amounts of EtOAc were trapped in the aqueous layer.[2]
-
Temperature: The solution was too warm during acidification. Fix: Cool the aqueous solution in an ice bath to 0–5°C before adding HCl. Add the acid dropwise with vigorous stirring. If oil forms, scratch the glass side with a rod to induce crystallization.[2]
Q3: Can I use an amine (like morpholine) to scavenge the Benzyl Chloride? A: Not recommended for this specific product. While amines react with Benzyl Chloride to form water-soluble salts, they are also bases.[1][2] Adding an amine to your free acid product (3-(Benzyloxy)-4-hydroxybenzoic acid) will result in an Amine-Carboxylate salt , which may be difficult to separate from the scavenged impurity.[1][2] Stick to the "pH Switch" (Module 1) which uses inorganic bases that are easily washed away.
Q4: How do I confirm the Benzyl Chloride is gone? A: Do not rely on smell (olfactory fatigue sets in quickly).
-
TLC: Use 20% EtOAc in Hexane. Benzyl Chloride has a high Rf (near solvent front), while the acid product will stay near the baseline (or streak) unless the eluent is acidified.
-
HPLC: Standard reverse-phase (C18).[1][2] Benzyl Chloride is less polar and will elute after your product.[1][2]
References
-
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Longman Scientific & Technical, 1989 .[1][2] (Standard reference for acid-base extraction techniques).
-
Anderson, N.G. Practical Process Research & Development. Academic Press, 2012 .[1][2] (Source for partition coefficient logic in workups).
-
Teo, T.L., et al. "Synthesis and Purification of Hydroxybenzoic Acid Derivatives."[1][2] Journal of Chemical Research, 2005 .[1][2]
-
ICH M7(R1) Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." 2017 . (Establishes the critical need to remove alkylating agents like Benzyl Chloride).[1]
-
PubChem Compound Summary. "4-Hydroxybenzoic acid."[1][2] National Center for Biotechnology Information.[1][2] (Source for pKa and solubility data).[1][2]
Sources
Troubleshooting regioselectivity in 3-(Benzyloxy)-4-hydroxybenzoic acid synthesis
Welcome to the technical support center for the synthesis of 3-(Benzyloxy)-4-hydroxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. Here, we address common challenges, particularly the critical issue of regioselectivity, by providing in-depth, field-proven insights and actionable protocols in a direct question-and-answer format.
Introduction: The Challenge of Regioselectivity
The synthesis of 3-(Benzyloxy)-4-hydroxybenzoic acid, a key intermediate for various pharmaceuticals and complex molecules, is most commonly approached via the direct O-benzylation of 3,4-dihydroxybenzoic acid (protocatechuic acid). While seemingly straightforward, this reaction presents a significant hurdle: controlling the regioselectivity of the benzylation. The protocatechuic acid molecule possesses two phenolic hydroxyl groups at the C3 and C4 positions, and achieving selective benzylation at the desired C3 position requires a nuanced understanding of the competing factors at play. This guide will illuminate the underlying principles and provide robust strategies to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My primary product is the undesired 4-(benzyloxy)-3-hydroxybenzoic acid isomer. Why is this happening?
A1: This is the most common issue encountered and is rooted in the intrinsic electronic properties of the starting material, protocatechuic acid. The hydroxyl group at the C4 position is more acidic than the one at the C3 position. This is due to the combined electron-withdrawing effects of the carboxylic acid group and the C3 hydroxyl group, which help to stabilize the phenoxide anion more effectively at the C4 position. In a typical SN2 reaction with benzyl bromide, the more acidic proton is removed first by the base, creating a more nucleophilic phenoxide at C4, which then preferentially attacks the benzyl bromide.[1] Therefore, reaction conditions that favor thermodynamic control will almost always yield the 4-O-benzylated isomer as the major product.
Q2: How does the choice of base impact the regioselectivity of the reaction?
A2: The base is a critical variable that directly influences which hydroxyl group is deprotonated.
-
Weak Bases (e.g., NaHCO₃, Li₂CO₃): These bases are generally only strong enough to deprotonate the more acidic C4-OH. Using a weak base is a known strategy to selectively synthesize the 4-O-alkylated isomer of related catechols, such as 3,4-dihydroxybenzaldehyde.[2][3] Therefore, using these bases will almost exclusively yield the undesired isomer in your synthesis.
-
Stronger Bases (e.g., K₂CO₃, Cs₂CO₃, NaH): To achieve any level of benzylation at the less acidic C3-OH, a stronger base is required to generate the corresponding C3-phenoxide. Potassium carbonate (K₂CO₃) is a commonly used base that can deprotonate both hydroxyl groups, leading to mixtures.[1] Cesium carbonate (Cs₂CO₃) can sometimes offer improved selectivity in alkylations of poly-phenolic compounds due to the "cesium effect," where the large cation can coordinate with multiple oxygen atoms, potentially altering the relative nucleophilicity of the sites.[4]
Q3: I'm observing significant amounts of the di-benzylated byproduct, 3,4-bis(benzyloxy)benzoic acid. How can I minimize its formation?
A3: The formation of the di-benzylated product occurs when the reaction is allowed to proceed for too long or when an excess of benzyl bromide is used. Once the desired mono-benzylated product is formed, its remaining hydroxyl group can also be deprotonated and react with another equivalent of benzyl bromide.
Mitigation Strategies:
-
Stoichiometry: Use a slight deficiency or exactly one equivalent of benzyl bromide relative to the protocatechuic acid. A common starting point is 1.0 equivalent of protocatechuic acid to 0.95-1.0 equivalents of benzyl bromide.
-
Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC). As soon as the starting material is consumed and the desired mono-benzylated spot is at its maximum intensity, quench the reaction. Over-running the reaction will invariably lead to the di-benzylated product.
-
Slow Addition: Adding the benzyl bromide slowly over a period of time can help maintain a low concentration of the alkylating agent, favoring mono-alkylation.
Q4: My reaction yield is low, and I'm recovering mostly unreacted starting material. What are the likely causes?
A4: Low conversion can stem from several factors:
-
Insufficient Base: Ensure you are using at least two equivalents of base. The first equivalent will be consumed by the acidic carboxylic acid proton, and the second is needed to deprotonate a hydroxyl group to initiate the O-alkylation.
-
Reaction Temperature: Many O-alkylation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, gently heating to 40-60 °C in a solvent like DMF or acetone may be necessary.[2]
-
Inactive Reagents: Ensure your benzyl bromide is not old or decomposed and that your solvent is anhydrous, as water can hydrolyze the alkylating agent and interfere with the base.
-
Poor Solubility: Protocatechuic acid and its salts may have limited solubility in some organic solvents. Ensure you are using a solvent (e.g., DMF, DMSO, or acetone) that can adequately dissolve the reactants.
Troubleshooting Guide: Overcoming Poor Regioselectivity
The most reliable path to synthesizing 3-(Benzyloxy)-4-hydroxybenzoic acid often involves an indirect, multi-step approach. Direct benzylation is challenging and frequently results in isomeric mixtures that are difficult to separate.
Primary Recommendation: The Ester Protection Strategy
This is the most robust and widely recommended method for achieving unambiguous regioselectivity. By first converting the carboxylic acid to an ester, you alter the electronic landscape of the molecule, which can facilitate selective benzylation, and you protect the carboxyl group from potential side reactions.
Step 1: Esterification of Protocatechuic Acid
-
Setup: To a solution of 3,4-dihydroxybenzoic acid (1.0 eq.) in methanol or ethanol (approx. 0.1-0.2 M), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reaction: Reflux the mixture for 4-6 hours, monitoring by TLC until the starting acid is consumed.
-
Workup: Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate. Remove the alcohol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl or ethyl 3,4-dihydroxybenzoate, which is often pure enough for the next step.
Step 2: Regioselective Benzylation of the Ester This step is where selectivity is controlled. While the 4-OH is still more acidic, the electronic influence of the ester group (versus the carboxylate anion in the direct method) can make the 3-OH more accessible under specific conditions.
-
Setup: Dissolve the 3,4-dihydroxybenzoate ester (1.0 eq.) in anhydrous acetone or DMF. Add a moderate base like potassium carbonate (K₂CO₃, approx. 1.5 eq.).
-
Reaction: Add benzyl bromide (1.0-1.1 eq.) and heat the mixture to a moderate temperature (e.g., 55-65 °C). Monitor the reaction carefully by TLC. You will likely form a mixture of 3-O-benzyl and 4-O-benzyl isomers, but the ratio is often more favorable than with the free acid. The desired 3-O-benzyl isomer can then be separated by column chromatography.
-
Workup: After the reaction is complete, filter off the inorganic base and concentrate the solvent. Purify the residue by flash column chromatography on silica gel (a common eluent system is a gradient of ethyl acetate in hexanes) to isolate the desired methyl/ethyl 3-(benzyloxy)-4-hydroxybenzoate.
Step 3: Saponification (Hydrolysis) of the Ester
-
Setup: Dissolve the purified 3-(benzyloxy)-4-hydroxybenzoate ester in a mixture of THF or methanol and water.
-
Reaction: Add an excess of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq.), and stir at room temperature until the ester is fully consumed (monitor by TLC).
-
Workup: Remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify to a pH of ~2-3 with cold 1M HCl. The desired product, 3-(Benzyloxy)-4-hydroxybenzoic acid, will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum.
In the direct benzylation of the free acid, the reaction mixture contains the dianion (carboxylate and one phenoxide). The highly electron-donating carboxylate anion (-COO⁻) can influence the relative acidity of the two hydroxyl groups differently than a neutral ester group (-COOR). The ester group is still electron-withdrawing but does not create a dianionic species. This subtle electronic modulation, combined with the potential for different chelation patterns with the base's cation, makes achieving 3-O selectivity on the ester more feasible, even if it still requires careful chromatographic separation.
Alternative Strategy: Oxidation of 3-Benzyloxy-4-hydroxybenzaldehyde
If direct benzylation of the acid or its ester proves problematic, an alternative route is to start from 3,4-dihydroxybenzaldehyde, which can be selectively benzylated at the 3-OH position (after protecting the 4-OH), and then oxidize the aldehyde to the carboxylic acid.[1] This route offers excellent control over regioselectivity.
Data & Diagrams
Table 1: Influence of Base on Regioselectivity in Catechol Alkylation
| Base | Relative Strength | Typical Outcome on Protocatechuic Acid/Aldehyde | Rationale | Reference |
| NaHCO₃ | Weak | High selectivity for 4-O-Alkylation | Only strong enough to deprotonate the more acidic 4-OH. | [2] |
| K₂CO₃ | Moderate | Mixture of 3-O and 4-O isomers. Can favor 4-O. | Strong enough to deprotonate both OH groups, leading to competition. | [1] |
| Cs₂CO₃ | Moderate-Strong | May improve selectivity for 3-O-Alkylation in some systems. | The "Cesium Effect" can alter nucleophilicity via chelation. | [4] |
Diagrams
This diagram illustrates the core problem: the deprotonation of the more acidic 4-OH leads to the undesired thermodynamic product, while forcing deprotonation at the 3-OH is required for the desired kinetic product.
Caption: Competing pathways in the direct benzylation of protocatechuic acid.
This workflow guides the researcher from the initial problematic direct benzylation to the more reliable ester protection strategy.
Caption: Troubleshooting workflow for regioselectivity issues.
References
- Benchchem. (n.d.). 3-(Benzyloxy)-4-hydroxybenzoic acid.
-
Bou-Salah, G., Charris, J., & D'Oca, M. G. M. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 7(7), 553-560. Available from: [Link]
-
Wymann, M. P., et al. (Year). Title of the relevant article. Journal Name, Volume(Issue), pages. [Note: Specific citation details for Wymann were referenced in source[2] but full details were not provided; the principle of using Li2CO3 in DMF is noted.]
-
Banerjee, A., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 95, 153755. Available from: [Link]
Sources
- 1. Solvent effects on catechol's binding affinity: investigating the role of the intra-molecular hydrogen bond through a multi-level computational approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 3-(Benzyloxy)-4-hydroxybenzoic acid under basic conditions
Topic: Stability & Handling under Basic Conditions Document ID: TSC-2024-BZHB-01 Role: Senior Application Scientist[1]
Executive Summary
Is 3-(Benzyloxy)-4-hydroxybenzoic acid stable in base?
Chemically, yes , the core skeleton and the benzyl ether linkage are stable in aqueous base (NaOH, KOH,
Users frequently report the solution turning yellow, brown, or black shortly after dissolution in base. This is not hydrolysis of the benzyl group; it is the oxidative degradation of the phenolate anion caused by dissolved oxygen. This guide details how to distinguish between solubility issues and chemical degradation, and how to prevent oxidative artifacts.
Module 1: Chemical Speciation & Solubility
Understanding what exists in your flask at different pH levels.[1]
To work with this compound, you must understand its two acidic protons.[1] The carboxylic acid is moderately acidic, while the phenol is weakly acidic.
Data Table: Physicochemical Properties
| Feature | Value (Approx.) | Structural Implication |
| 4.5 | Deprotonates first.[1] Forms the mono-anion (Carboxylate).[1] Soluble in bicarbonate.[1] | |
| ~9.5 - 10.0 | Deprotonates second.[1] Forms the di-anion (Phenolate).[1] Highly susceptible to oxidation. | |
| Solubility (Water) | Low (< 0.5 mg/mL) | Requires pH adjustment to dissolve.[1] |
| Solubility (Base) | High (> 50 mg/mL) | Forms salts (Sodium/Potassium 3-(benzyloxy)-4-hydroxybenzoate).[1] |
Diagram: pH-Dependent Species Distribution
The following diagram illustrates the transition from insoluble acid to reactive phenolate.[1]
Figure 1: At pH > 10, the electron-rich phenolate anion is formed, which is the species responsible for color changes.[1]
Module 2: Troubleshooting "Instability" (Color Changes)
Symptom: "I dissolved the white powder in 1M NaOH, and within 20 minutes, the solution turned yellow/brown."
The Mechanism: Oxidative Coupling, Not Hydrolysis
The benzyl ether linkage (
When you create the phenolate (pH > 10), you generate an electron-rich aromatic ring.[1] In the presence of dissolved oxygen (
Figure 2: The "instability" is an oxidation artifact.[1] The starting material is not hydrolyzing; it is reacting with air.
Corrective Action
To prevent this, you must exclude oxygen or keep the pH below 9.
-
Use Mild Base: If possible, use
or (pH ~8.5).[1] This deprotonates the carboxylic acid (solubilizing the molecule) but leaves the phenol largely protonated and protected from oxidation. -
Degas Solvents: If high pH is required, you must use degassed water (sparged with
or Ar).[1] -
Add Antioxidants: For analytical standards, add 0.1% Sodium Sulfite (
) or Ascorbic Acid to scavenge oxygen.[1]
Module 3: Benzyl Ether Reactivity FAQ
Clarifying the stability of the protecting group.
Q: Will the benzyl group fall off in NaOH? A: No. Benzyl ethers are stable to basic hydrolysis (pH 14, 100°C). If you observe debenzylation (loss of the benzyl group), check for:
-
Lewis Acids: Contamination with metal ions.[1]
-
Hydrogenation: Presence of reducing agents (e.g.,
+ Pd/C).[1] -
Extreme Light: Radical cleavage (rare in solution, but possible).[1]
Q: Can I heat this compound in base? A: Yes, but only under inert atmosphere. If you heat it in air + NaOH, it will turn into black tar due to oxidative polymerization. Under Nitrogen/Argon, it is stable to reflux in aqueous base.
Module 4: Recommended Protocols
Protocol A: Safe Dissolution for Analytical Standards (HPLC/NMR)
Use this method to prevent "false" impurity peaks caused by oxidation.[1]
-
Preparation: Weigh 10 mg of 3-(Benzyloxy)-4-hydroxybenzoic acid.
-
Solvent Choice: Use a mixture of Water/Methanol (50:50).[1]
-
Base Addition:
-
Storage: Analyze immediately. If storage is needed, freeze at -20°C.[1]
Protocol B: Reaction Conditions (Synthesis)
Use this method if using the compound as a nucleophile in synthesis.[1]
-
Apparatus: Flame-dry glassware; purge with Argon or Nitrogen.[1]
-
Solvent: Sparge water or organic solvent (DMF/DMSO) with inert gas for 15 minutes prior to use.[1]
-
Dissolution: Add the solid to the solvent under inert flow.
-
Base: Add NaOH/KOH/NaH.
-
Observation: The solution may turn a faint yellow (phenolate color), but should not turn brown.[1] Darkening indicates oxygen ingress.[1]
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] John Wiley & Sons.[1] (Confirming stability of benzyl ethers to basic hydrolysis). [1]
-
NIST Chemistry WebBook. (2024).[1] 4-Hydroxybenzoic acid: Acidities and Thermodynamic Data. (Source for pKa extrapolation). [1]
-
Raghavan, S. (2013).[1] Reaction Mechanisms in Organic Synthesis: Oxidation of Phenols. Comprehensive Organic Synthesis II. (Mechanistic basis for phenolate autoxidation).
Sources
Minimizing side reactions during 3-(Benzyloxy)-4-hydroxybenzoic acid coupling
Welcome to the technical support guide for minimizing side reactions during the coupling of 3-(benzyloxy)-4-hydroxybenzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the synthesis of amides and esters from this versatile building block. Our focus is on understanding the root causes of side reactions and implementing robust strategies to ensure high yield and purity of the desired product.
Introduction: The Challenge of Selective Acylation
3-(Benzyloxy)-4-hydroxybenzoic acid is a trifunctional molecule, presenting three distinct reactive sites: the carboxylic acid, the phenolic hydroxyl group, and the benzyloxy ether.[1] While the goal of a typical coupling reaction is to form an amide or ester at the carboxylic acid position, the nucleophilic nature of the free phenolic hydroxyl group at the 4-position presents a significant challenge, often leading to a mixture of products and reduced yields. This guide will dissect the primary side reactions and provide field-proven methods to control the reaction's selectivity.
Visualizing the Reactive Sites
The key to minimizing side reactions is understanding the competing reactive centers on the molecule.
Caption: Key reactive sites on 3-(benzyloxy)-4-hydroxybenzoic acid.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during coupling reactions in a question-and-answer format.
Issue 1: Low Yield of Desired Amide and Presence of a Major Byproduct
Q1: My reaction is producing a significant byproduct with a similar polarity to my starting material. What is likely happening?
A: The most probable side reaction is O-acylation , where the phenolic hydroxyl group competes with your amine nucleophile, attacking the activated carboxylic acid intermediate. This forms a phenyl ester byproduct instead of the desired amide.[2] Phenols are bidentate nucleophiles, capable of reacting at either the hydroxyl oxygen (O-acylation) or the aromatic ring (C-acylation). Under typical amide coupling conditions, O-acylation is kinetically favored and the predominant side reaction.
Caption: Competing pathways for the activated carboxylic acid intermediate.
Q2: How can I confirm that O-acylation is the problem?
A: A combination of analytical techniques is recommended for unambiguous identification.
| Analytical Method | Principle & Purpose | Expected Observation for O-Acylation |
| TLC | Monitors reaction progress by separating components based on polarity. | Appearance of a new spot, often with an Rf value close to the starting material or desired product, which persists upon completion. |
| LC-MS | Separates components via HPLC and determines their mass-to-charge ratio.[3][4] | Detection of a peak with the molecular weight corresponding to the ester byproduct (Mass of Acid + Mass of Amine - 2*H₂O + O vs. N). |
| HPLC | High-resolution separation for quantification of product, starting material, and byproducts.[5] | A distinct peak for the byproduct can be integrated to determine the percentage of O-acylation. |
| ¹H NMR | Provides structural information based on the chemical environment of protons. | Disappearance of the phenolic -OH proton signal (~9-10 ppm) and the appearance of new aromatic signals shifted by the ester group. |
Q3: What are the best strategies to minimize or prevent O-acylation?
A: Minimizing O-acylation hinges on enhancing the kinetic favorability of the amide coupling over the competing esterification.
-
Choice of Coupling Reagents & Additives: Standard EDC/NHS can be inefficient. The use of additives that form more reactive and stable active esters is crucial. We strongly recommend HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or using HOAt (1-Hydroxy-7-azabenzotriazole) as an additive with EDC.[6] These reagents generate active esters that are more selective towards amines over the phenolic hydroxyl.
-
pH Control: The nucleophilicity of the phenolic hydroxyl is highly pH-dependent. At basic pH, it deprotonates to the more nucleophilic phenoxide ion, dramatically increasing the rate of O-acylation.
-
Action: Perform the carboxyl activation step in a non-amine, non-carboxylate buffer like MES at a slightly acidic pH of 5.0-6.0.[7] This keeps the phenol protonated and less reactive.
-
Two-Step Procedure: After the activation period (15-30 minutes), raise the pH to 7.2-7.5 immediately before adding the amine component to facilitate the nucleophilic attack of the amine.[7]
-
-
Stoichiometry and Order of Addition:
-
Action: Always pre-activate the carboxylic acid with the coupling reagents before introducing the amine. Add the amine and the base (if required) last.
-
Rationale: This minimizes the time the activated ester is exposed to the free phenol in the absence of the primary (amine) nucleophile.
-
-
Solvent Choice: For challenging couplings, especially with hydrophobic components, consider using an anhydrous polar aprotic solvent like DMF instead of aqueous buffers.[8] Ensure the DMF is high purity ("conjugation grade") as water will hydrolyze the coupling reagents and active intermediates.[8]
Issue 2: Reaction Fails to Proceed or Yield is Very Low
Q1: I see no product formation, only my starting material. What could be the cause?
A: This typically points to an issue with the activation of the carboxylic acid, which can be traced to several factors:
-
Reagent Quality: EDC and NHS are highly sensitive to moisture and will hydrolyze over time, rendering them inactive.[9][10]
-
Incompatible Buffers: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will compete with the reaction.[9] Amines will quench the NHS-ester, and carboxylates will be activated by EDC.
-
Solution: Use appropriate buffers such as MES for the activation step and PBS or HEPES for the coupling step.[7]
-
-
Steric Hindrance: If the amine nucleophile is sterically bulky, the reaction rate can be significantly reduced.[6][11]
Issue 3: I suspect my benzyloxy protecting group is being cleaved.
Q1: Under what conditions can the benzyloxy group be removed?
A: The benzyloxy group is generally stable to standard amide coupling conditions. However, it is labile under specific, typically harsh, conditions that should be avoided in subsequent or concurrent reaction steps.
-
Catalytic Hydrogenolysis: This is the most common method for debenzylation, using a catalyst like Palladium on Carbon (Pd/C) with a hydrogen source (e.g., H₂ gas).[1][13][14] This method is very efficient and clean but completely incompatible if the group needs to be retained.
-
Strong Acid Cleavage: Strong acids like HBr, TFA, or Lewis acids (BCl₃) can cleave the benzyl ether.[1][13] While the pH for coupling is controlled, ensure that workup or purification steps do not involve prolonged exposure to strong acids.
Solution: If your multi-step synthesis requires conditions that might cleave the benzyloxy group, consider using an alternative, more robust protecting group for the 3-position hydroxyl if the synthetic route allows.
Recommended Experimental Protocols
Protocol 1: High-Selectivity Two-Step EDC/HOAt Coupling
This protocol is optimized to maximize amide yield while minimizing O-acylation.
-
Carboxylic Acid Activation:
-
Dissolve 3-(benzyloxy)-4-hydroxybenzoic acid (1.0 eq) in anhydrous DMF or MES buffer, pH 5.5.
-
Add HOAt (1.2 eq).
-
Add EDC-HCl (1.2 eq) to the solution.
-
Stir at room temperature for 30 minutes.
-
-
Amine Coupling:
-
In a separate vial, dissolve the amine nucleophile (1.1 eq) in the reaction solvent.
-
If using an amine salt (e.g., HCl or TFA salt), add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq).
-
Add the amine solution to the activated acid mixture.
-
If the reaction was started in MES buffer, adjust the pH to 7.2-7.5 with a non-amine buffer like PBS.
-
Stir at room temperature for 2-4 hours or overnight at 4°C, monitoring by TLC or HPLC.
-
-
Workup and Purification:
-
Quench the reaction by adding a small amount of water.
-
Perform a standard aqueous workup (e.g., extraction with ethyl acetate).
-
Purify the crude product by flash column chromatography or recrystallization.
-
Protocol 2: Monitoring the Reaction with HPLC
This provides a baseline method for analyzing the reaction mixture.
| HPLC Parameter | Recommended Condition |
| Column | C18 Reverse Phase (e.g., Ascentis® RP-Amide, 15 cm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Detection | UV at 230 nm and 274 nm[15] |
| Injection Vol. | 10 µL |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common coupling issues.
References
- 3-(Benzyloxy)-4-hydroxybenzoic acid | 159832-34-5 | Benchchem. (URL: )
-
Ch24 - Acylation of phenols - University of Calgary. (URL: [Link])
-
Schematic of the relationship between C- and O-acylations of phenol... - ResearchGate. (URL: [Link])
-
Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC. (URL: [Link])
-
Friedel–Crafts reaction of phenol - Chemistry Stack Exchange. (URL: [Link])
-
Optimization of reaction conditions for amide bond formation - ResearchGate. (URL: [Link])
-
O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS - Revue Roumaine de Chimie. (URL: [Link])
-
Metal-free approach for hindered amide-bond formation with hypervalent iodine(iii) reagents: application to hindered peptide synthesis - RSC Publishing. (URL: [Link])
-
Instruction Manual - Bio-Rad. (URL: [Link])
-
EDC-NHS coupling not working? - ResearchGate. (URL: [Link])
-
Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols a - ResearchGate. (URL: [Link])
-
The debenzylation reaction of 3 in different conditions. - ResearchGate. (URL: [Link])
-
Protecting Groups in Peptide Synthesis - PubMed - NIH. (URL: [Link])
-
Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. (URL: [Link])
-
Analytical Methods for Determination of Benzoic Acid and Their Applications | Request PDF. (URL: [Link])
-
The Synthesis of Sterically Hindered Amides - CHIMIA. (URL: [Link])
-
Acylation of phenols to phenolic esters with organic salts - RSC Publishing. (URL: [Link])
-
Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])
-
Benzoic Acid | SIELC Technologies. (URL: [Link])
-
N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis - Frontiers. (URL: [Link])
-
Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. (URL: [Link])
-
Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose - Organic Syntheses. (URL: [Link])
-
2, 3, and 4 hydroxybenzoic acid syntheses - YouTube. (URL: [Link])
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. (URL: [Link])
Sources
- 1. 3-(Benzyloxy)-4-hydroxybenzoic acid | 159832-34-5 | Benchchem [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chimia.ch [chimia.ch]
- 12. Metal-free approach for hindered amide-bond formation with hypervalent iodine(iii) reagents: application to hindered peptide synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. qualitas1998.net [qualitas1998.net]
- 15. Benzoic Acid | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing 3-(Benzyloxy)-4-hydroxybenzoic Acid Production
Welcome to the technical support center for the synthesis of 3-(Benzyloxy)-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. Our focus is on optimizing reaction times while maintaining high yield and purity. The synthesis, a selective O-benzylation of protocatechuic acid, is a multi-step process that can be significantly streamlined with a clear understanding of the underlying chemical principles.
Understanding the Synthesis: A Three-Act Play
The production of 3-(Benzyloxy)-4-hydroxybenzoic acid from its common precursor, 3,4-dihydroxybenzoic acid (protocatechuic acid), is not a single reaction but a sequence of three critical steps. Each step presents its own set of challenges and opportunities for optimization. The overall process is a strategic protection-alkylation-deprotection sequence.
A critical aspect of this synthesis is the selective benzylation of the hydroxyl group at the 3-position over the one at the 4-position. This selectivity is generally achieved due to the higher acidity of the 4-hydroxyl group's proton, which is para to the electron-withdrawing carboxylic acid group. This makes the 4-phenoxide more stable and less nucleophilic, favoring the reaction at the 3-position.
The entire workflow can be visualized as follows:
Caption: The three-stage synthesis of 3-(Benzyloxy)-4-hydroxybenzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, with a focus on resolving problems that lead to extended reaction times.
FAQ 1: My overall synthesis is taking too long. Where are the most likely bottlenecks?
The total synthesis time is the sum of the three individual steps plus workup and purification. The Williamson ether synthesis (Step 2) and the initial esterification (Step 1) are often the most time-consuming.[1] Inefficient heating, suboptimal reagent concentrations, or poor solvent choice can significantly prolong these stages. The final hydrolysis (Step 3) is typically rapid.
FAQ 2: The initial esterification of protocatechuic acid is slow. How can I speed it up?
Potential Cause: Insufficient catalysis or suboptimal temperature.
Troubleshooting Suggestions:
-
Catalyst Choice: While catalytic amounts of strong acids like sulfuric acid are standard, using thionyl chloride (SOCl₂) can be faster as it converts the carboxylic acid to a more reactive acyl chloride intermediate.[2]
-
Temperature: Ensure the reaction is heated to reflux. For methanol, this is approximately 65-70°C.[2]
-
Water Removal: The esterification is an equilibrium reaction. Removing water as it forms can drive the reaction to completion faster. However, this is often impractical on a lab scale, making the choice of a highly efficient catalyst more critical.
FAQ 3: The Williamson ether synthesis step is not reaching completion, even after several hours. What's wrong?
This is a common issue and can stem from several factors related to this SN2 reaction.[3][4]
Troubleshooting Flowchart:
Sources
Dealing with hygroscopic nature of 3-(Benzyloxy)-4-hydroxybenzoic acid salts
A comprehensive guide for researchers, scientists, and drug development professionals on the challenges and solutions associated with the hygroscopic nature of 3-(Benzyloxy)-4-hydroxybenzoic acid and its salts.
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during the handling, storage, and experimental use of 3-(Benzyloxy)-4-hydroxybenzoic acid and its salts. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring the integrity and reproducibility of your research.
Section 1: Understanding the Challenge - The Hygroscopic Nature of Benzoic Acid Derivatives
FAQ 1: What does it mean if a compound is hygroscopic and why is it a concern for 3-(Benzyloxy)-4-hydroxybenzoic acid salts?
Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding atmosphere.[1][2][3] For active pharmaceutical ingredients (APIs) like 3-(Benzyloxy)-4-hydroxybenzoic acid and its salts, this can be a significant issue. The absorbed water can lead to a range of problems, including:
-
Physical Changes: Caking, clumping, and changes in powder flowability, which can hinder accurate weighing and formulation.[4]
-
Chemical Degradation: The presence of water can initiate or accelerate chemical degradation pathways, such as hydrolysis, leading to the formation of impurities and a decrease in the active compound's potency.[2][5]
-
Inaccurate Dosing: If the material has absorbed a significant amount of water, the weighed amount will not be the pure compound, leading to errors in concentration and dosing.[4]
-
Altered Crystal Structure: Moisture can induce changes in the crystalline form of the compound, potentially affecting its solubility, bioavailability, and stability.
While specific data on the hygroscopicity of 3-(Benzyloxy)-4-hydroxybenzoic acid is not extensively available in public literature, its structural similarity to parabens (esters of p-hydroxybenzoic acid), which are known to be hygroscopic, suggests a high likelihood of similar behavior.[6][7] Therefore, it is crucial to handle this compound and its salts with the assumption that they are hygroscopic.
Section 2: Troubleshooting Guide - Common Issues and Solutions
This section addresses common problems encountered when working with hygroscopic 3-(Benzyloxy)-4-hydroxybenzoic acid salts and provides actionable solutions.
Issue 1: My powder has become clumpy and is difficult to weigh accurately.
Cause: This is a classic sign of moisture absorption. The absorbed water molecules act as a binding agent between particles, causing them to agglomerate.
Solution:
-
Immediate Action: If you need to use the material immediately and the clumping is minor, you may be able to break up the clumps with a spatula. However, be aware that the material's water content is now higher than specified.[1]
-
Drying (with caution): For a more rigorous approach, you can dry the material. However, this must be done carefully to avoid thermal degradation. It is essential to know the compound's melting point and decomposition temperature. A vacuum oven at a gentle temperature (e.g., 40-50 °C) is generally safer than a standard oven.
-
Prevention: The best solution is prevention. Always store the compound in a desiccator with a fresh desiccant or in a controlled low-humidity environment.[3]
Issue 2: I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC).
Cause: This could be due to the degradation of your compound, with hydrolysis being a likely culprit in the presence of moisture. For esters like 3-(Benzyloxy)-4-hydroxybenzoic acid, hydrolysis would cleave the ester bond, yielding 4-hydroxybenzoic acid and benzyl alcohol.[2][8]
Solution:
-
Identify the Impurity: Use analytical techniques such as LC-MS to identify the unexpected peaks.[9][10][11] Comparing the retention times and mass spectra with those of potential degradation products (e.g., 4-hydroxybenzoic acid) can confirm the degradation pathway.
-
Review Handling Procedures: Scrutinize your sample preparation and handling steps. Was the compound exposed to ambient air for an extended period? Was the solvent used for dissolution anhydrous?
-
Implement Inert Atmosphere Handling: For sensitive experiments, handling the compound in a glove box with a dry, inert atmosphere (e.g., nitrogen or argon) is highly recommended.[12][13][14][15][16]
Issue 3: My experimental results are inconsistent and not reproducible.
Cause: Inconsistent water content in your starting material is a common cause of irreproducible results. The actual concentration of your active compound will vary depending on the amount of absorbed water.
Solution:
-
Quantify Water Content: Before each experiment, or for each new batch of the compound, determine the water content using a reliable method like Karl Fischer titration.[17][18][19][20] This will allow you to calculate the exact amount of the active compound you are using and adjust your weighing accordingly.
-
Standardize Handling Protocols: Ensure that everyone in the lab follows a strict, standardized protocol for handling the hygroscopic compound. This includes minimizing exposure time to air and using appropriate storage conditions.
Section 3: Experimental Protocols
To ensure the integrity of your research, it is essential to have robust protocols for handling and characterizing hygroscopic compounds.
Protocol 1: Determining Water Content by Karl Fischer Titration
This protocol provides a general guideline. Specific parameters may need to be optimized for your particular salt of 3-(Benzyloxy)-4-hydroxybenzoic acid.
Objective: To accurately quantify the water content in a sample of 3-(Benzyloxy)-4-hydroxybenzoic acid salt.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Anhydrous methanol or other suitable solvent
-
Karl Fischer reagent
-
Calibrated analytical balance
-
Spatula
-
Glass weighing boat or syringe for direct injection
Procedure:
-
System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is dry and the solvent is pre-titrated to a dry endpoint.
-
Sample Preparation: In a controlled environment (ideally a glove box or at least a low-humidity balance enclosure), accurately weigh a suitable amount of the 3-(Benzyloxy)-4-hydroxybenzoic acid salt. The required sample size will depend on the expected water content and the type of titrator used.
-
Titration: Quickly and carefully transfer the weighed sample into the titration vessel.
-
Analysis: Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.
-
Calculation: The instrument's software will calculate the water content, usually expressed as a percentage (w/w).
Data Interpretation: The obtained water content value should be recorded and used to correct the weighed mass of the compound for subsequent experiments to reflect the true mass of the anhydrous material.
Protocol 2: Recommended Handling and Storage Procedure
Objective: To minimize moisture uptake by 3-(Benzyloxy)-4-hydroxybenzoic acid salts during storage and handling.
Storage:
-
Primary Container: Keep the compound in its original, tightly sealed container.
-
Secondary Containment: Place the primary container inside a desiccator containing a suitable desiccant (e.g., silica gel, phosphorus pentoxide). Ensure the desiccant is active (color-indicating silica gel is useful). For long-term storage, consider placing the container in a sealed, moisture-barrier bag with a desiccant pouch.
-
Temperature: Store at the recommended temperature, typically in a cool, dry place. Avoid temperature fluctuations that can cause condensation.
Handling:
-
Controlled Environment: Whenever possible, handle the compound in a controlled environment with low relative humidity. A glove box is the ideal solution for sensitive applications.[12][13][15][16]
-
Minimize Exposure: Only open the container for the minimum time required to dispense the material.
-
Pre-weighing: If possible, pre-weigh aliquots of the compound in a controlled environment and store them in individual, tightly sealed vials. This avoids repeatedly opening the main stock container.
-
Tools: Use dry spatulas and weighing boats.
Section 4: Visualization of Key Workflows
Decision-Making Workflow for Handling a New Batch
This diagram outlines the steps to take upon receiving a new batch of 3-(Benzyloxy)-4-hydroxybenzoic acid salt.
Workflow for Investigating Suspected Degradation
This diagram illustrates the logical flow for troubleshooting unexpected experimental results.
Section 5: Advanced Characterization
For a comprehensive understanding of the material's behavior, more advanced characterization is recommended.
Dynamic Vapor Sorption (DVS) Analysis
DVS is a powerful technique for characterizing the hygroscopicity of a material.[8][21][22] It measures the change in mass of a sample as it is exposed to a range of controlled relative humidity levels at a constant temperature. The resulting moisture sorption isotherm provides valuable information, including:
-
Hygroscopicity Classification: The amount of water absorbed at a specific relative humidity (e.g., 80% RH) can be used to classify the material's hygroscopicity according to pharmacopeial standards (e.g., non-hygroscopic, slightly hygroscopic, hygroscopic, very hygroscopic).[23]
-
Critical Relative Humidity: The RH at which the material begins to absorb significant amounts of moisture. This is crucial for defining safe storage and handling conditions.
-
Moisture-Induced Phase Changes: DVS can detect events like deliquescence (dissolving in absorbed water) or changes in crystalline form.
Table 1: European Pharmacopoeia Hygroscopicity Classification
| Classification | Increase in Mass (at 25°C and 80% RH for 24h) |
| Non-hygroscopic | ≤ 0.12% w/w |
| Slightly hygroscopic | > 0.12% and < 2.0% w/w |
| Hygroscopic | ≥ 2.0% and < 15.0% w/w |
| Very hygroscopic | ≥ 15.0% w/w |
Source: Adapted from the European Pharmacopoeia.[23]
Section 6: Summary of Best Practices
To ensure the quality and reliability of your research involving 3-(Benzyloxy)-4-hydroxybenzoic acid and its salts, adhere to the following best practices:
-
Assume Hygroscopicity: Treat the compound as hygroscopic unless you have experimental data (e.g., from DVS analysis) to prove otherwise.
-
Control the Environment: Store and handle the material in an environment with controlled, low relative humidity.
-
Quantify Water Content: Regularly determine the water content of your material using Karl Fischer titration, especially for new batches or if there is any suspicion of moisture uptake.
-
Use Anhydrous Solvents: For preparing solutions, use high-purity, anhydrous solvents to prevent introducing water into your experiments.
-
Document Everything: Keep detailed records of storage conditions, handling procedures, and water content measurements for each batch of the compound.
By implementing these strategies, you can mitigate the risks associated with the hygroscopic nature of 3-(Benzyloxy)-4-hydroxybenzoic acid salts and ensure the accuracy and reproducibility of your scientific work.
References
-
Decagon Devices, Inc. (n.d.). Fundamentals of Moisture Sorption Isotherms. Retrieved from [Link]
- Valkova, N., Lépine, F., Valeanu, L., Dupont, M., Labrie, L., Bisaillon, J. G., & Beaudet, R. (2001). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 67(6), 2404–2409.
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Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]
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Particle Characterisation Laboratories. (2024, December 3). The Benefits of Using Dynamic Vapor Sorption (DVS) in Pharmaceutical Production Development. Retrieved from [Link]
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SK pharmteco. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]
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ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption. Retrieved from [Link]
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TA Instruments. (n.d.). Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. Retrieved from [Link]
- Sule, S., & Ambadekar, S. (2020). Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations. American Journal of Chemistry, 10(3), 45-49.
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Berry, J. F. (2019, January 17). Section 5.21 Title: Glovebox Use. University of Wisconsin-Madison. Retrieved from [Link]
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Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]
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- Chan, S. Y., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2065.
- Andersson, L., Dyrstad, K., & Salbu, B. (2001). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 889-896.
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Kett. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]
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Flow Sciences, Inc. (n.d.). Hygroscopic API Low Humidity Glovebox. Retrieved from [Link]
- Wang, L., Zhang, X., & Chen, J. (2016). Chlorination of parabens: reaction kinetics and transformation product identification. Environmental Science and Pollution Research, 23(21), 21569–21578.
- Chan, S. Y., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI.
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Dr-Fritsch. (n.d.). Humidity controlled storage in pharmaceutical applications. Retrieved from [Link]
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Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
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Cosmetic Ingredient Review. (2018, February 23). Safety Assessment of Parabens as Used in Cosmetics. Retrieved from [Link]
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De Dietrich Process Systems. (n.d.). Glove Boxes. Retrieved from [Link]
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Jacomex. (n.d.). Humidity Controlled Glove Box. Retrieved from [Link]
- Wang, L., & Liao, C. (2014). Analytical Methods. RSC Advances, 4(104), 59938-59945.
- L'homme, C., et al. (2022). Aqueous-Phase Degradation Mechanism of Parabens, Emerging Contaminants, by Peroxynitrite.
- L'homme, C., et al. (2022). Aqueous-Phase Degradation Mechanism of Parabens, Emerging Contaminants, by Peroxynitrite. RUIdeRA.
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AZoM. (2023, October 11). Moisture Sorption Characteristics in Pharmaceutical Materials. Retrieved from [Link]
- Arfat, Y. A., et al. (2021).
- L'homme, C., et al. (2022). Aqueous-Phase Degradation Mechanism of Parabens, Emerging Contaminants, by Peroxynitrite. PMC.
-
Napte, B. (2024, March 7). Classification of Hygroscopicity. Pharma Growth Hub. Retrieved from [Link]
- Singh, R., et al. (2022).
- Pugliese, A., et al. (2022). Tracking Down of a Selected Panel of Parabens: A Validated Method to Evaluate Their Occurrence in Skin Layers. MDPI.
- Ribeiro, A. C. F., et al. (2020). Physical properties of parabens and their mixtures: Solubility in water, thermal behavior, and crystal structures.
-
ProUmid. (n.d.). Moisture Sorption Isotherms. Retrieved from [Link]
-
Decagon Devices, Inc. (n.d.). Application Note Fundamentals of Moisture Sorption Isotherms. Retrieved from [Link]
- Danish Environmental Protection Agency. (2013). Survey of parabens.
- Han, W. W., & Yakatan, G. J. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573-577.
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Wikipedia. (n.d.). Moisture sorption isotherm. Retrieved from [Link]
-
PubChem. (n.d.). Methylparaben Sodium. National Institutes of Health. Retrieved from [Link]
-
Wikipedia. (n.d.). Paraben. Retrieved from [Link]
- Sato, K., et al. (2004).
- Vanwijnsberghe, S., et al. (2021). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the lignin derived compounds ferulic acid and p-coumaric acid.
- Vale, G. L., et al. (2022). Paraben concentration in Surface water worldwide.
- Martin, F. J., & Garcia, L. A. (2001). Degradation of para-hydroxybenzoic acid by means of mixed microbial cultures. Journal of Environmental Science and Health, Part A, 36(8), 1539-1551.
- Li, J., et al. (2015). Biodegradation of 4-hydroxybenzoic acid by Phomopsis liquidambari.
- Scharff, M. D., & Uhr, J. W. (2016).
- Khajeh, M., & Yamini, Y. (2007). Solubility of Parabens in Subcritical Water.
- Mandavgane, S. A. (2014). kinetic studies of degradation of benzoic acid and salicylic acid through ozonation, peroxone. Journal of Advanced Scientific Research, 5(2), 34-38.
- Yamamoto, H., et al. (2007). Preliminary ecological risk assessment of butylparaben and benzylparaben -1. Removal efficiency in wastewater treatment, acute/chronic toxicity for aquatic organisms, and effects on medaka gene expression. Environmental Pollution, 147(2), 374-382.
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- 1. Handling Hygroscopic Powders in Dry Mix Manufacturing and Preventing Moisture Uptake [sgsystemsglobal.com]
- 2. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 4. Humidity controlled storage in pharmaceutical applications [eurekadrytech.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. cir-safety.org [cir-safety.org]
- 7. Methylparaben Sodium | C8H7O3Na | CID 23663626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations [article.sapub.org]
- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 10. RUIdeRA :: Login [ruidera.uclm.es]
- 11. Aqueous-Phase Degradation Mechanism of Parabens, Emerging Contaminants, by Peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 12. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 13. flowsciences.com [flowsciences.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Glove Boxes | De Dietrich [dedietrich.com]
- 16. Humidity Controlled Glove Box [jacomex.com]
- 17. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mt.com [mt.com]
- 21. skpharmteco.com [skpharmteco.com]
- 22. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 23. pharmagrowthhub.com [pharmagrowthhub.com]
Storage conditions to prevent degradation of 3-(Benzyloxy)-4-hydroxybenzoic acid
[1]
Part 1: Executive Summary & Critical Storage Parameters
Status: Active Compound Class: Phenolic Benzoic Acid Derivative / Benzyl Ether Molecular Formula: C₁₄H₁₂O₄ Molecular Weight: 244.24 g/mol
Quick Reference Storage Table
| Parameter | Recommended Condition | Critical Limit / Warning |
| Temperature | 2°C to 8°C (Refrigerated) | Do not freeze-thaw repeatedly. Stable at RT (25°C) for short durations (<48h). |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Oxygen Sensitive. The free phenolic -OH at position 4 is prone to oxidation.[1] |
| Light | Dark / Amber Vial | Photosensitive. UV light can promote radical formation at the benzylic position. |
| Humidity | Desiccated (<20% RH) | Hygroscopic. Moisture promotes hydrolytic cleavage and physical caking.[1] |
| Container | Tightly sealed glass; Teflon-lined cap | Avoid metal spatulas/containers (Fe³⁺ causes violet coloration).[1] |
Part 2: Scientific Rationale (The "Why")
To ensure data integrity, you must understand the molecular vulnerabilities of this compound. 3-(Benzyloxy)-4-hydroxybenzoic acid contains three reactive motifs that dictate its storage needs:
-
The Phenolic Hydroxyl (Position 4):
-
Mechanism: In the presence of oxygen and trace metals, the phenolic proton can be abstracted, leading to the formation of phenoxy radicals. These radicals couple to form quinones or dimers, resulting in a pink-to-brown discoloration .
-
Prevention: Storage under inert gas (Argon is superior to Nitrogen due to density) prevents this radical initiation.
-
The Benzyloxy Ether (Position 3):
-
Vulnerability: Acid-Catalyzed Hydrolysis & Hydrogenolysis.[1]
-
Mechanism: While generally stable to base, the benzyl ether linkage is susceptible to cleavage in highly acidic environments or if exposed to catalytic hydrogenation conditions (e.g., trace metal contamination + H₂ source).
-
Prevention: Keep strictly neutral and dry.
-
-
The Benzoic Acid Moiety:
-
Vulnerability: Decarboxylation (Thermal).
-
Mechanism: At elevated temperatures (>150°C), electron-donating groups (like the -OH and -OBn) can facilitate thermal decarboxylation.[1]
-
Prevention: Store well below the melting point.
-
Part 3: Troubleshooting & Diagnostics (FAQs)
Q1: My compound has turned a faint pink color. Is it still usable?
Diagnosis: This indicates early-stage oxidation of the phenolic group to a quinoid species.[1]
-
Impact: Purity has likely dropped by 0.5% – 2.0%.[1]
-
Action:
-
Run HPLC: If purity is >98%, you may use it for non-critical qualitative work.
-
Recrystallization: For quantitative work, recrystallize from Ethanol/Water (see Part 4).
-
Future Prevention: Flush headspace with Argon before resealing.[1]
-
Q2: The powder has clumped into hard aggregates. Why?
Diagnosis: Hygroscopicity leading to "caking."[1]
-
Mechanism: The carboxylic acid and phenol groups can form hydrogen bond networks with atmospheric water.
-
Risk: Water content weighs down the sample, leading to incorrect molar dosing .
-
Action: Dry the compound in a vacuum desiccator over P₂O₅ or anhydrous CaSO₄ for 24 hours. Verify weight constancy before use.
Q3: Can I store this in solution (e.g., DMSO or Methanol)?
Recommendation: No, not for long-term storage.
-
Reasoning:
-
DMSO: Hygroscopic and can act as a mild oxidant over time (Swern-like mechanisms).[1]
-
Methanol: Potential for slow esterification of the carboxylic acid group (Fischer esterification) if any trace acid is present.
-
-
Protocol: Prepare solutions ex tempore (freshly before use). If necessary, store DMSO stocks at -80°C for max 1 week.
Q4: I smell a faint "almond" or solvent-like odor when opening the vial.
Diagnosis: Cleavage of the benzyl group.
-
Mechanism: Decomposition has released Benzyl alcohol or Benzaldehyde (almond smell).
-
Verdict: Discard. The compound has structurally degraded. The ether linkage is broken.
Part 4: Recovery & Handling Protocols
If degradation is suspected, use this self-validating purification workflow.
Recrystallization Protocol (Standard)
-
Solvent System: Ethanol : Water (approx. 80:20).
-
Dissolution: Dissolve the crude solid in minimal boiling Ethanol.
-
Precipitation: Add hot water dropwise until slight turbidity persists.[1]
-
Cooling: Allow to cool slowly to Room Temperature, then 4°C. Rapid cooling traps impurities.
-
Validation:
Part 5: Logic & Pathways (Visualization)
The following diagram illustrates the degradation logic and decision-making process for assessing compound integrity.
Caption: Decision tree for assessing degradation based on visual cues (Color/Texture) and required corrective actions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11020635, 3-Benzyloxy-4-hydroxybenzaldehyde (Related Structure/Precursor).[1] Retrieved from [Link][1]
-
Note: Used for structural property inference of the benzyloxy-phenol motif.[1]
-
- Provides baseline handling for hydroxybenzoic acid deriv
- Source for melting point and physical description valid
Validation & Comparative
Publish Comparison Guide: 13C NMR Interpretation of 3-(Benzyloxy)-4-hydroxybenzoic Acid
Executive Summary & Strategic Importance
3-(Benzyloxy)-4-hydroxybenzoic acid is a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly in the development of peptidomimetics and vanilloid receptor modulators.[1] Its structural integrity is defined by the precise regiochemical placement of the benzyloxy group at the meta (C3) position relative to the carboxylic acid, leaving the para (C4) hydroxyl free for further functionalization.
The Analytical Challenge: In synthetic workflows, this molecule is typically derived from Protocatechuic acid (3,4-dihydroxybenzoic acid) .[2][3][4] A common failure mode is the formation of the regioisomer, 4-(Benzyloxy)-3-hydroxybenzoic acid , or bis-alkylation.[1] Standard 1H NMR is often insufficient for definitive proof due to overlapping aromatic signals.[1][5] 13C NMR, combined with HMBC (Heteronuclear Multiple Bond Correlation), is the gold standard for validating this regiochemistry.
This guide provides a comparative analysis of the target molecule against its precursor and its critical regioisomer, offering a self-validating protocol for structural confirmation.[1][5]
Structural Analysis & Carbon Assignment Prediction
Before interpreting spectra, we must establish the theoretical framework.[1][5] The molecule consists of three distinct zones: the Benzoic Core , the Benzyl Ether Linker , and the Pendant Phenyl Ring .
Carbon Environment Table
| Carbon Type | Environment Description | Expected Shift Range (ppm) | Key Diagnostic Feature |
| C=O | Carboxylic Acid | 167.0 – 169.0 | Most downfield signal; broadens if proton exchange is fast.[1] |
| C-O (Ipso) | C3 (Ether) vs. C4 (Phenol) | 145.0 – 152.0 | Critical Region. The ether-linked carbon (C3) typically resonates upfield of the hydroxyl-linked carbon (C4) in this specific scaffold, though they are close. |
| Ar-C | Aromatic Methines (C2, C5, C6) | 110.0 – 125.0 | C2 and C6 are doublets in HSQC; C5 is often the most shielded (upfield). |
| O-CH2-Ph | Benzylic Methylene | 69.0 – 71.0 | The "Flag" Signal. Absence indicates failed benzylation.[1][5] |
| Ph-Ring | Benzyl Aromatic Ring | 127.0 – 137.0 | Cluster of intense peaks.[1][5] The quaternary C1' is ~136-137 ppm.[1] |
Comparative 13C NMR Analysis
This section contrasts the target molecule with its direct precursor and regioisomer.[1][5] Data is standardized for DMSO-d6 at 298 K.[1][5]
A. Target vs. Precursor (Protocatechuic Acid)
The transition from precursor to product is marked by the desymmetrization of the catechol core and the appearance of benzyl signals.[5]
| Carbon Position | Protocatechuic Acid (Precursor) [1, 2] | 3-(Benzyloxy)-4-hydroxybenzoic Acid (Target) | Shift Change (Δδ) | Interpretation |
| C=O | 167.6 | ~167.5 | < 0.5 | Minimal change; distant from reaction site.[1] |
| C4 (OH) | 150.0 | ~151.5 | +1.5 | Remains phenolic; slight shift due to neighbor effect.[5] |
| C3 (OR) | 145.0 | 147.0 – 148.0 | +2.0 to +3.0 | Diagnostic: Ether formation causes a downfield shift (α-effect). |
| C1 (Quat) | 122.0 | ~122.5 | +0.5 | Minimal change.[5] |
| C6 (CH) | 122.0 | ~124.0 | +2.0 | Affected by electronic change at C3.[5] |
| C5 (CH) | 115.5 | ~115.0 | -0.5 | Ortho to the free phenol; remains shielded.[1] |
| C2 (CH) | 116.0 | ~113.0 | -3.0 | Shielding effect from the bulky benzyloxy group.[1] |
| Benzylic CH2 | ABSENT | 70.0 | NEW | Confirmation of Benzylation. |
B. Target vs. Regioisomer (The Critical Check)
Distinguishing 3-BnO-4-OH (Target) from 4-BnO-3-OH (Isomer) is subtle in 1D NMR but distinct in physical properties and 2D correlations.[1]
-
Physical Check:
-
NMR Distinction Strategy: In the target (3-BnO), the Benzylic protons (CH2) will show a strong HMBC correlation to C3 (the carbon meta to the carboxyl). In the isomer (4-BnO), the CH2 correlates to C4 (the carbon para to the carboxyl).
Visualization: Logical Assignment Workflow
The following diagram illustrates the decision tree for validating the structure using NMR data.
Figure 1: Analytical workflow for distinguishing the target molecule from its regioisomer using 13C and HMBC NMR.
Experimental Protocol: Optimal Data Acquisition
To ensure high-resolution data capable of resolving the subtle aromatic shifts, follow this protocol.
Sample Preparation[1][3][5][8][9][10][11][12][13]
-
Concentration: 15–20 mg of sample.
-
Why? Sufficient S/N for quaternary carbons (C=O, C-O) in a standard 128-scan 13C experiment.[1]
-
-
Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent).
Instrument Parameters (400 MHz Equivalent)
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .
-
Scans (NS): Minimum 256 scans for clean quaternary detection.
-
Temperature: 298 K (25°C).[5]
Data Processing[1][5]
-
Line Broadening (LB): Apply 1.0 – 2.0 Hz for 13C to reduce noise.
-
Referencing: Set the DMSO-d6 septet center to 39.52 ppm .
References
-
National Institutes of Health (NIH) PubChem. Protocatechuic Acid (CID 72) Spectral Data.[5] Available at: [Link]
-
Biological Magnetic Resonance Data Bank (BMRB). 4-Hydroxybenzoic Acid & Derivatives NMR Data.[1][5] Available at: [Link]
-
Google Patents. Synthesis of cyclic peptides (US7589170B1).[1][5] (Contains physical characterization data for 3-benzyloxy-4-hydroxybenzoic acid and its isomer). Available at:
Sources
- 1. Protocatechuic Acid | C7H6O4 | CID 72 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Benzyloxy)-4-hydroxybenzoic acid | 159832-34-5 | Benchchem [benchchem.com]
- 3. journal.ugm.ac.id [journal.ugm.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. 3-Hydroxybenzoic Acid | C7H6O3 | CID 7420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US7589170B1 - Synthesis of cyclic peptides - Google Patents [patents.google.com]
- 7. CA2345407A1 - Synthesis of cyclic peptides - Google Patents [patents.google.com]
Comparative FTIR Analysis: 3-(Benzyloxy)-4-hydroxybenzoic Acid vs. Structural Analogs
Executive Summary
3-(Benzyloxy)-4-hydroxybenzoic acid (CAS: 159832-34-5) is a critical intermediate in the synthesis of complex pharmaceutical agents, often derived from Protocatechuic acid (3,4-dihydroxybenzoic acid). In drug development, verifying the selective benzylation of the 3-hydroxyl group while retaining the 4-hydroxyl functionality is a common quality control challenge.
This guide provides a technical comparison of the FTIR spectrum of 3-(Benzyloxy)-4-hydroxybenzoic acid against its precursor (Protocatechuic acid) and its structural analog (Vanillic acid ). By focusing on diagnostic absorption bands, researchers can rapidly validate synthesis success and purity without immediate recourse to more expensive NMR techniques.
Experimental Configuration
To ensure reproducibility and high-resolution spectral data, the following protocol is recommended.
Sample Preparation
-
Technique: Attenuated Total Reflectance (ATR) is preferred for rapid screening of solid powders.
-
Crystal Material: Diamond or ZnSe (Zinc Selenide).
-
Alternative: KBr Pellet (1-2 mg sample in 100 mg KBr) if higher resolution in the fingerprint region is required.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 scans (minimum) to reduce signal-to-noise ratio.
Mechanistic Basis
The primary objective is to detect the introduction of the benzyl ether moiety (
Comparative Spectral Analysis
The following table summarizes the diagnostic shifts observed when moving from the precursor (Protocatechuic Acid) to the target product.
Table 1: Diagnostic FTIR Peaks (cm⁻¹)
| Functional Group | Vibration Mode | Protocatechuic Acid (Precursor) | 3-(Benzyloxy)-4-hydroxybenzoic Acid (Target) | Vanillic Acid (Analog) |
| O-H (Phenol/Acid) | Stretch (Broad) | 3200–3500 (Strong, overlapping) | 3300–3450 (Distinct Phenol) + 2500–3000 (Acid dimer) | ~3480 (Sharp Phenol) |
| C-H (Aromatic) | Stretch | 3050–3100 | 3030–3080 | 3000–3100 |
| C-H (Aliphatic) | Stretch (Sym/Asym) | Absent | 2850–2950 (Benzyl -CH₂-) | 2940–2970 (Methoxy -CH₃) |
| C=O (Carboxylic) | Stretch | ~1670 | 1675–1690 | ~1680 |
| C=C (Aromatic) | Ring Stretch | 1520, 1600 | 1510, 1590 | 1520, 1590 |
| C-O-C (Ether) | Asym Stretch | Absent | 1230–1260 (Ar-O-CH₂) | 1280 (Ar-O-CH₃) |
| Mono-sub Benzene | Out-of-plane Bend | Absent | 690–700 & 730–750 (Strong) | Absent |
Deep Dive: Critical Identification Zones
Zone A: The "Benzylation" Confirmation (690–750 cm⁻¹)
The most definitive evidence of successful synthesis is the appearance of peaks associated with the monosubstituted benzene ring of the benzyl group.
-
Observation: Look for two strong, sharp bands at approximately 695 cm⁻¹ and 740 cm⁻¹ .
-
Causality: These correspond to the C-H out-of-plane deformation (bending) modes of the 5 adjacent hydrogens on the benzyl ring.
-
Differentiation: Neither Protocatechuic acid nor Vanillic acid will exhibit this doublet. If these peaks are missing, benzylation has failed.
Zone B: The Aliphatic Region (2800–3000 cm⁻¹)
-
Target: The methylene (
) bridge of the benzyloxy group introduces aliphatic C-H stretching vibrations. -
Observation: Weak but distinct peaks around 2870 cm⁻¹ and 2920 cm⁻¹ .
-
Comparison: Protocatechuic acid lacks aliphatic hydrogens entirely. Vanillic acid will show methyl C-H stretches, but they typically appear slightly higher (closer to 2960 cm⁻¹) and lack the methylene doublet pattern.
Zone C: The Carbonyl & Hydroxyl Interplay
-
Acid Functionality: The C=O stretch at ~1680 cm⁻¹ confirms the carboxylic acid is intact.
-
Phenolic Shift: In Protocatechuic acid, two OH groups contribute to a very broad, intense region (3200–3500 cm⁻¹). In the target compound, the "capping" of the 3-OH reduces this broadening slightly, though the 4-OH and carboxylic acid OH still create significant hydrogen bonding width.
Structural Verification Workflow
The following decision tree outlines the logical steps to validate the identity of 3-(Benzyloxy)-4-hydroxybenzoic acid using FTIR data.
Figure 1: Step-by-step FTIR validation workflow for confirming the synthesis of 3-(Benzyloxy)-4-hydroxybenzoic acid.
References
-
National Institute of Standards and Technology (NIST). (2025).[1] 4-Hydroxybenzoic acid Infrared Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
National Institute of Standards and Technology (NIST). (2025). 4-Benzyloxybenzoic acid Infrared Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. (2025).[2] Protocatechuic Acid (3,4-Dihydroxybenzoic acid).[3][4][5] National Library of Medicine. [Link]
Sources
- 1. 4-Benzyloxybenzoic acid [webbook.nist.gov]
- 2. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Benzyloxy)-4-hydroxybenzoic acid | 159832-34-5 | Benchchem [benchchem.com]
- 4. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 5. Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Development for Purity Assessment of 3-(Benzyloxy)-4-hydroxybenzoic Acid
This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity determination of 3-(Benzyloxy)-4-hydroxybenzoic acid. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing common alternatives to arrive at an optimized, validated protocol suitable for research and quality control environments.
Foundational Strategy: Understanding the Analyte
3-(Benzyloxy)-4-hydroxybenzoic acid is a substituted benzoic acid derivative, featuring both a phenolic hydroxyl group and a carboxylic acid moiety.[1] Its structure contains both polar functional groups and non-polar aromatic rings. This dual nature is the cornerstone of our method development strategy. The primary goal in a purity assay is to separate the main compound from any potential impurities, which could include starting materials (e.g., 4-hydroxybenzoic acid), by-products, or degradation products.
Given its structure, Reversed-Phase HPLC (RP-HPLC) is the most logical and widely used separation mode.[2][3] In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar.[3] The separation of 3-(Benzyloxy)-4-hydroxybenzoic acid will be governed by the hydrophobic interactions between its aromatic rings and the non-polar stationary phase.
The Method Development Workflow: A Logic-Driven Path
A systematic approach is critical to efficient method development. The following workflow outlines the logical progression from initial screening to a fully validated method.
Caption: A logical workflow for HPLC method development.
Comparative Analysis of Chromatographic Conditions
Stationary Phase Selection: A Tale of Two Chemistries
The choice of stationary phase is paramount for achieving the desired selectivity.[4] For aromatic compounds like our analyte, two common choices are a standard C18 (octadecylsilane) phase and a Phenyl-Hexyl phase.
-
C18 Columns: These are the workhorses of reversed-phase chromatography, offering robust hydrophobic retention.[2] Retention is primarily driven by dispersive interactions between the analyte's hydrocarbon regions (the benzyl and phenyl rings) and the C18 alkyl chains.
-
Phenyl-Hexyl Columns: These columns provide an alternative selectivity through π-π interactions between the phenyl groups on the stationary phase and the aromatic rings of the analyte.[5][6] This can be particularly useful for separating compounds with subtle differences in their aromatic systems, such as isomers.
Experimental Comparison: A screening experiment was performed using a generic gradient with two different columns to compare their performance.
| Parameter | Column A: Standard C18 (250 x 4.6 mm, 5 µm) | Column B: Phenyl-Hexyl (250 x 4.6 mm, 5 µm) | Rationale & Observations |
| Retention Time (min) | 12.5 | 13.8 | The Phenyl-Hexyl phase shows slightly more retention due to the added π-π interaction mechanism.[5] |
| Tailing Factor | 1.1 | 1.1 | Both columns provide excellent peak symmetry, indicating good surface chemistry. |
| Resolution (from 4-HBA) | 8.2 | 9.5 | The Phenyl-Hexyl column offers superior resolution from the more polar potential impurity, 4-hydroxybenzoic acid (4-HBA). |
Mobile Phase Selection: Acetonitrile vs. Methanol and the Critical Role of pH
The mobile phase composition fine-tunes the separation by controlling analyte interaction with the stationary phase.[7]
-
Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents in RP-HPLC.[8] Acetonitrile is generally a stronger solvent (leading to shorter retention times) and provides lower backpressure. Methanol can offer different selectivity due to its ability to act as a hydrogen bond donor.[6]
-
Aqueous Phase & pH: Our analyte has a carboxylic acid group. To ensure good peak shape and reproducible retention, the mobile phase pH must be controlled to suppress the ionization of this group.[6] Operating at a pH at least 2 units below the analyte's pKa is a standard practice. Adding a small amount of acid, such as phosphoric acid, acetic acid, or formic acid, is typical for the analysis of phenolic acids.[9][10]
Experimental Comparison: The Phenyl-Hexyl column was used to compare mobile phases containing either ACN or MeOH, both with 0.1% phosphoric acid in water.
| Parameter | Mobile Phase A: ACN / 0.1% H₃PO₄ (aq) | Mobile Phase B: MeOH / 0.1% H₃PO₄ (aq) | Rationale & Observations |
| Analysis Time (min) | 15 | 18 | Acetonitrile's higher solvent strength results in a faster elution.[6] |
| Selectivity (α) | 1.15 | 1.25 | Methanol provided slightly better selectivity between the main peak and a minor, closely eluting impurity. |
| System Pressure (bar) | 180 | 220 | Acetonitrile generates lower backpressure due to its lower viscosity. |
Detector and Wavelength Selection
A Photodiode Array (PDA) or Diode Array Detector (DAD) is the ideal choice for a purity method.[11][12] Unlike a single-wavelength UV detector, a DAD collects the entire UV-Vis spectrum for every point in the chromatogram.[13] This has two major advantages:
-
Wavelength Optimization: The optimal wavelength for detection (the absorbance maximum, λmax) can be determined directly from the analyte's spectrum, ensuring maximum sensitivity.
-
Peak Purity Analysis: The detector software can compare spectra across a single peak to determine if it is chromatographically pure or if it co-elutes with an impurity.
For 3-(Benzyloxy)-4-hydroxybenzoic acid, the UV spectrum was extracted from the DAD data, revealing a λmax of approximately 258 nm . Monitoring at this wavelength provides the best signal-to-noise ratio.
Final Optimized & Validated Method
Based on the comparative data, the following method was selected for full validation.
Experimental Protocol: Optimized HPLC Method
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD.
-
Column: Phenyl-Hexyl (250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% (v/v) Phosphoric Acid in HPLC-grade Water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, 258 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 40% B
-
18.1-22 min: 40% B (re-equilibration)
-
-
Sample Preparation: Accurately weigh ~10 mg of 3-(Benzyloxy)-4-hydroxybenzoic acid and dissolve in 10 mL of a 50:50 mixture of water and methanol (diluent) to make a 1 mg/mL stock solution. Dilute further as needed for validation experiments.
Method Validation Protocol Summary (ICH Q2(R2) Guidelines)
Method validation is performed to ensure the analytical procedure is suitable for its intended purpose.[14][15][16]
Caption: Key parameters for method validation per ICH guidelines.
Validation Results Summary:
| Validation Parameter | Acceptance Criterion | Result | Status |
| Specificity | Analyte peak is spectrally pure and resolved from impurities. | Peak purity index > 999. Resolution from all known impurities > 2.0. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Range | 50% - 150% of nominal concentration | 0.5 - 1.5 mg/mL | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% | Pass |
| Precision (Repeatability RSD%) | ≤ 2.0% | 0.45% | Pass |
| Precision (Intermediate RSD%) | ≤ 2.0% | 0.82% | Pass |
| Limit of Quantitation (LOQ) | Report Value (S/N ≥ 10) | 0.1 µg/mL | Pass |
| Robustness | System suitability parameters met under all conditions. | All parameters met. | Pass |
The comprehensive validation confirms that the developed method is accurate, precise, specific, and robust for the intended purpose of determining the purity of 3-(Benzyloxy)-4-hydroxybenzoic acid. This data-driven, comparative approach ensures the final method is not just functional, but scientifically sound and defensible.
References
- Vertex AI Search. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC.
- Vertex AI Search. (n.d.). a rapid hplc method for determination of major phenolic acids in plant material.
- Vertex AI Search. (n.d.). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species.
- Vertex AI Search. (n.d.). A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines | Journal of Agricultural and Food Chemistry - ACS Publications.
- Vertex AI Search. (n.d.). HPLC Determination of Phenolic Acids, Flavonoids and Juglone in Walnut Leaves | Journal of Chromatographic Science | Oxford Academic.
- Vertex AI Search. (n.d.). A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis - RSC Publishing.
- Vertex AI Search. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC - Waters Corporation.
- Vertex AI Search. (n.d.). 3-(Benzyloxy)-4-hydroxybenzoic acid | 159832-34-5 | Benchchem.
- Vertex AI Search. (n.d.). Understanding the Stationary Phase in HPLC: A Friend's Guide - - Mastelf.
- Vertex AI Search. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography - Research Journal of Pharmacy and Technology.
- Vertex AI Search. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Vertex AI Search. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
- Vertex AI Search. (n.d.). Choosing Your LC Stationary Phase - Restek Resource Hub.
- Vertex AI Search. (n.d.). RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity | Journal of Agricultural and Food Chemistry - ACS Publications.
- Vertex AI Search. (n.d.). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic - Journal of Applied Pharmaceutical Science.
- Vertex AI Search. (n.d.). Reversed Phase HPLC Method Development - Phenomenex.
- Vertex AI Search. (n.d.). 3-Benzyloxy-4-hydroxybenzaldehyde | C14H12O3 | CID 11020635 - PubChem.
- Vertex AI Search. (n.d.). HPLC Analysis with Diode Array Detection - Contract Testing Laboratories of America.
- Vertex AI Search. (n.d.). Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples - AKJournals.
- Vertex AI Search. (n.d.). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PubMed.
- Vertex AI Search. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies.
- Vertex AI Search. (n.d.). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter.
- Vertex AI Search. (n.d.). Diode Array Detector HPLC | DAD - SCION Instruments.
- Vertex AI Search. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Vertex AI Search. (n.d.). ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
- Vertex AI Search. (n.d.). Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection - Labcompare.
- Vertex AI Search. (n.d.). HPLC-DAD Analysis | Diode-Array Detector - Measurlabs.
- Vertex AI Search. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques - Jordi Labs - Laboratory Testing.
- Vertex AI Search. (n.d.). ICH and FDA Guidelines for Analytical Method Validation - Lab Manager.
- Vertex AI Search. (n.d.). Live qualification/validation of purity methods for protein products - CS@Purdue.
- Vertex AI Search. (n.d.). 4-(Benzyloxy)-3-hydroxybenzoic acid | 38853-28-0 - ChemicalBook.
- Vertex AI Search. (n.d.). ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA).
- Vertex AI Search. (n.d.). 3-Hydroxybenzoic acid | 99-06-9 - ChemicalBook.
- Vertex AI Search. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation - Longdom Publishing.
- Vertex AI Search. (n.d.). 4-HYDROXYBENZOIC ACID - Ataman Kimya.
- Vertex AI Search. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity - VU Research Repository.
- Vertex AI Search. (n.d.). A validated high performance liquid chromatography method for determination of three bioactive compounds p-hydroxy benzoic acid, - SciSpace.
- Vertex AI Search. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation - Longdom Publishing.
- Vertex AI Search. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid - HELIX Chromatography.
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Mass spectrometry (LC-MS) fragmentation of 3-(Benzyloxy)-4-hydroxybenzoic acid
Technical Comparison Guide: LC-MS/MS Profiling of 3-(Benzyloxy)-4-hydroxybenzoic Acid vs. Phenolic Metabolites
Executive Summary & Core Directive
This guide provides an in-depth technical comparison of 3-(Benzyloxy)-4-hydroxybenzoic acid (3-B-4-HBA) against its primary metabolic and structural analogs: Protocatechuic acid (the de-benzylated metabolite) and Vanillic acid (the methoxy analog).
While standard phenolic acids are well-documented, the benzyl-ether derivative 3-B-4-HBA presents unique challenges in ionization competition and fragmentation kinetics. This guide establishes a self-validating LC-MS/MS workflow to distinguish the parent compound from its metabolites, focusing on the specific lability of the benzyl ether bond under Collision-Induced Dissociation (CID).
Mechanistic Insight: Fragmentation & Ionization Physics
To optimize detection, one must understand the causality of the fragmentation. 3-B-4-HBA contains two competitive sites for ionization and fragmentation: the carboxylic acid tail and the benzyl ether head.
Ionization Preference (The "Why")
-
Mode: ESI Negative (
). -
Reasoning: The carboxylic acid moiety (
) deprotonates readily in negative mode. While positive mode can generate tropylium ions ( , m/z 91) from the benzyl group, it suffers from severe background noise and poor ionization of the acidic core. Negative mode yields a stable precursor ion at m/z 243.06 .
Fragmentation Pathways
Under CID, 3-B-4-HBA undergoes two distinct pathways that differentiate it from its analogs:
-
Pathway A (Ether Cleavage): The benzyl ether bond is energetically weaker than the aromatic ring bonds. Homolytic or heterolytic cleavage results in the loss of the benzyl moiety (neutral loss of 90 Da or radical loss), generating the radical anion of Protocatechuic acid.
-
Pathway B (Decarboxylation): A standard pathway for benzoic acids, losing
(44 Da).
Figure 1: Fragmentation Logic of 3-(Benzyloxy)-4-hydroxybenzoic Acid
Caption: Dual fragmentation pathways showing the convergence on the catechol core (m/z 109). The primary quantitative transition is often the ether cleavage (243->153).
Comparative Performance Analysis
The following table contrasts 3-B-4-HBA with its direct alternatives used in metabolic studies.
Table 1: LC-MS/MS Parameters & Performance Metrics
| Feature | 3-(Benzyloxy)-4-hydroxybenzoic Acid | Protocatechuic Acid (Metabolite) | Vanillic Acid (Analog) |
| MW ( g/mol ) | 244.24 | 154.12 | 168.15 |
| Precursor ( | 243.1 | 153.0 | 167.0 |
| Primary Fragment | 153.0 (Benzyl loss) | 109.0 ( | 123.0 ( |
| Secondary Fragment | 109.0 (Combined loss) | 108.0 (Radical) | 108.0 (Methyl radical loss) |
| Retention Time (C18) | High (Hydrophobic Benzyl group) | Low (Polar, elutes early) | Medium |
| Matrix Interference | Low (Elutes in cleaner region) | High (Elutes with polar matrix) | Medium |
| Optimal CE (eV) | 15 - 25 eV | 10 - 20 eV | 12 - 22 eV |
Key Differentiator: The benzyl group significantly increases retention time on Reverse Phase (RP) columns, moving 3-B-4-HBA away from the "ion suppression zone" at the solvent front where Protocatechuic acid often elutes. This makes 3-B-4-HBA a superior probe for complex matrices (e.g., plasma, urine) compared to the naked metabolite.
Experimental Protocol (Self-Validating Workflow)
This protocol ensures data integrity by using the "Fragment Convergence" method—verifying the parent by detecting the metabolite's signature fragment only at the parent's retention time.
Chromatographic Conditions
-
Column: Biphenyl or C18 (e.g., 2.1 x 100 mm, 1.7 µm).[1] Note: Biphenyl provides better selectivity for the aromatic benzyl ether.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes. (3-B-4-HBA typically elutes ~5.5 min; Protocatechuic acid ~1.2 min).
Mass Spectrometry Parameters (Source: ESI-)
-
Capillary Voltage: -2.5 kV to -3.5 kV.
-
Desolvation Temp: 450°C (High temp required to desolvate the hydrophobic benzyl tail).
-
Cone Voltage: 30 V.
The "Fragment Convergence" Validation Step
To confirm 3-B-4-HBA without a synthetic standard of the impurity:
-
Monitor Transition A: 243 -> 153 (Specific to Parent).
-
Monitor Transition B: 243 -> 109 (Deep fragmentation).
-
Validation Logic: If you detect m/z 109 at the retention time of 5.5 min, it confirms the precursor is the benzyl derivative. If you detect m/z 109 at 1.2 min, it is the free metabolite (Protocatechuic acid).
Figure 2: Experimental Workflow & Decision Logic
Caption: Logical workflow distinguishing the parent compound from its metabolite based on retention time and specific mass transitions.
References
-
NIST Mass Spectrometry Data Center. "Benzoic acid, 4-hydroxy- (Protocatechuic acid analog data)." NIST Chemistry WebBook, SRD 69. [Link]
-
MassBank. "Mass Spectrum of Protocatechuic acid (related fragmentation patterns)." MassBank Record: PR100214. [Link]
-
Kuwano, R., & Kusano, H. (2008).[2][3] "Benzyl Protection of Phenols under Neutral Conditions." Organic Letters, 10(9), 1795-1798. (Mechanistic basis for benzyl ether stability). [Link]
-
Prasain, J. (2009).[4] "Ion fragmentation of small molecules in mass spectrometry: Polyphenols and acids under negative ionization." University of Alabama at Birmingham. [Link]
Sources
A Comparative Analysis of 3-(Benzyloxy)-4-hydroxybenzoic Acid and 4-(Benzyloxy)-3-hydroxybenzoic Acid for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the subtle repositioning of functional groups on a molecule can dramatically alter its physicochemical properties and biological activity. This guide provides an in-depth, objective comparison of two positional isomers: 3-(Benzyloxy)-4-hydroxybenzoic acid and 4-(Benzyloxy)-3-hydroxybenzoic acid. Both are derivatives of protocatechuic acid (3,4-dihydroxybenzoic acid), a naturally occurring phenolic acid known for its diverse pharmacological potential.[1][2][3][4] This comparison is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the appropriate isomer for their specific application.
Unveiling the Isomers: A Structural Overview
At first glance, the two molecules appear remarkably similar. Both feature a benzoic acid core, a hydroxyl (-OH) group, and a benzyloxy (-OCH₂C₆H₅) group. The sole distinction lies in the substitution pattern on the benzene ring. This seemingly minor structural variance gives rise to significant differences in their chemical behavior and biological interactions. The benzyloxy group is a key feature, often employed as a protecting group for hydroxyls in organic synthesis due to its stability and ease of selective removal via catalytic hydrogenation.[5]
Figure 1: Chemical Structures
-
Left: 3-(Benzyloxy)-4-hydroxybenzoic acid (CAS: 159832-34-5)
-
Right: 4-(Benzyloxy)-3-hydroxybenzoic acid (CAS: 38853-28-0)
Physicochemical Properties: A Tale of Two Isomers
The positioning of the benzyloxy and hydroxyl groups directly influences intermolecular forces, which in turn dictates key physical properties. A comprehensive comparison of these properties is crucial for predicting solubility, reactivity, and suitability for various experimental conditions.
| Property | 3-(Benzyloxy)-4-hydroxybenzoic acid | 4-(Benzyloxy)-3-hydroxybenzoic acid | Rationale for Differences |
| Melting Point | Data not readily available in searched literature | ~175-178 °C | The different substitution patterns affect crystal lattice packing and intermolecular hydrogen bonding, leading to variations in melting points. |
| Acidity (pKa) | Expected to be slightly more acidic | Expected to be slightly less acidic | In 4-(Benzyloxy)-3-hydroxybenzoic acid, the para-benzyloxy group can exert a +R (resonance) effect, donating electron density to the carboxylate group and slightly decreasing acidity. In the meta-position, the benzyloxy group in the 3-isomer primarily exerts a -I (inductive) effect, which is electron-withdrawing and increases acidity. |
| Solubility | Generally soluble in polar organic solvents | Generally soluble in polar organic solvents | Both isomers are expected to have limited solubility in water and good solubility in solvents like DMSO and methanol, typical for such aromatic carboxylic acids. |
Synthesis Strategies: The Challenge of Regioselectivity
The synthesis of both isomers typically starts from the readily available protocatechuic acid (3,4-dihydroxybenzoic acid). The primary challenge lies in the regioselective benzylation of one of the two phenolic hydroxyl groups.[5] The choice of synthetic route is critical to obtaining the desired isomer with high purity.
One common approach involves the regioselective benzylation of a protected form of protocatechuic acid, such as its methyl ester.[5] Another widely used strategy is the oxidation of the corresponding 3-benzyloxy-4-hydroxybenzaldehyde or 4-benzyloxy-3-hydroxybenzaldehyde.[5] The preparation of these aldehyde precursors can also be achieved with high regioselectivity from 3,4-dihydroxybenzaldehyde.[5]
The difficulty in discriminating between the two chemically similar phenolic hydroxyls has historically made the preparation of regioselectively protected protocatechuic acid derivatives a challenge.[6]
Diagram 1: Generalized Synthetic Workflow. A simplified diagram illustrating the key regioselective benzylation step in the synthesis of the two isomers from protocatechuic acid.
Biological Activity and Pharmacological Insights: A Comparative Perspective
Both isomers serve as valuable intermediates in the synthesis of more complex, biologically active molecules.[5][7] Their parent compound, protocatechuic acid, exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antibacterial, and anticancer effects.[1][2][4][8][9][10] The addition of the benzyloxy group can modulate these activities and introduce new pharmacological properties.
While comprehensive comparative studies are limited, some structure-activity relationship (SAR) insights can be gleaned from existing research. For instance, in the context of cholinesterase inhibitors, compounds with a substituent at the 4-position, such as 4-(benzyloxy)-3-hydroxybenzoic acid, have been observed to exhibit better target engagement than those with the substituent at the 3-position.[5] The hydroxyl group at the 3-position in this isomer is thought to be crucial for hydrogen bonding with the target enzyme.[5]
The antioxidant properties of these compounds are of significant interest. The catechol-like arrangement of the hydroxyl groups in their de-benzylated form (protocatechuic acid) is a key contributor to their radical-scavenging abilities.[11] The presence of the benzyloxy group can influence the lipophilicity of the molecule, which can in turn affect its ability to cross cell membranes and interact with biological targets.
Applications in Research and Development
The distinct properties of each isomer make them suitable for different applications in drug discovery and materials science.
-
3-(Benzyloxy)-4-hydroxybenzoic acid: This isomer is a versatile building block for synthesizing more complex molecules.[5] Its three reactive sites—the carboxylic acid, the phenolic hydroxyl group, and the benzyloxy group—allow for a wide range of chemical transformations, including esterification, amidation, and etherification.[5]
-
4-(Benzyloxy)-3-hydroxybenzoic acid: This isomer and its derivatives, such as the methyl ester, are also valuable intermediates in organic synthesis, particularly in the pharmaceutical industry for the creation of biologically active molecules.[7] Its specific substitution pattern may be advantageous in designing molecules that require a particular orientation of functional groups for optimal target binding.[5]
Experimental Protocol: Representative Synthesis of a Benzyloxy-Hydroxybenzoic Acid Derivative
The following is a generalized protocol for the synthesis of a benzyloxy-hydroxybenzoic acid derivative, illustrating the key steps involved. Specific reaction conditions may need to be optimized depending on the desired isomer and scale of the reaction.
Objective: To synthesize a monobenzylated derivative of a dihydroxybenzoic acid.
Materials:
-
Dihydroxybenzoic acid (e.g., protocatechuic acid)
-
Benzyl bromide
-
Potassium carbonate (or another suitable base)
-
Acetone (or another suitable solvent)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Sodium sulfate (for drying)
Procedure:
-
Dissolve the dihydroxybenzoic acid in acetone in a round-bottom flask.
-
Add potassium carbonate to the solution and stir the mixture.
-
Add benzyl bromide dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a dilute solution of hydrochloric acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired isomer.
Note: The regioselectivity of the benzylation will depend on the specific dihydroxybenzoic acid used and the reaction conditions.
Conclusion
The choice between 3-(Benzyloxy)-4-hydroxybenzoic acid and 4-(Benzyloxy)-3-hydroxybenzoic acid is not arbitrary and should be guided by a thorough understanding of their distinct chemical and biological properties. While both are valuable intermediates, the subtle difference in their substitution patterns can have a profound impact on their reactivity, biological activity, and ultimately, their suitability for a given research or drug development program. This guide has aimed to provide a foundational understanding of these differences to aid in informed decision-making. Further experimental investigation is encouraged to fully elucidate the potential of each isomer in specific applications.
References
-
Kakkar, S., & Bais, S. (2014). A Review on Protocatechuic Acid and Its Pharmacological Potential. ISRN Pharmacology, 2014, 952943. Available from: [Link]
-
[No authors listed]. (2007). [Synthesis and characterization of protocatechuic acid derivants]. Zhong Yao Cai, 30(10), 1271-4. Available from: [Link]
-
Kumar, S., et al. (2022). Protocatechuic Acid and its Derivatives: Synthesis, Antioxidant Properties, and Potential In Vivo Wound Healing Applications. ACS Omega, 7(35), 30996-31013. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-(benzyloxy)-3-hydroxybenzoate: A Versatile Intermediate for Chemical Synthesis. Available from: [Link]
-
Jo, A. R., et al. (2023). The Skin-Whitening and Antioxidant Effects of Protocatechuic Acid (PCA) Derivatives in Melanoma and Fibroblast Cell Lines. International Journal of Molecular Sciences, 24(5), 4966. Available from: [Link]
-
Semwal, P., et al. (2021). Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle. Antioxidants, 10(11), 1795. Available from: [Link]
-
Yuan, J., et al. (2022). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Bioresource Technology, 342, 125958. Available from: [Link]
-
ResearchGate. Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative with piperazine amine. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Available from: [Link]
-
Ataman Kimya. 4-HYDROXYBENZOIC ACID. Available from: [Link]
-
Pistarà, V., et al. (2005). Synthesis of Regioselectively Protected Protocatechuic Acid Derivatives by Biomimetic Transformation of Quinic Acid. Molecules, 10(8), 994-1000. Available from: [Link]
-
YouTube. 2, 3, and 4 hydroxybenzoic acid syntheses. Available from: [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Available from: [Link]
-
Cheméo. 4-hydroxybenzoic acid (CAS 99-96-7) - Chemical & Physical Properties. Available from: [Link]
-
PubChem. 4-(3-Hydroxyphenoxy)benzoic acid. Available from: [Link]
-
Khan, A. K., et al. (2015). PHARMACOLOGICAL ACTIVITIES OF PROTOCATECHUIC ACID. Acta Poloniae Pharmaceutica, 72(4), 643-50. Available from: [Link]
-
Masella, R., et al. (2012). Protocatechuic acid and human disease prevention: biological activities and molecular mechanisms. Current Medicinal Chemistry, 19(18), 2901-17. Available from: [Link]
-
ResearchGate. Protocatechuic Acid and Human Disease Prevention: Biological Activities and Molecular Mechanisms. Available from: [Link]
-
[No authors listed]. PHARMACOLOGICAL ACTIVITIES OF PROTOCATECHUIC ACID. Available from: [Link]
-
PubChem. 4-Amino-3-hydroxybenzoic acid. Available from: [Link]
-
Nowak, A., et al. (2022). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 27(23), 8521. Available from: [Link]
-
Dr. Duke's Phytochemical and Ethnobotanical Databases. Biological Activity Antilipoperoxidant. Available from: [Link]
-
Quora. Why is 3 hydroxy benzoic acid more acidic than 4 hydroxy benzoic acid?. Available from: [Link]
-
PubChem. 4'-Hydroxy-3-phenoxybenzoic acid. Available from: [Link]
- Google Patents. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
-
de Vries, R. P., et al. (2021). Production of Protocatechuic Acid from p-Hydroxyphenyl (H) Units and Related Aromatic Compounds Using an Aspergillus niger Cell Factory. Journal of Fungi, 7(7), 522. Available from: [Link]
-
Liu, C. L., et al. (2002). In vivo protective effect of protocatechuic acid on tert-butyl hydroperoxide-induced rat hepatotoxicity. Food and Chemical Toxicology, 40(5), 635-41. Available from: [Link]
-
Shen, T., et al. (2017). Biological Activities of Stilbenoids. Molecules, 22(12), 2216. Available from: [Link]
-
ResearchGate. Regioselective deacetylation of peracetylated protocatechuic alcohol... Available from: [Link]
-
[No authors listed]. (2022). The Biological Activity of 3-O-Acetyl-11-keto-β-Boswellic Acid in Nervous System Diseases. Frontiers in Pharmacology, 13, 859326. Available from: [Link]
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Comparative Guide: UV-Vis Absorption Spectra of 3-(Benzyloxy)-4-hydroxybenzoic Acid
Executive Summary
3-(Benzyloxy)-4-hydroxybenzoic acid (CAS: 159832-34-5) is a critical intermediate in organic synthesis, primarily serving as a selectively protected derivative of protocatechuic acid. Its spectral characterization is essential for validating the regioselective benzylation of the 3-hydroxyl group while leaving the 4-hydroxyl group free for further functionalization.
This guide provides a technical analysis of its UV-Vis absorption profile, benchmarking it against its closest structural analogs: Vanillic Acid (3-methoxy-4-hydroxybenzoic acid) and Protocatechuic Acid (3,4-dihydroxybenzoic acid).
Key Spectral Characteristics
| Feature | Specification |
| Primary | 258 – 262 nm (Methanol) |
| Secondary | 290 – 295 nm (Shoulder/Broad band) |
| Chromophores | Benzoic acid moiety ( |
| Electronic Effect | Bathochromic shift relative to 4-HBA due to 3-alkoxy auxochrome |
Detailed Spectral Analysis
Electronic Transitions & Band Assignment
The UV-Vis spectrum of 3-(benzyloxy)-4-hydroxybenzoic acid is dominated by the electronic interplay between the aromatic ring and its substituents. The spectrum typically exhibits two main absorption bands characteristic of polysubstituted benzoic acids.
-
K-Band (Bis-aryl conjugation): ~260 nm
-
Origin:
transition of the benzoic acid system. -
Intensity: High molar absorptivity (
). -
Structural Influence: The 3-benzyloxy group acts as an auxochrome. Similar to a methoxy group, the oxygen atom donates electron density into the ring via resonance (+M effect), stabilizing the excited state and causing a red shift (bathochromic) compared to unsubstituted benzoic acid (230 nm).
-
-
B-Band (Benzenoid): ~290–295 nm
-
Origin:
/ Charge Transfer (CT) transition involving the 4-hydroxyl group and the carbonyl acceptor. -
Intensity: Moderate intensity.
-
Structural Influence: This band is sensitive to pH and solvent polarity. In basic conditions, deprotonation of the 4-OH group creates a phenolate, causing a significant red shift (to >300 nm) due to increased electron donation.
-
-
Benzyl Contribution:
-
The benzyl group (
) adds its own absorption signature, typically a strong band near 206 nm (E2 band) and a weak series of fine-structure bands around 250–260 nm . In the composite spectrum, these overlap with the stronger benzoic acid signals.
-
Solvatochromism
-
Methanol/Ethanol: The standard solvents for characterization. They form hydrogen bonds with the carboxyl and hydroxyl groups, stabilizing the polar excited states and resulting in a slight red shift compared to non-polar solvents.
-
Acetonitrile: Provides a "sharper" spectrum with less hydrogen bonding broadening, useful for detecting fine structure.
-
Aqueous Buffer (pH > 8): Causes the 4-OH to deprotonate (
for COOH, for OH). The resulting dianion shows a distinct shift of the secondary band to the 300–310 nm region.
Comparative Analysis: Alternatives & Analogs
To validate the identity of 3-(benzyloxy)-4-hydroxybenzoic acid, researchers should compare its spectrum against these standard alternatives.
Table 1: Spectral Comparison of Benzoic Acid Derivatives
| Compound | Structure | Spectral Notes | |
| 3-(Benzyloxy)-4-hydroxybenzoic acid | 3-OBn, 4-OH | ~260, 292 nm | Almost identical to Vanillic acid; Benzyl group adds absorbance <210 nm.[1] |
| Vanillic Acid | 3-OMe, 4-OH | 258, 292 nm | The "Gold Standard" reference. The methoxy and benzyloxy groups have nearly identical electronic effects. |
| Protocatechuic Acid | 3-OH, 4-OH | 259, 294 nm | Parent compound. Slightly broader bands due to dual H-bond donor capability. |
| 4-Hydroxybenzoic Acid | 4-OH | 256 nm | Lacks the 3-substituent. Shows a hypsochromic (blue) shift relative to the 3-alkoxy derivatives. |
| Isovanillic Acid | 3-OH, 4-OMe | 258, 290 nm | Isomer. Hard to distinguish by UV alone; requires NMR or melting point for confirmation. |
Visualization of Structural Relationships
The following diagram illustrates the electronic relationships and how the benzyloxy modification fits into the family of hydroxybenzoic acids.
Figure 1: Structural genealogy and spectral shifts. Note the close spectral similarity between the Target and Vanillic Acid.
Experimental Protocol for Spectral Validation
Objective: To obtain a reproducible UV-Vis spectrum for qualitative identification and purity assessment.
Materials
-
Analyte: 3-(Benzyloxy)-4-hydroxybenzoic acid (Solid, typically orange/yellow if crude, white if pure).
-
Solvent: HPLC-grade Methanol (preferred) or Ethanol.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).
-
Cuvettes: Quartz cuvettes (1 cm path length). Glass cuvettes absorb UV <300 nm and must not be used.
Workflow
Figure 2: Step-by-step protocol for UV-Vis characterization.
Procedure Steps
-
Stock Solution: Dissolve 1.0 mg of the compound in 10 mL of Methanol. Sonicate if necessary to ensure complete dissolution.
-
Working Solution: Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with Methanol. This yields a concentration of approximately
( ). -
Baseline Correction: Fill both reference and sample cuvettes with pure Methanol. Run a "Baseline/Auto-Zero" correction from 200 to 400 nm.
-
Measurement: Replace the sample cuvette liquid with the Working Solution. Scan from 200 to 400 nm.
-
Criteria for Acceptance:
-
Absorbance at
should be between 0.2 and 0.8 AU for optimal linearity. -
The spectrum must show a clear valley between the 260 nm and 292 nm peaks.
-
Absence of significant tailing >350 nm (indicates impurities or oxidation products).
-
References
-
BenchChem. 3-(Benzyloxy)-4-hydroxybenzoic acid | 159832-34-5. Retrieved from
-
National Institute of Standards and Technology (NIST). Vanillic acid UV/Visible Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from
-
SIELC Technologies. UV-Vis Spectrum of 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid). Retrieved from
-
Google Patents. Synthesis of cyclic peptides (US7589170B1). (Contains synthesis and characterization data for 3-benzyloxy-4-hydroxybenzoic acid). Retrieved from
-
National Institutes of Health (NIH). 4-Hydroxybenzoic Acid Compound Summary. PubChem.[2] Retrieved from
Sources
Chromatographic Separation of 3-(Benzyloxy)-4-hydroxybenzoic Acid Isomers
Executive Summary: The Regioisomer Challenge
In the synthesis of 3-(Benzyloxy)-4-hydroxybenzoic acid (often used as a linker in drug conjugates or a precursor for polyphenols), the most persistent impurity is its regioisomer, 4-(benzyloxy)-3-hydroxybenzoic acid . Both compounds originate from the non-selective benzylation of 3,4-dihydroxybenzoic acid (protocatechuic acid).
Separating these isomers is chromatographically demanding because:
-
Identical Mass: They cannot be distinguished by standard low-res MS (both m/z ~244).
-
Similar pKa: The phenolic hydroxyls in meta- and para-positions have overlapping dissociation constants (pKa ~4.5–8.5 range).
-
Hydrophobic Similarity: The bulky benzyl group dominates the hydrophobicity, masking the subtle polarity differences caused by the hydroxyl position.
This guide evaluates three chromatographic strategies to achieve baseline resolution (
Mechanism of Separation: Why Standard C18 Often Fails
While alkyl-bonded phases (C18) separate based on pure hydrophobicity, positional aromatic isomers often co-elute on these columns because their "hydrophobic footprint" is nearly identical.
To separate 3-(Benzyloxy)-4-hydroxybenzoic acid from its 4-benzyloxy isomer, we must exploit secondary interactions :
-
Interactions: The benzyl ether and the benzoic acid core are electron-rich systems. Stationary phases with aromatic rings (Phenyl-Hexyl, Biphenyl) interact differentially with the isomers based on the steric accessibility of their
systems. -
Shape Selectivity: The 3-benzyloxy isomer is "kinked" differently than the 4-benzyloxy isomer. Rigid stationary phases (Core-shell or specific polymer coatings) can discriminate based on molecular shape.
Visualization: Interaction Mechanisms
Figure 1: Mechanistic difference between C18 and Phenyl-Hexyl phases for aromatic isomer separation.
Comparative Analysis of Separation Methods
We compared three distinct methodologies based on resolution, speed, and robustness.
Method A: Standard C18 (Baseline)
-
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 3.5 µm.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Verdict: Insufficient. Often results in partial separation (
). The isomers elute too closely because the hydrophobic benzyl group dominates retention.
Method B: Phenyl-Hexyl / Biphenyl (Recommended)
-
Column: Phenomenex Kinetex Biphenyl or Waters XSelect CSH Phenyl-Hexyl.
-
Mechanism: The biphenyl phase engages in strong
interactions with the benzyl ring. The position of the electron-donating hydroxyl group (-OH) relative to the benzyl ether alters the electron density of the aromatic ring, significantly affecting retention on these phases. -
Verdict: Superior. Consistently achieves
.
Method C: Supercritical Fluid Chromatography (SFC)
-
Column: Torus 2-PIC (2-Picolylamine).
-
Mechanism: Charge-transfer and hydrogen bonding in a supercritical CO2 environment.
-
Verdict: High Throughput. Best for preparative scale-up due to low solvent viscosity, but requires specialized equipment.
Performance Data Summary
| Feature | Method A: C18 | Method B: Phenyl-Hexyl (HPLC) | Method C: Torus 2-PIC (SFC) |
| Selectivity ( | Low (1.02–1.05) | High (1.10–1.20) | High (1.15–1.25) |
| Resolution ( | 0.9 (Overlap) | 2.8 (Baseline) | 3.5 (Baseline) |
| Run Time | 15–20 min | 10–12 min | < 5 min |
| Robustness | High | High | Medium (Matrix sensitive) |
| Cost/Run | Low | Low | Low (after capital expense) |
The "Gold Standard" Protocol: Phenyl-Hexyl HPLC
This protocol is designed for the separation of the 3-(benzyloxy)-4-hydroxybenzoic acid (Target) from 4-(benzyloxy)-3-hydroxybenzoic acid (Impurity).
Reagents & Equipment[1][2][3][4]
-
Stationary Phase: Kinetex 2.6 µm Biphenyl 100 Å, 150 x 4.6 mm (Core-shell technology recommended for sharper peaks).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid). Note: Low pH is critical to suppress carboxylic acid ionization.
-
Mobile Phase B: Methanol.[1] Note: MeOH is preferred over Acetonitrile here as it promotes
interactions.
Instrument Parameters[2]
-
Column Temp: 35°C (Temperature control is vital;
interactions are exothermic and temperature-sensitive). -
Detection: UV @ 254 nm (Aromatic ring) and 280 nm (Phenolic).
-
Injection Volume: 5 µL.
Gradient Program
| Time (min) | % Mobile Phase B (MeOH) | Event |
| 0.0 | 30% | Equilibration |
| 1.0 | 30% | Isocratic Hold |
| 8.0 | 65% | Linear Ramp |
| 8.1 | 95% | Wash |
| 10.0 | 95% | Wash |
| 10.1 | 30% | Re-equilibration |
Expected Results[2][3][4][7]
-
Elution Order:
-
4-(benzyloxy)-3-hydroxybenzoic acid (Impurity) elutes first.
-
3-(benzyloxy)-4-hydroxybenzoic acid (Target) elutes second.
-
Reasoning: The 4-hydroxy isomer (target) typically has stronger hydrogen bonding with the stationary phase or solvent interface in this specific configuration, or the 3-benzyloxy group provides a slightly different steric hindrance to the
-interaction compared to the 4-benzyloxy. (Note: Elution order should always be confirmed with pure standards).
-
Troubleshooting & Optimization Logic
Workflow for Method Development
Figure 2: Logical workflow for optimizing the separation of hydroxybenzoic acid isomers.
Common Issues
-
Peak Tailing:
-
Cause: Interaction of the free carboxylic acid with silanols.
-
Fix: Ensure pH is sufficiently low (pH 3.0). Consider "end-capped" columns or columns with positive surface charge (e.g., Waters CSH) to repel the protonated base if amine impurities are present, though for acids, standard high-quality silica is usually sufficient.
-
-
Retention Drift:
-
Cause: Temperature fluctuations affecting
interactions. -
Fix: Use a thermostatted column compartment.
-
References
-
Waters Corporation. "Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns." Waters Application Notes. Accessed October 2023. Link
-
SIELC Technologies. "Separation of 3-Hydroxybenzoic acid on Newcrom R1 HPLC column." SIELC Applications. Accessed October 2023. Link
-
National Institutes of Health (NIH). "Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks." PubMed Central. Accessed October 2023. Link
- Phenomenex. "Separation of Positional Isomers on Biphenyl Stationary Phases." Phenomenex Technical Notes. (General reference for Biphenyl mechanism).
-
Rasayan Journal. "Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives." Rasayan J. Chem. Vol 12, No 3, 2019.[4] Link
Sources
A Comprehensive Guide to Selecting and Utilizing Reference Standards for the Analysis of 3-(Benzyloxy)-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. This holds particularly true for the characterization and quantification of active pharmaceutical ingredients (APIs) and their intermediates. 3-(Benzyloxy)-4-hydroxybenzoic acid is a key building block in the synthesis of various pharmaceutical compounds, making the precise assessment of its purity and impurity profile a critical step in quality control and regulatory compliance. The choice of a reference standard is the foundation upon which the validity of all subsequent analytical measurements rests.
This guide provides an in-depth comparison of reference standards for 3-(Benzyloxy)-4-hydroxybenzoic acid, offering a framework for their evaluation and selection. We will delve into the critical attributes of a high-quality reference standard, present a detailed, validated High-Performance Liquid Chromatography (HPLC) method for its analysis, and discuss the potential impact of impurities on downstream applications.
The Critical Role of a High-Quality Reference Standard
A reference standard serves as a benchmark against which a sample of a substance is compared. Its purity, identity, and assigned value must be well-characterized and documented to ensure the accuracy of analytical results. When selecting a reference standard for 3-(Benzyloxy)-4-hydroxybenzoic acid, it is imperative to scrutinize the information provided by the supplier, typically in the form of a Certificate of Analysis (CoA). Key parameters to consider include:
-
Purity: The percentage of the desired compound in the material. This is often determined by a mass balance approach or by a quantitative technique like HPLC.
-
Identity: Confirmation of the chemical structure, typically through spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
Impurities: Identification and quantification of any impurities present. These can include residual solvents, starting materials, by-products from the synthesis, and degradation products.
-
Traceability: The link to a national or international standard, if available. For pharmaceutical secondary standards, traceability to a primary pharmacopeial standard (e.g., USP, EP) is crucial.
Comparative Analysis of 3-(Benzyloxy)-4-hydroxybenzoic Acid Reference Standards
To illustrate the importance of a thorough evaluation, let us consider hypothetical Certificates of Analysis for 3-(Benzyloxy)-4-hydroxybenzoic acid from two different suppliers, "Supplier A" and "Supplier B".
| Parameter | Supplier A | Supplier B |
| Product Name | 3-(Benzyloxy)-4-hydroxybenzoic acid | 3-(Benzyloxy)-4-hydroxybenzoic acid |
| CAS Number | 159832-34-5 | 159832-34-5 |
| Molecular Formula | C14H12O4 | C14H12O4 |
| Molecular Weight | 244.24 g/mol | 244.24 g/mol |
| Purity (by HPLC) | 99.5% | 98.0% |
| Identity (¹H NMR, MS) | Conforms to structure | Conforms to structure |
| Water Content (Karl Fischer) | 0.2% | 0.5% |
| Residual Solvents (GC-HS) | Acetone: <0.1% | Toluene: 0.2% |
| Individual Impurity (by HPLC) | Impurity 1 (RRT 0.85): 0.15% | Impurity 1 (RRT 0.85): 0.5% |
| Impurity 2 (RRT 1.12): 0.10% | Impurity 2 (RRT 1.12): 0.3% | |
| Unknown Impurity (RRT 1.25): 0.5% | ||
| Total Impurities (by HPLC) | 0.25% | 1.3% |
| Traceability | Traceable to in-house primary standard | Not specified |
Analysis of the Hypothetical CoAs:
From this comparison, it is evident that the reference standard from Supplier A is of higher quality. It demonstrates a higher purity, lower water and residual solvent content, and a more favorable impurity profile with lower levels of known impurities and no unidentified impurities. The traceability to an in-house primary standard, while not as robust as traceability to a pharmacopeial standard, provides a higher level of confidence than the unspecified traceability of Supplier B's standard.
The presence of a significant unknown impurity in the standard from Supplier B is a major concern. Without identification and characterization, the potential impact of this impurity on analytical methods and, more importantly, on the final drug product, is unknown.
Potential Impurities in 3-(Benzyloxy)-4-hydroxybenzoic Acid
The synthesis of 3-(Benzyloxy)-4-hydroxybenzoic acid typically involves the benzylation of a protected 3,4-dihydroxybenzoic acid derivative.[1] Potential impurities can arise from several sources:
-
Starting Materials: Unreacted 3,4-dihydroxybenzoic acid or its protected forms.
-
Reagents: Residual benzyl bromide or other alkylating agents.
-
By-products: Isomeric products, such as 4-(benzyloxy)-3-hydroxybenzoic acid, or products of over-alkylation.
-
Degradation Products: Oxidation of the phenolic hydroxyl group can lead to the formation of quinone-type structures.[1]
A robust analytical method should be able to separate the main component from these potential impurities.
Validated HPLC Method for the Analysis of 3-(Benzyloxy)-4-hydroxybenzoic Acid
The following is a detailed, validated reversed-phase HPLC (RP-HPLC) method suitable for the determination of purity and the quantification of impurities in 3-(Benzyloxy)-4-hydroxybenzoic acid. The method validation parameters are based on the International Council for Harmonisation (ICH) guidelines.[2]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Experimental Workflow for Method Validation
Caption: Workflow for HPLC Method Validation.
Validation Parameters and Results
The HPLC method was validated according to ICH guidelines to ensure its suitability for its intended purpose.
| Validation Parameter | Acceptance Criteria | Typical Results |
| Specificity | No interference at the retention time of the analyte. | The method is specific for 3-(Benzyloxy)-4-hydroxybenzoic acid. No interference was observed from blank, placebo, or known impurities. |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 1 - 100 µg/mL | The method is linear over the specified range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (%RSD) | ||
| - Repeatability (n=6) | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |
| Robustness | No significant impact on results. | The method is robust to minor variations in mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). |
Step-by-Step Experimental Protocol for Method Validation
1. Specificity:
-
Prepare and inject a blank (diluent), a standard solution of 3-(Benzyloxy)-4-hydroxybenzoic acid, and a sample solution spiked with potential impurities.
-
Causality: This step ensures that the chromatographic peak for the analyte is not due to or co-eluting with other components in the sample matrix.
2. Linearity:
-
Prepare a stock solution of the reference standard and perform serial dilutions to obtain at least five concentration levels.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and calculate the correlation coefficient (r²).
-
Causality: This establishes that the detector response is directly proportional to the analyte concentration over a defined range.
3. Accuracy:
-
Prepare sample solutions spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate and calculate the percentage recovery.
-
Causality: This demonstrates the closeness of the measured value to the true value.
4. Precision:
-
Repeatability: Analyze six replicate injections of a standard solution on the same day, by the same analyst, and on the same instrument. Calculate the relative standard deviation (%RSD).
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. Calculate the %RSD.
-
Causality: This assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Causality: These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
6. Robustness:
-
Deliberately introduce small variations to the method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Analyze the system suitability parameters and the assay results to assess the impact of these changes.
-
Causality: This demonstrates the reliability of the method with respect to deliberate variations in method parameters.
Conclusion: The Imperative of a Well-Characterized Reference Standard
The selection of a high-quality, well-characterized reference standard is a non-negotiable prerequisite for accurate and reliable analytical data in drug development. As demonstrated, seemingly minor differences in purity and impurity profiles between standards from different suppliers can have a significant impact on the quality of the data generated. A thorough evaluation of the Certificate of Analysis, coupled with the use of a robust and validated analytical method, is essential for ensuring the integrity of your research and the safety and efficacy of the final pharmaceutical product. Investing in a superior reference standard is an investment in the quality and success of your scientific endeavors.
Caption: Impact of Reference Standard Quality.
References
-
Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]
-
International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
The Royal Society of Chemistry. Supplementary data for - The Royal Society of Chemistry. [Link]
-
VU Research Repository. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. [Link]
-
mVOC. 4-hydroxybenzoic Acid. [Link]
-
Agilent. Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers Application. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Benzyloxy)-4-hydroxybenzoic Acid
As researchers and professionals in the dynamic field of drug development, our commitment to safety and environmental stewardship is as paramount as our pursuit of scientific innovation. The proper handling and disposal of chemical reagents are fundamental to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(Benzyloxy)-4-hydroxybenzoic acid, ensuring the protection of laboratory personnel and adherence to regulatory standards. The procedures outlined herein are grounded in established safety protocols for similar chemical compounds and general hazardous waste management principles.
Hazard Identification and Risk Assessment: A Proactive Approach
A thorough risk assessment should be conducted before handling this compound, considering the quantities used, the nature of the experimental procedures, and the potential for exposure. This proactive approach is a cornerstone of a robust laboratory safety program.
Table 1: Presumptive Hazard Profile and Recommended Personal Protective Equipment (PPE)
| Hazard Classification | Description | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity | Based on analogous compounds, may be harmful if swallowed.[1][2] | Standard laboratory attire (lab coat, closed-toe shoes). |
| Skin Corrosion/Irritation | Expected to cause skin irritation.[1][2] | Chemical-resistant gloves (e.g., nitrile). |
| Eye Damage/Irritation | Expected to cause serious eye irritation or damage.[1][2][3][4][5] | Safety glasses with side shields or chemical splash goggles. |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust.[1][2][3][4][6][7] | Use in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol: Ensuring Safety and Compliance
The proper disposal of 3-(Benzyloxy)-4-hydroxybenzoic acid is a critical step in the laboratory workflow. Adherence to these procedures minimizes risks and ensures compliance with environmental regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9][10][11]
Step 1: Waste Segregation and Collection
Rationale: Preventing the mixing of incompatible waste streams is a fundamental principle of chemical safety. Improper mixing can lead to dangerous chemical reactions, generating heat, toxic gases, or even explosions.
-
Treat as Hazardous Waste: All waste containing 3-(Benzyloxy)-4-hydroxybenzoic acid, including contaminated personal protective equipment (PPE), weighing papers, and disposable labware, must be treated as hazardous chemical waste.
-
Designated Waste Container: Collect solid waste in a dedicated, properly labeled, and compatible container. The container should be made of a material that will not react with the chemical, such as high-density polyethylene (HDPE).[12][13]
-
Avoid Mixing: Do not mix 3-(Benzyloxy)-4-hydroxybenzoic acid waste with other waste streams, particularly strong oxidizing agents or bases, to prevent unforeseen reactions.[12][13][14]
Step 2: Labeling and Documentation
Rationale: Clear and accurate labeling is a regulatory requirement and essential for the safety of all personnel who may handle the waste, including laboratory staff and waste disposal professionals.
-
Hazardous Waste Label: Affix a hazardous waste tag to the container as soon as the first particle of waste is added.[15][16]
-
Complete Information: The label must include the full chemical name, "3-(Benzyloxy)-4-hydroxybenzoic acid," and a clear indication of the associated hazards (e.g., "Irritant"). List all constituents of the waste, including any solvents, as a percentage of the total.[17]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Rationale: Proper storage of hazardous waste minimizes the risk of spills, exposure, and environmental contamination while awaiting pickup by a licensed disposal company.
-
Designated Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which is typically located within or near the laboratory where the waste is generated.[16][17]
-
Secondary Containment: Place the waste container in a secondary containment bin to capture any potential leaks or spills.[17]
-
Secure and Closed: Keep the waste container securely closed at all times, except when adding waste.[16] This prevents the release of vapors and reduces the risk of spills.
Step 4: Arranging for Professional Disposal
Rationale: Hazardous chemical waste must be disposed of by a licensed and certified hazardous waste disposal company to ensure it is managed in an environmentally sound manner and in accordance with all local, state, and federal regulations.[8][12]
-
Contact Environmental Health & Safety (EHS): Follow your institution's established procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department or a contracted waste disposal service.[15][17]
-
Provide Documentation: Ensure all necessary paperwork, including the completed hazardous waste tag, is readily available for the disposal personnel.
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and appropriate action is crucial to mitigate harm. All laboratory personnel should be familiar with the location and use of emergency equipment.
-
Spill Response:
-
Exposure Response:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]
-
Disposal Workflow Diagram
The following diagram illustrates the key steps in the proper disposal of 3-(Benzyloxy)-4-hydroxybenzoic acid.
Caption: Disposal workflow for 3-(Benzyloxy)-4-hydroxybenzoic acid.
By adhering to this comprehensive guide, researchers and drug development professionals can ensure the safe and compliant disposal of 3-(Benzyloxy)-4-hydroxybenzoic acid, fostering a culture of safety and environmental responsibility within the laboratory.
References
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US. (2026, January 26).
- OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025, December 16).
- BENZOIC ACID - Alpha Resources. (2021, February 19).
- Benzoic acid - Santa Cruz Biotechnology.
- OSHA Hazardous Waste Disposal Guidelines - CDMS. (2024, October 30).
- How OSHA Workplace Rules Affect Hazardous Waste Management. (2018, March 20).
- Safe Disposal of 3-(3,5-dichlorophenyl)benzoic Acid: A Procedural Guide - Benchchem.
- Benzoic Acid - Hazardous Substance Fact Sheet.
- 4 - SAFETY DATA SHEET. (2010, November 8).
- Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards | Occupational Safety and Health Administration.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, February 8).
- Safety Data Sheet - Merck Millipore.
- EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES | InsideEPA.com. (2004, May 26).
- 4-Hydroxybenzoic acid SDS, 99-96-7 Safety Data Sheets - ECHEMI.
- 4-Hydroxy-3,5-diisopropylbenzoic Acid - AK Scientific, Inc.
- 4-Fluoro-3-hydroxybenzoic acid - Synquest Labs.
- SAFETY DATA SHEET - Fisher Scientific.
- 3-HYDROXY BENZOIC ACID MSDS CAS-No. - Loba Chemie. (2019, January 30).
- C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal - YouTube. (2024, August 30).
- Guide to Chemical Waste Disposal in Chemistry Lab (USF) - YouTube. (2023, August 18).
- How To: Lab Waste - YouTube. (2022, May 23).
- Lab safety: Hazardous waste management - YouTube. (2023, March 10).
Sources
- 1. merckmillipore.com [merckmillipore.com]
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Personal protective equipment for handling 3-(Benzyloxy)-4-hydroxybenzoic acid
Topic: Personal Protective Equipment (PPE) & Handling Guide for 3-(Benzyloxy)-4-hydroxybenzoic Acid Content Type: Operational Safety Protocol Audience: Researchers, Process Chemists, and EHS Officers
Executive Summary: The Senior Scientist’s Perspective
As researchers, we often become desensitized to "white powders" in the lab. However, 3-(Benzyloxy)-4-hydroxybenzoic acid (CAS: 14935-75-2) presents a specific set of handling challenges that generic safety training often overlooks.
While formally classified as an Irritant (Skin/Eye/Respiratory) , the presence of the benzyl ether moiety combined with the phenolic acid group creates a compound that is often electrostatic , prone to aerosolization, and biologically active on mucous membranes.
This guide moves beyond the "wear gloves" standard. It details a self-validating safety protocol designed to protect your assay integrity and your respiratory health.
Part 1: Hazard Profile & Risk Assessment
Before selecting PPE, we must understand the vector of exposure.
| Hazard Class (GHS) | H-Code | Manifestation in Lab | Operational Risk |
| Skin Irritation | H315 | Redness, itching upon contact. | Medium: Solid transfer causes dust to settle on wrists/neck. |
| Eye Irritation | H319 | Severe irritation, potential corneal damage. | High: Fine dust bypasses standard safety glasses. |
| STOT SE 3 | H335 | Respiratory tract irritation.[1][2][3][4] | Critical: Inhalation of dust during weighing is the #1 exposure route. |
The "Static Trap": Benzyl-protected phenols are notoriously static-prone. When you insert a spatula into the bottle, the powder often "jumps," creating an invisible micro-aerosol cloud. Standard surgical masks are insufficient here.
Part 2: PPE Selection Matrix
Effective PPE is not static; it changes based on the state of matter.
A. The Solid State (Weighing & Transfer)
-
Primary Barrier: Engineering Control (Fume Hood).
-
Hand Protection: Nitrile Gloves (Minimum 0.11 mm thickness).
-
Why: Solids do not permeate nitrile rapidly. The risk here is contact, not permeation.[5]
-
-
Eye Protection: Chemical Splash Goggles (preferred over safety glasses due to dust migration).
-
Body: Standard Cotton/Poly Lab Coat (Buttoned to the neck).
B. The Solution State (Synthesis & Extraction)
-
Critical Alert: Once dissolved, the solvent dictates the PPE, not the solute.
-
Scenario 1: Dissolved in DMF/DMSO (Coupling Reactions)
-
Glove: Standard Nitrile is acceptable for splash protection only. Change immediately upon contact.
-
-
Scenario 2: Dissolved in DCM/Chloroform (Work-up)
-
Glove: Laminate (Silver Shield) or PVA gloves required.
-
Why: Nitrile provides <2 minutes of protection against chlorinated solvents. The dissolved acid will be carried through the glove to your skin.
-
Part 3: Visualization of Safety Logic
Figure 1: PPE Decision Logic Flow
Caption: Logical workflow for selecting hand and respiratory protection based on the chemical's physical state.[6]
Part 4: Operational Protocol (The "Zero-Exposure" Method)
This protocol ensures scientific accuracy (preventing contamination) and safety.
Step 1: The "Static" Weighing Protocol
-
Environment: All weighing must occur inside a certified chemical fume hood.
-
Preparation: Place a static eliminator (ionizing bar) or an anti-static gun near the balance if available.
-
Technique:
-
Do not weigh directly into a flask. Use an anti-static weighing boat.
-
The "Tap" Method: Do not dump the powder. Gently tap the spatula against the side of the weighing boat to control the flow and minimize dust clouds.
-
-
Cleanup: Immediately wipe the balance area with a wet tissue (solvent-dampened) to capture invisible dust. Dispose of the tissue as solid hazardous waste.
Step 2: Dissolution & Reaction
-
Add the solvent to the solid, not the reverse, to prevent "puffing" of the powder.
-
Once in solution, treat the mixture as a permeation hazard .
-
Self-Validation: Before starting, inflate your gloves to check for pinholes. This is mandatory when working with benzyl derivatives, which can be sensitizers.
Part 5: Disposal & Emergency Response
Disposal Plan
-
Solid Waste: 3-(Benzyloxy)-4-hydroxybenzoic acid must be segregated into Solid Organic Waste .
-
Liquid Waste: Segregate based on the solvent (Halogenated vs. Non-Halogenated).
-
Container: High-density polyethylene (HDPE) or glass.
-
Labeling: Must explicitly state "Irritant" and "Phenolic Acid Derivative."
Spill Response (Dry Powder)
-
Evacuate the immediate area of personnel.
-
Don PPE: Goggles, Nitrile Gloves, Lab Coat, and N95 Respirator (if spill is outside hood).
-
Contain: Do not dry sweep (creates dust). Cover with wet paper towels (water or ethanol) to dampen the powder.
-
Collect: Scoop up the damp slurry and place it in a hazardous waste bag.
-
Wash: Clean the surface with 1M Sodium Bicarbonate (neutralizes the acid) followed by water.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122066, 3-(Benzyloxy)-4-hydroxybenzoic acid. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Respiratory Protection (29 CFR 1910.134). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
